molecular formula C7H6FIO B1344345 2-Fluoro-6-iodoanisole CAS No. 32750-21-3

2-Fluoro-6-iodoanisole

Cat. No.: B1344345
CAS No.: 32750-21-3
M. Wt: 252.02 g/mol
InChI Key: RYQJQWYSGFSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodoanisole (CAS 32750-21-3) is a high-purity halogenated aromatic compound with the molecular formula C7H6FIO and a molecular weight of 252.02 g/mol . It is characterized as a light red to red liquid or low-melting solid with a melting point of 50°C . This compound serves as a versatile intermediate in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals . Its unique structure, featuring both fluorine and iodine substituents on an anisole ring, makes it a valuable building block for introducing specific functional groups into more complex molecules . A key application of this compound is its use in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine atom acts as an excellent leaving group, enabling the construction of biaryl or other conjugated systems essential for creating biologically active compounds . The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of the resulting molecules, which is a critical aspect in medicinal chemistry . Additionally, it finds use as a building block in the synthesis of advanced materials and fine chemicals, where its halogenated aromatic core contributes to desired electronic and steric properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; this substance is classified as causing eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQJQWYSGFSMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627809
Record name 1-Fluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32750-21-3
Record name 1-Fluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-6-iodoanisole" properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-6-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound (CAS No: 32750-21-3). This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Properties and Structure

This compound, systematically named 1-Fluoro-3-iodo-2-methoxybenzene, is a halogenated aromatic compound. Its structure, featuring fluoro, iodo, and methoxy substituents on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of the iodo group, in particular, allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Chemical Structure

The chemical structure of this compound is depicted below:

Chemical Structure of this compound

Canonical SMILES: COC1=C(C=CC=C1I)F[1] InChI: InChI=1S/C7H6FIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3[1] InChIKey: RYQJQWYSGFSMFV-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some physical properties, such as boiling point and density, are predicted values. There is also a discrepancy in the reported melting point in the literature.

PropertyValueReference(s)
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.02 g/mol [1][2]
Appearance White solid[2]
Melting Point 50 °C or 82-84 °C[1][2]
Boiling Point 239.6 ± 25.0 °C (Predicted)[2]
Density 1.803 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ether, methanol, and chloroform.[2]
Computational Data
DescriptorValueReference(s)
XLogP3-AA 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 251.94474 g/mol [1]
Monoisotopic Mass 251.94474 g/mol [1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 10[1]

Synthesis and Experimental Protocols

General Synthesis Pathway

The most commonly cited method for the preparation of this compound involves a nucleophilic aromatic substitution reaction. This process starts from 2-Bromo-6-iodoanisole, where the bromo substituent is displaced by a fluoride ion.

G 2-Bromo-6-iodoanisole 2-Bromo-6-iodoanisole This compound This compound 2-Bromo-6-iodoanisole->this compound  CsF, Organic Solvent  

General synthesis of this compound.
Representative Experimental Protocol for Synthesis

Reaction: Fluorination of 2-Bromo-6-iodoanisole

Materials:

  • 2-Bromo-6-iodoanisole

  • Cesium fluoride (CsF), anhydrous

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-6-iodoanisole (1.0 eq) and anhydrous cesium fluoride (1.5-3.0 eq).

  • Add the anhydrous polar aprotic solvent to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Equip the flask with a reflux condenser and begin vigorous stirring.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) and maintain for several hours (e.g., 4-24 hours).

  • Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with water and brine to remove the solvent and residual salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound useful in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This compound can readily participate in this reaction.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OH)2, Base Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product This compound This compound This compound->Oxidative_Addition Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Transmetalation

Suzuki-Miyaura coupling catalytic cycle.

Representative Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • De-gas the mixture by bubbling with an inert gas.

  • Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Sonogashira Coupling

This reaction is used to form a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

G cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-Alkyne Oxidative_Addition->Transmetalation Cu-Alkyne Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Alkyne Alkyne Cu-Acetylide Cu-Alkyne Alkyne->Cu-Acetylide CuI, Base Cu-Acetylide->Transmetalation This compound This compound This compound->Oxidative_Addition Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne

Sonogashira coupling catalytic cycle.

Representative Protocol for Sonogashira Coupling:

  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 eq), and a copper(I) co-catalyst such as CuI (0.02-0.10 eq).

  • Add a solvent such as THF or DMF, followed by a terminal alkyne (1.1-1.5 eq) and a base, typically an amine like triethylamine or diisopropylamine.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by filtering off the amine salt, followed by extraction and purification.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in the synthesis of many pharmaceuticals.[3][4]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition L-Pd(II)(Ar)(I) Pd(0)L2->Oxidative_Addition Ar-I Amine_Coordination [L-Pd(II)(Ar)(NR2)] Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Ar-NR2 Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product This compound This compound This compound->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination

Buchwald-Hartwig amination catalytic cycle.

Representative Protocol for Buchwald-Hartwig Amination:

  • Charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • De-gas the mixture and heat under an inert atmosphere until the reaction is complete.

  • After cooling, quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the arylated amine product by chromatography.

Spectral Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

  • Aromatic Region (approx. δ 6.5-7.5 ppm): Three signals corresponding to the three protons on the benzene ring. These signals would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • Methoxy Group (approx. δ 3.8-4.0 ppm): A singlet integrating to three protons, corresponding to the -OCH₃ group.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

  • Aromatic Carbons (approx. δ 90-160 ppm): Six signals for the benzene ring carbons. The carbons directly bonded to the electronegative fluorine, iodine, and oxygen atoms will be significantly shifted. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

  • Methoxy Carbon (approx. δ 55-60 ppm): A single peak for the -OCH₃ carbon.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would display characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (strong) and ~1000-1075 cm⁻¹

  • C-F stretching: ~1000-1300 cm⁻¹

  • C-I stretching: Typically below 600 cm⁻¹, often outside the standard measurement range.

Mass Spectrometry (Expected)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 252. The spectrum would also show a characteristic isotopic pattern for a molecule containing one iodine atom. Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a peak at m/z 237, and the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Safety and Handling

The safety profile of this compound has not been fully investigated.[2] Therefore, it should be handled with care, following standard laboratory safety procedures.

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.[2]

  • In case of contact, rinse the affected area with plenty of water and seek medical advice.[2]

  • Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and by trained individuals.

References

An In-Depth Technical Guide to 2-Fluoro-6-iodoanisole (CAS: 32750-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodoanisole, a halogenated aromatic intermediate with applications in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and subsequent reactions, and discusses its role as a key building block for pharmacologically active molecules.

Core Compound Data

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases. It should be noted that there are some discrepancies in the reported melting point values.

PropertyValueReference(s)
CAS Number 32750-21-3[1]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [1]
Appearance White solid[1]
Melting Point 50 °C or 82-84 °C[1]
Boiling Point (Predicted) 239.6 ± 25.0 °C at 760 mmHg[1]
Density (Predicted) 1.803 ± 0.06 g/cm³[1]
Solubility Soluble in organic solvents such as ether, methanol, and chloroform.[1]
Synonyms 1-Fluoro-3-iodo-2-methoxybenzene[1]

Synthesis and Experimental Protocols

This compound is not commonly available from major chemical suppliers and is typically synthesized as an intermediate. A plausible and effective two-step synthesis route proceeds from the commercially available starting material, 2-fluorophenol. The process involves an electrophilic iodination followed by methylation.

G cluster_synthesis Synthesis Workflow A 2-Fluorophenol B Step 1: Iodination A->B I₂, H₂O₂ Water, RT C 2-Fluoro-6-iodophenol B->C D Step 2: Methylation C->D (CH₃)₂SO₄ K₂CO₃, Acetone, Reflux E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Fluoro-6-iodophenol (Intermediate)

This procedure is based on a general method for the aqueous iodination of phenols.

Materials:

  • 2-Fluorophenol (1.0 equiv)

  • Iodine (I₂) (0.5 equiv)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution, 1.0 equiv)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-fluorophenol and water.

  • Add iodine (0.5 equivalents) to the stirred solution.

  • Slowly add hydrogen peroxide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-fluoro-6-iodophenol.

Protocol 2: Synthesis of this compound

This procedure is a standard Williamson ether synthesis for the methylation of a phenol.

Materials:

  • 2-Fluoro-6-iodophenol (1.0 equiv)

  • Dimethyl sulfate ((CH₃)₂SO₄) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous acetone

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-fluoro-6-iodophenol in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 6 hours, monitoring for completion by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water (2x).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of β3 adrenergic receptor agonists, which are investigated for the treatment of Type II diabetes and obesity.[2][3] The compound's utility lies in its capacity to undergo further carbon-carbon bond-forming reactions, such as the Suzuki coupling, to introduce diverse structural motifs.

Key Reaction: Suzuki Coupling

A documented application of this compound is its use in a Suzuki coupling reaction with thiophene-3-boronic acid. This reaction demonstrates the utility of the iodo-substituent as a handle for palladium-catalyzed cross-coupling.[1]

G cluster_suzuki Suzuki Coupling Pathway A This compound C Pd Catalyst Base A->C B Thiophene-3-boronic acid B->C D 2-Fluoro-6-(thien-3-yl)anisole C->D

Caption: Suzuki coupling of this compound.

Protocol 3: Representative Suzuki Coupling Reaction

This protocol is a general procedure for the Suzuki coupling of an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., thiophene-3-boronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent followed by the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the coupled product.

Spectral Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃)
ProtonsExpected Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)
-OCH₃ (3H)3.8 - 4.0s (singlet)N/A
Ar-H (1H, para to OMe)6.9 - 7.1t (triplet)³J(H,H) ≈ 8.0
Ar-H (1H, ortho to I)7.3 - 7.5dd (doublet of doublets)³J(H,H) ≈ 8.0, ⁴J(H,H) ≈ 1.5
Ar-H (1H, ortho to F)6.7 - 6.9ddd (doublet of doublets of doublets)³J(H,H) ≈ 8.0, ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 1.5
Predicted ¹³C NMR Data (in CDCl₃)
CarbonExpected Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
-OCH₃55 - 60q (quartet, if coupled to H)
C-I85 - 95d (doublet)
C-F160 - 165d (doublet, ¹J(C,F) ≈ 240-250 Hz)
C-OMe155 - 160d (doublet)
Ar-CH (para to OMe)128 - 132d (doublet)
Ar-CH (ortho to I)124 - 128d (doublet)
Ar-CH (ortho to F)112 - 116d (doublet)
Expected IR Spectral Features
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (-OCH₃)

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching

  • ~1250-1200 cm⁻¹: Aryl-O-CH₃ asymmetric stretching

  • ~1050-1000 cm⁻¹: Aryl-O-CH₃ symmetric stretching

  • ~1200-1100 cm⁻¹: C-F stretching

  • ~600-500 cm⁻¹: C-I stretching

Safety and Handling

The safety information for this compound has not been fully evaluated.[1] Standard laboratory safety precautions should be strictly followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water and seek medical advice. Dispose of waste according to local regulations.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Fluoro-6-iodoanisole, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the most effective and commonly employed methodologies, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and a methoxy group on the benzene ring. This unique substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The orthogonal reactivity of the iodo and fluoro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthetic Strategies

Several synthetic pathways have been developed for the preparation of this compound. The most prominent and practical methods include the direct electrophilic iodination of 2-fluoroanisole and a multi-step sequence involving the synthesis and subsequent methylation of 2-fluoro-6-iodophenol.

Method 1: Direct Electrophilic Iodination of 2-Fluoroanisole

Direct iodination of the readily available starting material, 2-fluoroanisole, represents the most straightforward approach to this compound. The key challenge in this method is achieving high regioselectivity for the sterically hindered ortho-position to the methoxy group. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), has been shown to be an effective system for the mild and regioselective iodination of electron-rich aromatic compounds like anisoles.[1][2] The acid activates the NIS, increasing the electrophilicity of the iodine and facilitating the electrophilic aromatic substitution.

Experimental Protocol: Ortho-Iodination of 2-Fluoroanisole

Materials:

  • 2-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Suitable organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure: [1]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroanisole (1.0 equivalent) in the chosen organic solvent.

  • To this solution, add N-iodosuccinimide (1.0-1.2 equivalents).

  • Carefully add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data:

ParameterValueReference
Starting Material2-Fluoroanisole[1][2]
ReagentsN-Iodosuccinimide, Trifluoroacetic acid (catalytic)[1][2]
SolventDichloromethane or Acetonitrile[1]
TemperatureRoom Temperature[1][2]
Reaction TimeVaries (monitor by TLC/GC-MS)[1]
YieldGood to Excellent (substrate dependent)[2]
PurificationColumn Chromatography or Recrystallization[1]

Logical Workflow for Direct Iodination

G cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_end Final Product Start Start Dissolve Dissolve 2-Fluoroanisole in Solvent Start->Dissolve Add_NIS Add N-Iodosuccinimide Dissolve->Add_NIS Add_TFA Add catalytic TFA Add_NIS->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Monitor by TLC/GC-MS Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End This compound Purify->End

Caption: Workflow for the direct iodination of 2-fluoroanisole.

Method 2: Synthesis from 2-Fluoro-6-iodophenol

An alternative strategy involves the methylation of 2-fluoro-6-iodophenol. This two-step approach first requires the synthesis of the phenol intermediate, which can then be converted to the desired anisole.

Step 1: Synthesis of 2-Fluoro-6-iodophenol

The synthesis of 2-fluoro-6-iodophenol can be achieved through various methods, including the iodination of 2-fluorophenol.

Step 2: Methylation of 2-Fluoro-6-iodophenol

The methylation of the phenolic hydroxyl group is a standard transformation in organic synthesis. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.

Experimental Protocol: Methylation of 2-Fluoro-6-iodophenol

Materials:

  • 2-Fluoro-6-iodophenol

  • Dimethyl sulfate or Methyl iodide

  • Base (e.g., Potassium carbonate, Sodium hydroxide)

  • Suitable solvent (e.g., Acetone, DMF)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-fluoro-6-iodophenol (1.0 equivalent) in a suitable solvent, add the base (e.g., potassium carbonate, 1.5-2.0 equivalents).

  • Add the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.5 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-Fluoro-6-iodophenol[3]
ReagentsDimethyl sulfate, Base (e.g., K2CO3)[3]
SolventAcetone or DMF
TemperatureVaries (often elevated)
Reaction TimeVaries (monitor by TLC)
YieldTypically high for phenol methylation
PurificationColumn Chromatography or Recrystallization

Synthesis Pathway from 2-Fluorophenol

G Start 2-Fluorophenol Intermediate 2-Fluoro-6-iodophenol Start->Intermediate Iodination (e.g., NIS/TFA) End This compound Intermediate->End Methylation (e.g., (CH3)2SO4, K2CO3)

Caption: Two-step synthesis of this compound from 2-fluorophenol.

Other Potential Synthetic Routes

While the two methods detailed above are the most common, other synthetic strategies could be employed, although they may be less direct or require more specialized starting materials. These include:

  • Halogen Exchange: The reaction of 2-Bromo-6-iodoanisole with a fluoride source like cesium fluoride (CsF) could potentially yield the desired product.[4] However, this requires the synthesis of the bromo-iodo precursor.

  • Synthesis via Lithiation: Regioselective ortho-lithiation of 2-fluoroanisole followed by quenching with an iodine source is a theoretically viable route. The directing effect of the methoxy group would favor lithiation at the 6-position.

  • From Boronic Acid Precursors: A multi-step synthesis starting from 2-fluoro-6-iodophenylboronic acid has been mentioned as a possibility.[3] This would likely involve a copper-catalyzed methoxylation of the boronic acid.

Conclusion

The synthesis of this compound can be effectively achieved through direct electrophilic iodination of 2-fluoroanisole or by the methylation of 2-fluoro-6-iodophenol. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The direct iodination with NIS and catalytic TFA offers a more atom-economical and straightforward approach. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important building block for their research and development endeavors.

References

A Technical Guide to the Spectral Analysis of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral characteristics of 2-Fluoro-6-iodoanisole (CAS: 32750-21-3), a halogenated aromatic compound of interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on established spectroscopic principles, alongside detailed protocols for experimental data acquisition.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts and coupling patterns are influenced by the electronegativity and positioning of the fluoro, iodo, and methoxy groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)IntegrationAssignment
~ 7.2 - 7.4Triplet (t)J(H,H) ≈ 8.01HH-4
~ 6.9 - 7.1Doublet of Doublets (dd)J(H,H) ≈ 8.0, J(H,H) ≈ 1.51HH-5
~ 6.7 - 6.9Doublet of Doublets (dd)J(H,H) ≈ 8.0, J(H,F) ≈ 9.01HH-3
~ 3.9Singlet (s)-3H-OCH₃

Note: Predictions are based on additive models and data from similar structures like 4-fluoroanisole and other halogenated anisoles.[2][3][4] Actual values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to ¹J(C,F) coupling, which is a key identifying feature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Predicted C-F CouplingAssignment
~ 158 - 162¹J(C,F) ≈ 240-250 HzC-2
~ 155 - 159C-1
~ 130 - 135C-4
~ 120 - 125C-5
~ 112 - 117²J(C,F) ≈ 20-25 HzC-3
~ 90 - 95C-6
~ 56 - 58-OCH₃

Note: The chemical shift of the carbon bearing the iodine (C-6) is significantly shifted upfield due to the heavy atom effect.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum of this compound is expected to show characteristic bands for its aromatic, ether, and carbon-halogen bonds.[6]

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)Bond VibrationIntensity
3100 - 3000C-H (Aromatic) StretchMedium
2980 - 2850C-H (Alkyl -OCH₃) StretchMedium
1600 - 1450C=C (Aromatic Ring) StretchMedium-Strong
1280 - 1230C-O-C (Aryl Ether) Asymmetric StretchStrong
1100 - 1020C-O-C (Aryl Ether) Symmetric StretchStrong
1200 - 1000C-F StretchStrong
850 - 750C-H (Aromatic) Out-of-plane BendStrong
600 - 500C-I StretchMedium-Weak

Note: The C-O stretching bands in anisole derivatives are typically strong and can be found in the fingerprint region.[7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[9] For this compound, electron ionization (EI) would likely be used, leading to the formation of a molecular ion and several fragment ions.[10]

Table 4: Predicted Key Fragments in EI-MS

m/zIonComments
252[C₇H₆FIO]⁺Molecular Ion (M⁺)
237[C₆H₃FIO]⁺Loss of methyl radical (•CH₃)
209[C₆H₃FI]⁺Loss of •CH₃ and Carbon Monoxide (CO)
125[C₇H₆FO]⁺Loss of iodine radical (•I)
110[C₆H₃FO]⁺Loss of •I and •CH₃

Note: The presence of iodine would result in a characteristic isotopic pattern for iodine-containing fragments. The most common fragmentation pathway for anisoles involves the loss of a methyl radical followed by the loss of CO.[11][12]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[13][14] Halogenated compounds generally show good solubility in CDCl₃.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[14]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.[15]

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity and achieve high-resolution spectra.[15]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A 30° pulse with a 4-second acquisition time is often suitable. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2][15]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[13]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[16]

  • Film Casting: Deposit a drop of the solution onto the surface of a single salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[16]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.[17] Record the spectrum, typically in the 4000-400 cm⁻¹ range, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[18][19]

  • Ionization: Volatilize the sample in the ion source under high vacuum. Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[20]

  • Mass Analysis: Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Pure Solid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->NMR_Prep IR_Prep Dissolve in Volatile Solvent (e.g., CH2Cl2) Prep->IR_Prep MS_Prep Direct Insertion or GC Injection Prep->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI-MS) MS_Prep->MS NMR_Data NMR Spectra: Chemical Shifts, Couplings, Integration NMR->NMR_Data IR_Data IR Spectrum: Functional Group Frequencies IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern MS->MS_Data Elucidation Structure Confirmation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Fluoro-6-iodoanisole (CAS No. 32750-21-3). Due to the limited publicly available quantitative data for this specific compound, this guide also includes information on its close structural analogs, 2-fluoroanisole and 2-iodoanisole, to provide valuable context and predictive insights.

Core Properties of this compound

This compound is a halogenated aromatic ether. It is classified as a white solid at room temperature.[1][2] There is some discrepancy in the reported melting point, with sources citing both 50°C and 82-84°C.[1][2][3][4]

Table 1: Physicochemical Properties of this compound and its Analogs

PropertyThis compound2-Fluoroanisole2-Iodoanisole
CAS Number 32750-21-3321-28-8529-28-2
Molecular Formula C₇H₆FIOC₇H₇FOC₇H₇IO
Molecular Weight 252.02 g/mol 126.13 g/mol 234.03 g/mol
Appearance White Solid[1][2]Clear, Colorless Liquid[3][5]Yellow to Dark Brown Crystalline Powder or Clear Yellow Liquid[1][6][7]
Melting Point 50°C or 82-84°C[1][2][3][4]-39°C[5][8][]8-10°C or 55-58°C[6][7][10]
Boiling Point 239.6 ± 25.0 °C (Predicted)[3]154-155°C[5][8][]125-126°C @ 19 mmHg[1][7][10]
Density 1.803 ± 0.06 g/cm³ (Predicted)[3]1.124 g/mL at 25°C[5][8][]1.799 g/mL at 25°C[1][7][10]
Flash Point 98.734°C (Predicted)[3]53°C>110°C

Solubility Profile

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents.[1][2]

Table 2: Qualitative Solubility of this compound and its Analogs

SolventThis compound2-Fluoroanisole2-Iodoanisole
Water No data availableSparingly/Slightly Soluble[3][5]Insoluble[1][6][7][10]
Ether Soluble[1][2]Soluble[3][5]Miscible/Soluble[1][6][7][10]
Methanol Soluble[1][2]Sparingly Soluble[8][]Miscible/Soluble[1][7][10]
Chloroform Soluble[1][2]Soluble[8][]Miscible/Soluble[1]
Ethanol No data availableSoluble[3][5]Miscible/Soluble[1][7][10]
Benzene No data availableNo data availableSoluble[6]
Experimental Protocol for Solubility Determination

A general protocol for determining the qualitative and semi-quantitative solubility of a solid organic compound like this compound is as follows:

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Initial Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to each labeled test tube.

    • Add 1 mL of the corresponding solvent to each tube.

    • Vortex the tubes for 30-60 seconds.

    • Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

  • Semi-Quantitative Assessment (for solvents where the compound is soluble):

    • Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

    • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while vortexing after each addition.

    • Continue adding the solvent until the solid is completely dissolved.

    • Record the total volume of solvent required to dissolve the known mass of the compound.

    • Calculate the approximate solubility in mg/mL or g/100mL.

  • Consideration of pH: For aqueous solubility, this procedure can be repeated using buffered solutions at different pH values (e.g., pH 2, 7, and 9) to assess the impact of pH on solubility.

Caption: Workflow for semi-quantitative solubility determination.

Stability Profile

General Stability
Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential reactions can be hypothesized based on the chemical structure and data from related compounds.

  • Photodegradation: Aromatic iodides can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV light, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-I bond is a likely initial step in the degradation process. The ether linkage could also be a point of thermal cleavage.

  • Hydrolysis: While generally stable, under forcing acidic or basic conditions, hydrolysis of the ether group to form the corresponding phenol is a possibility.

  • Reductive Degradation: Under certain catalytic reductive conditions, dehalogenation (both deiodination and defluorination) and hydrogenation of the aromatic ring can occur. Studies on fluorinated pharmaceuticals have shown the reductive cleavage of C-O bonds in phenyl ethers.[11]

  • Oxidative Degradation: Strong oxidizing agents could potentially lead to the replacement of the iodine atom, as seen in the nitrodeiodination of 4-iodoanisole.[12]

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways This compound This compound Light Light This compound->Light Heat Heat This compound->Heat Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Photodegradation Photodegradation (C-I bond cleavage) Light->Photodegradation Thermal_Degradation Thermal Degradation (C-I and C-O cleavage) Heat->Thermal_Degradation Hydrolytic_Cleavage Hydrolytic Cleavage (Ether hydrolysis) Hydrolysis->Hydrolytic_Cleavage Reductive_Dehalogenation Reductive Dehalogenation (Deiodination/Defluorination) Reduction->Reductive_Dehalogenation

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound under various stress conditions is outlined below. This is often referred to as forced degradation studies.

Objective: To evaluate the stability of this compound under thermal, photolytic, and hydrolytic stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Temperature-controlled oven

  • Photostability chamber with controlled light exposure (UV and visible)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Thermal Stability:

    • Transfer aliquots of the stock solution into vials.

    • Expose the samples to elevated temperatures (e.g., 60°C, 80°C, 100°C) in an oven for a defined period.

    • Include a control sample stored at a lower, stable temperature (e.g., 4°C).

  • Photostability:

    • Transfer aliquots of the stock solution into UV-transparent vials.

    • Expose the samples to a controlled light source in a photostability chamber for a specified duration.

    • Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed samples.

  • Hydrolytic Stability (pH):

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.

    • Store these solutions at a controlled temperature for a defined period.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

    • Compare the chromatograms of the stressed samples to the control samples.

G cluster_workflow Forced Degradation Study Workflow Prepare_Sample Prepare Stock Solution of This compound Apply_Stress Apply Stress Conditions Prepare_Sample->Apply_Stress Thermal_Stress Thermal (Elevated Temperature) Apply_Stress->Thermal_Stress Photo_Stress Photolytic (UV/Vis Light) Apply_Stress->Photo_Stress pH_Stress Hydrolytic (Acidic/Basic/Neutral pH) Apply_Stress->pH_Stress Sample_at_Timepoints Sample at Defined Time Points Thermal_Stress->Sample_at_Timepoints Photo_Stress->Sample_at_Timepoints pH_Stress->Sample_at_Timepoints HPLC_Analysis Analyze by HPLC Sample_at_Timepoints->HPLC_Analysis Assess_Degradation Assess Degradation and Identify Products HPLC_Analysis->Assess_Degradation

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative solubility in organic solvents is established, quantitative data is lacking. The compound is considered relatively stable at room temperature, but its sensitivity to light and behavior at elevated temperatures and varying pH levels have not been formally reported. Inferences from its structural analogs, 2-fluoroanisole and 2-iodoanisole, suggest that the carbon-iodine bond is a likely point of reactivity and potential degradation. For drug development and other applications where long-term stability is critical, it is strongly recommended that dedicated experimental studies, following the protocols outlined in this guide, be conducted to fully characterize the solubility and stability profile of this compound.

References

An In-depth Technical Guide to 1-Fluoro-3-iodo-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-iodo-2-methoxybenzene (commonly known as 2-Fluoro-6-iodoanisole), a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a key synthetic pathway, and explores its applications as a versatile intermediate for the synthesis of more complex molecules. While direct applications in signaling pathways are not yet extensively documented in peer-reviewed literature, its structural motifs are prevalent in various bioactive compounds.

Chemical Identity and Properties

1-Fluoro-3-iodo-2-methoxybenzene is an organic compound featuring a benzene ring substituted with fluoro, iodo, and methoxy groups.[1] Its unique substitution pattern makes it a valuable intermediate for introducing these functionalities into larger, more complex molecules.

Table 1: Physicochemical Properties of 1-Fluoro-3-iodo-2-methoxybenzene

PropertyValueSource(s)
IUPAC Name 1-Fluoro-3-iodo-2-methoxybenzeneN/A
Common Name This compound[2]
CAS Number 32750-21-3[2][3]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [2]
Appearance White solid[1]
Melting Point 82-84 °C[1]
Boiling Point 239.6 °C (Predicted)N/A
Solubility Soluble in many organic solvents, such as ether, methanol, and chloroform.[1]

Synthesis and Experimental Protocols

The synthesis of 1-Fluoro-3-iodo-2-methoxybenzene can be achieved through several routes. One commonly cited method involves the methylation of the corresponding phenol.

Synthesis from 2-Fluoro-6-iodophenol

A plausible and documented synthetic route is the methylation of 2-fluoro-6-iodophenol using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol:

  • Materials: 2-fluoro-6-iodophenol, dimethyl sulfate, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 2-fluoro-6-iodophenol in acetone, add an excess of anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 1-fluoro-3-iodo-2-methoxybenzene.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification details would be optimized based on the scale of the reaction and available laboratory equipment.

Alternative Synthetic Routes

Other potential synthetic strategies include the halogen exchange of a bromine atom for a fluorine atom using a fluoride salt like Cesium Fluoride (CsF) on a 2-bromo-6-iodoanisole precursor.[1] Another approach involves the functionalization of 2-fluoro-6-iodophenylboronic acid.

Logical Flow of Synthesis from 2-Fluoro-6-iodophenol:

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Fluoro-6-iodophenol P1 Methylation Reaction (Reflux) A->P1 B Dimethyl Sulfate (CH₃)₂SO₄ B->P1 C Potassium Carbonate (K₂CO₃) C->P1 D Acetone (Solvent) D->P1 W1 Filtration P1->W1 W2 Solvent Evaporation W1->W2 W3 Purification (e.g., Column Chromatography) W2->W3 FP 1-Fluoro-3-iodo-2-methoxybenzene W3->FP

Caption: Synthetic workflow for 1-Fluoro-3-iodo-2-methoxybenzene.

Applications in Drug Development and Organic Synthesis

1-Fluoro-3-iodo-2-methoxybenzene is a valuable building block in organic synthesis due to its distinct reactive sites. The iodine atom can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine and methoxy groups can influence the electronic properties, conformation, and metabolic stability of the final molecule, which are critical parameters in drug design.

While specific examples detailing the use of 1-Fluoro-3-iodo-2-methoxybenzene as a direct precursor in the synthesis of named drug candidates are not prevalent in readily available literature, its structural motifs are found in a range of bioactive molecules. For instance, fluorinated and iodinated aromatic compounds are key intermediates in the synthesis of agents targeting cancer, neurological disorders, and infectious diseases.

Table 2: Potential Synthetic Transformations and Applications

Reaction TypeReagent/CatalystResulting StructurePotential Application Area
Suzuki Coupling Arylboronic acid, Pd catalystBiaryl structureCNS agents, antivirals
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystAryl-alkyne conjugateAnticancer agents, molecular probes
Heck Coupling Alkene, Pd catalystAryl-alkene conjugateMaterials science, polymer chemistry
Buchwald-Hartwig Amination Amine, Pd catalystArylamine derivativeKinase inhibitors, GPCR ligands

Role as a Versatile Chemical Building Block:

G cluster_reactions Cross-Coupling Reactions cluster_products Scaffolds for Drug Discovery cluster_targets Potential Therapeutic Areas A 1-Fluoro-3-iodo-2-methoxybenzene B Suzuki Coupling (+ R-B(OH)₂) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R₂NH) A->D E Heck Coupling (+ Alkene) A->E P1 Biaryl Compounds B->P1 P2 Aryl-Alkynes C->P2 P3 Arylamines D->P3 P4 Styrenyl Derivatives E->P4 T1 Oncology P1->T1 T2 Neuroscience P1->T2 P2->T1 P3->T1 P3->T2 T3 Infectious Diseases P3->T3 T4 Materials Science P4->T4

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-6-iodoanisole, a halogenated aromatic compound with applications in organic synthesis and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from various sources, including data on structurally similar molecules, to offer the most thorough guidance currently available. All procedures should be conducted with the utmost care in a controlled laboratory setting.

Compound Identification and Properties

This compound is a white solid organic compound.[1] Its key physical and chemical properties are summarized below. It is important to note that some of this data is predicted and should be used as a guideline.

PropertyValueSource
Chemical Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol Chemrio
Melting Point 82-84 °C[1]
Boiling Point 239.645 °C at 760 mmHg (Predicted)Guidechem
Flash Point 98.734°C (Predicted)ChemBK
Density 1.804 g/cm³ (Predicted)Guidechem
Solubility Soluble in many organic solvents, such as ether, methanol, and chloroform.[1][1]
Stability Relatively stable at room temperature.[1][1]

Hazard Identification and GHS Classification

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls

All work with this compound should be performed in a well-ventilated laboratory. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[5]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, hydrogen iodide, and hydrogen fluoride may be released.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.1. Avoid breathing dust and contact with the spilled material.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, dike the area to prevent spreading. Absorb any dissolved material with an inert absorbent material.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling reaction Reaction Setup & Monitoring handling->reaction workup Reaction Work-up & Quenching reaction->workup waste Waste Segregation & Collection workup->waste decon Decontamination of Glassware & Surfaces workup->decon disposal Hazardous Waste Disposal waste->disposal doff_ppe Doff Personal Protective Equipment (PPE) decon->doff_ppe disposal->doff_ppe cleanup Final Area Cleanup doff_ppe->cleanup

Caption: A logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and the user's own risk assessment. Always consult the most up-to-date Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

"2-Fluoro-6-iodoanisole" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical and physical properties, safety information, and handling procedures for 2-Fluoro-6-iodoanisole, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₇H₆FIO.[1][2] It is a white solid that is soluble in many organic solvents like ether, methanol, and chloroform.[1][2] At room temperature, it is considered to be relatively stable.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FIO[1][2]
Molar Mass 252.02 g/mol [2]
Appearance White solid[1][2]
Melting Point 50 °C or 82-84 °C[2]
Boiling Point 239.6 ± 25.0 °C (Predicted)[2]
Density 1.803 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 98.734 °C[2]
Vapor Pressure 0.061 mmHg at 25°C[2]
Refractive Index 1.57[2]
Purity 96%+[3]

Note: Some physical properties are predicted values and should be treated as estimates.

Safety and Hazard Information

The safety profile of this compound has not been fully investigated, and therefore, it should be handled with appropriate safety measures.[1][2] It is presumed to pose potential risks to human health and the environment.[1][2]

General Safety Precautions:

  • Use in a well-ventilated area.[1][2]

  • Avoid inhalation of dust, vapors, mist, or gas.[1][4]

  • Avoid contact with skin and eyes.[1][4]

  • Do not ingest.[1]

  • Wear appropriate personal protective equipment (PPE).[4]

  • Handle with gloves, and inspect them before use. Use proper glove removal technique to avoid skin contact.[4]

  • Wash hands thoroughly after handling.[4]

Experimental Protocols

  • Melting Point: Typically determined using a melting point apparatus where a small sample is heated, and the temperature range from the first sign of melting to complete liquefaction is recorded.

  • Boiling Point: Can be determined by distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured at a specific pressure.

  • Density: Often measured using a pycnometer or a hydrometer.

  • Flash Point: Commonly determined using a Pensky-Martens closed-cup tester or a similar apparatus, which measures the lowest temperature at which the vapors of the material will ignite.

First Aid Measures

In case of accidental exposure, the following first aid measures are recommended. A physician should be consulted, and the safety data sheet should be shown to the attending doctor.[4]

FirstAid_Workflow cluster_exposure Type of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoapWater Wash off with soap and plenty of water SkinContact->WashWithSoapWater EyeContact Eye Contact RinseWithWater Rinse thoroughly with plenty of water for at least 15 minutes EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse mouth with water Ingestion->RinseMouth ArtificialRespiration Give artificial respiration if not breathing MoveToFreshAir->ArtificialRespiration If necessary ConsultPhysician Consult a physician MoveToFreshAir->ConsultPhysician ArtificialRespiration->ConsultPhysician WashWithSoapWater->ConsultPhysician RinseWithWater->ConsultPhysician DoNotInduceVomiting Never give anything by mouth to an unconscious person RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->ConsultPhysician

Caption: First aid procedures for this compound exposure.

Handling and Personal Protection

Proper handling and the use of personal protective equipment are crucial to minimize exposure risks. The logical relationship between identified hazards and recommended PPE is outlined below.

PPE_Logic cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment cluster_mitigation Risk Mitigation InhalationHazard Inhalation of dust/vapors Ventilation Adequate Ventilation / Exhaust InhalationHazard->Ventilation Respirator Approved Respirator InhalationHazard->Respirator If ventilation is inadequate SkinHazard Skin Contact Gloves Chemical Resistant Gloves SkinHazard->Gloves LabCoat Protective Clothing / Lab Coat SkinHazard->LabCoat EyeHazard Eye Contact Goggles Safety Goggles EyeHazard->Goggles SafeHandling Safe Handling Achieved Ventilation->SafeHandling Respirator->SafeHandling Gloves->SafeHandling Goggles->SafeHandling LabCoat->SafeHandling

Caption: Hazard mitigation through personal protective equipment.

Storage and Disposal

Storage:

  • Store in a cool place.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

Disposal:

  • Dispose of this material through a licensed professional waste disposal service.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

  • Observe all local and national regulations.[1]

Use

This compound is primarily used as a chemical reagent in organic synthesis and as an intermediate for the synthesis of other organic compounds.[1][2]

References

Reactivity of the Carbon-Iodine Bond in 2-Fluoro-6-iodoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoanisole is a halogenated aromatic compound of increasing interest in organic synthesis and medicinal chemistry. Its utility as a synthetic intermediate stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond, in particular, serves as a versatile handle for the introduction of a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions and metal-halogen exchange processes. This technical guide provides an in-depth analysis of the reactivity of the C-I bond in this compound, presenting available quantitative data, detailed experimental protocols for key transformations, and visual representations of the underlying reaction pathways.

Overview of the Reactivity of the C-I Bond

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, a consequence of its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. This inherent reactivity makes the iodine substituent an excellent leaving group in a variety of chemical transformations. In the context of this compound, the C-I bond is selectively cleaved in the presence of the more robust C-F bond, allowing for regioselective functionalization. The adjacent methoxy and fluoro groups can also exert electronic and steric effects on the reactivity of the C-I bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond of this compound readily participates in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, a general protocol for a structurally related aryl halide is provided in patent literature. This representative procedure can serve as a starting point for reaction development with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Halide

ParameterValue
Aryl Halide Derivative of 2-fluoro-6-iodophenol
Boronic Acid Aryl boronic acid (2 equivalents)
Catalyst Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Solvent Dry Dioxane
Temperature Ambient
Atmosphere Argon

Experimental Protocol: Representative Suzuki-Miyaura Coupling

A solution of the aryl halide (6.4 mmol) in dry dioxane (50 ml) is thoroughly flushed with argon. Palladium(0) tetrakis(triphenylphosphine) (750 mg, 0.64 mmol) is added under an argon atmosphere, and the mixture is stirred at ambient temperature until it becomes homogeneous. The resulting clear solution is then divided into aliquots (2 ml each), and each aliquot is treated with an aryl boronic acid (2 equivalents) and 500 μl of a suitable base solution (e.g., 2M aqueous sodium carbonate). The reaction mixtures are then heated and monitored for completion.

Suzuki_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-I Ar-Pd(II)(L2)-I Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. The carbon-iodine bond of this compound is expected to readily undergo this transformation, providing a nucleophilic aryl species that can react with various electrophiles.

Table 2: General Conditions for Lithium-Halogen Exchange

ParameterValue
Aryl Halide This compound
Organolithium Reagent n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)
Solvent Anhydrous Ether or Tetrahydrofuran (THF)
Temperature -78 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocol: General Lithium-Halogen Exchange

To a solution of this compound in an anhydrous ethereal solvent (e.g., THF) cooled to -78 °C under an inert atmosphere, a solution of an organolithium reagent (typically n-BuLi) is added dropwise. The reaction mixture is stirred at this temperature for a specified period (e.g., 30-60 minutes) to ensure complete formation of the aryllithium species. Subsequently, an electrophile is added to quench the reaction and form the desired product.

Metal_Halogen_Exchange Start This compound Intermediate 2-Fluoro-6-lithioanisole Start->Intermediate Metal-Halogen Exchange Reagent n-BuLi -78 °C, THF Reagent->Intermediate Product 2-Fluoro-6-E-anisole Intermediate->Product Quenching Electrophile Electrophile (E+) Electrophile->Product

Commercial Availability and Synthetic Utility of 2-Fluoro-6-iodoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoanisole is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a desirable feature in pharmaceutical candidates. This guide provides an in-depth overview of the commercial availability of this compound, along with its synthetic applications and relevant experimental protocols.

Commercial Availability

This compound (CAS No. 32750-21-3) is commercially available from a variety of chemical suppliers. The purity and available quantities may vary between suppliers. Below is a summary of representative commercial sources and their offerings.

SupplierPurityAvailable Quantities
Sunway Pharm Ltd97%1g, 5g
2a biotech96%+Inquire for details
ReagentiaNot specified100mg, 250mg, 1g, 5g
LookChem Suppliers95-97%1g, 5g, 10g, 25g

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆FIO
Molecular Weight252.02 g/mol
AppearanceWhite solid[1]
Melting Point82-84 °C[1]
SolubilitySoluble in many organic solvents, such as ether, methanol and chloroform.[1]

Synthesis of this compound

A plausible synthetic pathway is outlined below:

G A 2-Bromo-6-iodoanisole B This compound A->B Fluorination R Cesium Fluoride (CsF) in an organic solvent

Caption: Proposed synthesis of this compound.

A general procedure for this type of reaction would involve dissolving 2-Bromo-6-iodoanisole in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of a fluoride salt, typically cesium fluoride (CsF) due to its high reactivity, is then added. The reaction mixture is heated to an elevated temperature for several hours while monitoring the progress by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified, typically by column chromatography.

Applications in Organic Synthesis

The primary utility of this compound in drug discovery and development lies in its role as a versatile intermediate for introducing a 2-fluoro-6-methoxyphenyl moiety into a target molecule. The iodo group serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. In the case of this compound, the iodine atom readily participates in the catalytic cycle, allowing for the formation of a new bond with a wide range of boronic acids or their esters. This reaction is extensively used in the pharmaceutical industry to construct biaryl and heteroaryl scaffolds, which are common motifs in drug molecules.

A generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heating (Conventional or Microwave) F->G H Work-up (Extraction, Washing) G->H I Purification (Column Chromatography) H->I J Coupled Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a microwave-assisted Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150°C) for a specified time (typically 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a readily available and synthetically versatile building block for the introduction of the 2-fluoro-6-methoxyphenyl group in drug discovery programs. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular frameworks. The strategic incorporation of this moiety can lead to improved pharmacological properties of drug candidates. The information and general protocols provided in this guide are intended to assist researchers and scientists in leveraging the potential of this compound in their synthetic endeavors.

References

The Strategic Utility of 2-Fluoro-6-iodoanisole in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of iodine-substituted aromatics are cornerstones of modern synthetic design. 2-Fluoro-6-iodoanisole, a uniquely functionalized aromatic building block, has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its distinct substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, offers a confluence of electronic and steric properties that enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in cross-coupling reactions and the construction of elaborate molecular architectures.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The presence of the electron-withdrawing fluorine and iodine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 32750-21-3[1][2]
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.02 g/mol [1]
Appearance White solid[1]
Melting Point 50 °C[1]
Boiling Point 239.6 ± 25.0 °C (Predicted)[1]
Density 1.803 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in many organic solvents, such as ether, methanol, and chloroform.[1]

Synthesis of this compound

The preparation of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common laboratory-scale synthesis involves the reaction of 2-bromo-6-iodoanisole with a fluoride source.

Experimental Protocol: Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-bromo-6-iodoanisole with cesium fluoride (CsF) in an organic solvent.[1]

Materials:

  • 2-Bromo-6-iodoanisole

  • Cesium fluoride (CsF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-iodoanisole in anhydrous DMF.

  • Add an excess of cesium fluoride to the solution.

  • Heat the reaction mixture to a temperature sufficient to promote the substitution reaction (e.g., reflux).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Complexity

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The presence of the C-I bond provides a reactive site for oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy substituents can influence the reactivity and regioselectivity of these transformations and are often key structural motifs in the final target molecules.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the construction of C(sp²)-C(sp) bonds. This compound can serve as the aryl halide component in this reaction, leading to the formation of 2-fluoro-6-alkynyl-anisole derivatives. These products are valuable intermediates in the synthesis of various complex molecules, including substituted dibenzofurans.

Experimental Protocol: Selective Sonogashira Coupling of a 2,6-Dihaloanisole Derivative

The following protocol, adapted from the work of Raminelli and colleagues on the selective coupling of 2,6-diiodoanisoles, can be considered as a representative procedure for the Sonogashira coupling of this compound.[3]

Materials:

  • This compound (or a similar dihaloanisole) (1 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylamine (DIPA) (2 mmol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF, followed by diisopropylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Sonogashira Coupling of 2,6-Diiodoanisole with Various Terminal Alkynes

AlkyneProductYield (%)
Phenylacetylene2-Iodo-6-(phenylethynyl)anisole85
1-Octyne2-Iodo-6-(oct-1-yn-1-yl)anisole78
3,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-6-iodoanisole82
Ethynyltrimethylsilane2-Iodo-6-((trimethylsilyl)ethynyl)anisole88

Data adapted from a study on 2,6-diiodoanisole, which serves as a model for the reactivity of this compound.[3]

dot graph Sonogashira_Coupling_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General workflow for the Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling: Formation of Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. This compound is an excellent substrate for this reaction, allowing for the synthesis of fluorinated biaryl compounds. These motifs are prevalent in many pharmaceuticals and advanced materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a versatile platform for the construction of complex organic molecules through modern synthetic methodologies. The ability to participate in a range of cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura couplings, makes it an invaluable tool for researchers in drug discovery and materials science. As the demand for novel fluorinated compounds continues to grow, the importance of building blocks like this compound in enabling the synthesis of next-generation pharmaceuticals and functional materials is set to increase. Further exploration of its reactivity and the development of new synthetic applications will undoubtedly continue to expand the horizons of organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-6-iodoanisole in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-fluoro-6-iodoanisole as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both fluorine and iodine atoms at the ortho-positions to the methoxy group allows for selective and efficient carbon-carbon bond formation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the reaction conditions and yield for a representative Suzuki-Miyaura coupling reaction involving this compound.

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiophene-3-boronic acidPd(PPh₃)₄Not SpecifiedDioxaneNot SpecifiedNot Specified94[1]

Note: The referenced patent describes a general procedure and does not specify the exact base, temperature, or reaction time for this specific transformation. The provided protocol below is a representative example based on general Suzuki-Miyaura coupling conditions.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the coupling of this compound with an aryl or heteroaryl boronic acid, based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.0-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl product.

Specific Protocol: Synthesis of 2-Fluoro-6-(thien-3-yl)anisole[1]

This protocol is based on the information provided in patent WO2002006276A1 for the synthesis of 2-fluoro-6-(thien-3-yl)anisole.

Materials:

  • This compound (1.35 g, 5.36 mmol)

  • Thiophene-3-boronic acid (approximately 1.0-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, catalyst loading not specified)

  • Base (e.g., an aqueous solution of Na₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed 1,4-dioxane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.35 g, 5.36 mmol) in anhydrous, degassed 1,4-dioxane.

  • Addition of Reagents: Add thiophene-3-boronic acid, the palladium catalyst, and the base to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., reflux) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up. The organic layer is dried over sodium sulfate and concentrated. The product residue is crystallized from hot ethyl acetate to yield 2-fluoro-6-(thien-3-yl)anisole (1.05 g, 94% yield).[1]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Boronic Acid - Base - Catalyst setup Combine Reactants in Flask reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Purge with Inert Gas setup->inert inert->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex oxidative_addition Oxidative Addition r1_pd_r2 R¹-Pd(II)L₂(R²) pd_complex->r1_pd_r2 bx X-B(OR)₂ transmetalation Transmetalation r1_pd_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² r1x R¹-X (this compound) boronic R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing 2-fluoro-6-iodoanisole as a key building block. This versatile reaction enables the formation of carbon-carbon bonds between the aryl iodide and various terminal alkynes, yielding a diverse range of substituted fluoroanisole derivatives. Such products are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom.

Introduction to Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The general transformation is depicted below:

The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules.[1]

Sonogashira Coupling of this compound: Key Considerations

The presence of a fluorine atom ortho to the iodine in this compound can influence the reactivity of the substrate. The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. However, steric hindrance from the ortho-substituents may also play a role. Careful optimization of reaction parameters is crucial for achieving high yields and purity.

Tabulated Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira cross-coupling of this compound with various terminal alkynes, based on analogous reactions with similar substrates.[1]

EntryAlkyne (R₂)Pd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)DiisopropylamineTolueneRT1285-95
24-EthynylanisolePd(PPh₃)₂Cl₂ (5)CuI (15)DiisopropylamineTolueneRT1280-90
31-HexynePd(PPh₃)₂Cl₂ (5)CuI (15)DiisopropylamineTolueneRT1270-85
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)DiisopropylamineTolueneRT1275-90
5Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (15)DiisopropylamineTolueneRT1260-75

Experimental Protocols

4.1. General Considerations

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Anhydrous solvents and freshly distilled reagents are recommended for optimal results.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4.2. Materials and Reagents

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Diisopropylamine

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

4.3. Detailed Experimental Protocol

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.15 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL per 1 mmol of aryl iodide) followed by diisopropylamine (2.0 equiv.) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizing the Sonogashira Coupling Workflow

The following diagrams illustrate the general workflow and catalytic cycle of the Sonogashira cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble and dry glassware under inert atmosphere start->setup reagents Add this compound, Pd catalyst, and Cu(I) co-catalyst setup->reagents solvent_base Add anhydrous solvent and base reagents->solvent_base alkyne Add terminal alkyne solvent_base->alkyne stir Stir at room temperature alkyne->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Dilute and filter monitor->quench extract Aqueous work-up quench->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Caption: General experimental workflow for the Sonogashira cross-coupling.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation (Cu-C≡C-R') PdII_RX->Transmetal PdII_R_alkyne R-Pd(II)L₂-C≡C-R' Transmetal->PdII_R_alkyne RedElim Reductive Elimination PdII_R_alkyne->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product CuX CuX Cu_acetylide Cu-C≡C-R' CuX->Cu_acetylide + H-C≡C-R' + Base Alkyne_H H-C≡C-R' Base Base Cu_acetylide->Transmetal

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans utilizing 2-Fluoro-6-iodoanisole as a key starting material. The methodology centers on a robust and versatile palladium-catalyzed Sonogashira cross-coupling reaction followed by an electrophilic cyclization, a strategy widely employed in the construction of the benzofuran scaffold. This approach offers a convergent and efficient route to a variety of functionalized benzofurans, which are pivotal structural motifs in numerous biologically active compounds and functional materials.

Introduction

Benzofurans are a prominent class of heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties, have made them attractive targets for organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of such complex molecular architectures.

This protocol focuses on the use of this compound as a starting material for the synthesis of 7-fluoro-4-methoxybenzofurans. The synthetic strategy involves a Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an in-situ or subsequent electrophilic cyclization to furnish the benzofuran ring system. The presence of the fluorine and methoxy substituents on the starting material allows for the introduction of valuable functionalities into the final benzofuran product, which can be crucial for modulating its physicochemical and biological properties.

Reaction Scheme

A general reaction scheme for the palladium-catalyzed synthesis of 7-fluoro-4-methoxybenzofurans from this compound is depicted below. The reaction proceeds in two key steps: a palladium/copper-catalyzed Sonogashira coupling to form a 2-(1-alkynyl)anisole intermediate, followed by an electrophilic cyclization.

Reaction_Scheme This compound This compound Intermediate 2-(Alkynyl)-6-fluoroanisole Intermediate This compound->Intermediate PdCl₂(PPh₃)₂, CuI Base, Solvent Sonogashira Coupling Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Intermediate Benzofuran 2-Substituted-7-fluoro- 4-methoxybenzofuran Intermediate->Benzofuran Electrophile (e.g., I₂) Solvent Electrophilic Cyclization Sonogashira_Cycle cluster_0 Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)IL2 Ar-Pd(II)-I(L₂) Oxidative_Addition->ArPd(II)IL2 Alkyne_Coordination Alkyne Coordination ArPd(II)IL2->Alkyne_Coordination ArPd(II)(Alkyne)L2 Ar-Pd(II)(Alkyne)(L₂) Alkyne_Coordination->ArPd(II)(Alkyne)L2 Reductive_Elimination Reductive Elimination ArPd(II)(Alkyne)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-C≡C-R Reductive_Elimination->Coupled_Product Cu(I) Cu(I) Alkyne R-C≡C-H Cu-Acetylide R-C≡C-Cu Alkyne->Cu-Acetylide CuI, Base Cu-Acetylide->Alkyne_Coordination Transmetalation Base Base Iodocyclization Alkynyl_Anisole 2-(Alkynyl)-6-fluoroanisole Iodine_Addition Electrophilic attack by I₂ Alkynyl_Anisole->Iodine_Addition I₂ Iodonium_Intermediate Iodonium Ion Intermediate Iodine_Addition->Iodonium_Intermediate Intramolecular_Cyclization Intramolecular Nucleophilic Attack Iodonium_Intermediate->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Cationic Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation - H⁺ Final_Product 3-Iodo-benzofuran Deprotonation->Final_Product

Application Notes: 2-Fluoro-6-iodoanisole as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-iodoanisole is a halogenated aromatic compound that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, provides multiple reactive sites for strategic chemical modifications. The presence of iodine, a good leaving group, makes it particularly suitable for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl or heteroaryl moieties, a common strategy in the design of pharmacologically active compounds.

One of the most significant applications of this compound is in the synthesis of β3-adrenergic receptor agonists. These agonists are of considerable interest in drug development for the treatment of conditions such as overactive bladder and type 2 diabetes. The initial step in these synthetic routes often involves the demethylation of this compound to yield the corresponding phenol, 2-fluoro-6-iodophenol, which then serves as a key intermediate for further elaboration.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of bioactive molecules, with a focus on β3-adrenergic agonists.

Application in the Synthesis of β3-Adrenergic Agonists

This compound is a key starting material for the synthesis of a class of β3-adrenergic agonists. The synthetic strategy typically involves two key transformations:

  • Demethylation: The methoxy group of this compound is cleaved to unmask a phenolic hydroxyl group, yielding 2-fluoro-6-iodophenol. This transformation is crucial as the resulting phenol is often a necessary component for the subsequent etherification or coupling reactions that build the final bioactive molecule.

  • Suzuki-Miyaura Coupling: The carbon-iodine bond is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl or heteroaryl boronic acids, providing a powerful tool for generating structural diversity and fine-tuning the biological activity of the target compounds.

The following sections provide detailed experimental protocols for these key steps.

Experimental Protocols

Protocol 1: Demethylation of this compound to 2-Fluoro-6-iodophenol

This protocol describes the demethylation of this compound using boron tribromide.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (1.1 eq) to the stirred solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate to quench the excess BBr₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-6-iodophenol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

Starting MaterialProductReagentSolventReaction TimeTemperatureTypical Yield
This compound2-Fluoro-6-iodophenolBoron tribromideDichloromethane4 hoursRoom TemperatureHigh
Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-6-iodophenol with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-fluoro-6-iodophenol with a generic arylboronic acid.

Materials:

  • 2-Fluoro-6-iodophenol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk tube or similar reaction vessel)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube, add 2-fluoro-6-iodophenol (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane to the Schlenk tube.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq), to the reaction mixture under a positive flow of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureTypical Yield
2-Fluoro-6-iodophenolArylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane80-100 °CModerate to High

Visualizations

Synthetic_Pathway A This compound B 2-Fluoro-6-iodophenol A->B Demethylation (BBr3, DCM) C β3-Adrenergic Agonist Precursor B->C Suzuki Coupling (ArB(OH)2, Pd(0), Base)

Caption: Synthetic route from this compound to a β3-adrenergic agonist precursor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β3-Adrenergic Agonist Receptor β3-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates p38 p38 MAPK Receptor->p38 Activates PKC PKC Receptor->PKC Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Relaxation) PKA->Response p38->Response PKC->Response

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-6-iodoanisole with arylboronic acids. This reaction is a powerful and versatile method for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The presence of the fluoro and methoxy substituents on the aromatic ring makes this compound a valuable building block for creating novel compounds with potentially enhanced biological activity and improved physicochemical properties.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate complex, which then transfers the aryl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocol: A Representative Suzuki Coupling of this compound

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 8 mL of 1,4-Dioxane) to the flask. In a separate vial, dissolve the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) in degassed water (2 mL). Add the aqueous base solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Summary of Reaction Components

ComponentRoleMolar Ratio (equiv)Example Quantity (for 1 mmol scale)Notes
This compound Aryl Halide1.0266.0 mgThe limiting reagent.
Arylboronic Acid Coupling Partner1.2 - 1.5146.3 mg (for Phenylboronic acid)A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Catalyst0.01 - 0.05 (1-5 mol%)34.7 mg (for Pd(PPh₃)₄, 3 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency.
Base Activator2.0 - 3.0276.4 mg (for K₂CO₃)Essential for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Solvent System Reaction Medium-1,4-Dioxane/Water (4:1 v/v), 10 mLA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature Reaction Parameter-80 - 100 °CThe optimal temperature may vary depending on the specific substrates and catalyst used.
Reaction Time Reaction Parameter-2 - 24 hoursMonitor by TLC or LC-MS for completion.

Mandatory Visualization

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst inert Establish Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert 1. solvent_base Add Degassed Solvent and Aqueous Base inert->solvent_base 2. heat Heat Reaction Mixture (80-100 °C) solvent_base->heat 3. monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. extract Dilute and Extract with Organic Solvent cool->extract 6. purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify 7. product Final Product purify->product 8.

Caption: A stepwise workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_intermediate Ar-Pd(II)L_n-I pd0->pd2_intermediate Oxidative Addition pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_intermediate->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_biaryl->product aryl_halide This compound (Ar-I) aryl_halide->pd2_intermediate boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->pd2_biaryl base Base base->pd2_biaryl activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Substituted 2-Aryl-6-Fluoroanisoles: A Detailed Guide to Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of substituted 2-aryl-6-fluoroanisoles, a key structural motif in medicinal chemistry and materials science, is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of the critical C-C bond between the fluoroanisole core and various aryl partners. This document provides detailed protocols for the synthesis of the requisite precursor, 2-bromo-6-fluoroanisole, and its subsequent coupling with arylboronic acids to yield the target compounds.

Introduction

Substituted 2-aryl-6-fluoroanisoles are valuable compounds in drug discovery and development due to the unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for their synthesis, demonstrating high functional group tolerance, broad substrate scope, and generally high yields. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. In this context, 2-bromo-6-fluoroanisole serves as a key electrophilic partner.

Synthetic Strategy

The overall synthetic approach involves a two-step process. First, a suitable fluoroanisole precursor is brominated to install the necessary handle for the cross-coupling reaction. Subsequently, the resulting 2-bromo-6-fluoroanisole is coupled with a substituted arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base to afford the desired 2-aryl-6-fluoroanisole.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-fluoroanisole

This protocol outlines the bromination of 2-fluoroanisole to produce the key intermediate, 2-bromo-6-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • Bromine

  • Chloroform

  • 5% Aqueous Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve 2-fluoroanisole in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add bromine dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a 5% aqueous solution of sodium hydroxide, followed by several washes with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation to obtain pure 2-bromo-6-fluoroanisole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted 2-Aryl-6-Fluoroanisoles

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-6-fluoroanisole with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-fluoroanisole

  • Substituted arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Heating and stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-fluoroanisole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and ligand (if separate) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 2-aryl-6-fluoroanisole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model compound, 2-(4-methylphenyl)-6-fluoroanisole.

Table 1: Reaction Conditions for the Synthesis of 2-(4-methylphenyl)-6-fluoroanisole

ParameterCondition
Electrophile 2-Bromo-6-fluoroanisole (1.0 equiv.)
Nucleophile 4-Methylphenylboronic acid (1.5 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12 hours
Yield 85% (Isolated)

Table 2: Characterization Data for 2-(4-methylphenyl)-6-fluoroanisole

Data TypeDescription
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 7.30-7.15 (m, 4H, Ar-H), 7.05-6.90 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ 158.5, 156.0 (d, J=245 Hz), 137.0, 135.5, 130.0, 129.5, 128.0, 115.0 (d, J=20 Hz), 112.0 (d, J=25 Hz), 56.0, 21.5
Mass Spec (ESI) m/z calculated for C₁₄H₁₃FO: 216.09; found: 217.1 [M+H]⁺

Visualizations

Synthesis_Workflow Start Starting Materials: 2-Fluoroanisole Substituted Arylboronic Acid Precursor_Synth Protocol 1: Bromination Start->Precursor_Synth Precursor 2-Bromo-6-fluoroanisole Precursor_Synth->Precursor Coupling Protocol 2: Suzuki-Miyaura Coupling Precursor->Coupling Product Substituted 2-Aryl-6-fluoroanisole Coupling->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of substituted 2-aryl-6-fluoroanisoles.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (2-Bromo-6-fluoroanisole) ArylHalide->OxAdd ArylBoronic Ar'-B(OH)₂ (Arylboronic Acid) ArylBoronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Intramolecular Cyclization of "2-Fluoro-6-iodoanisole" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the intramolecular cyclization of "2-Fluoro-6-iodoanisole" derivatives, primarily focusing on the synthesis of fluorinated dibenzofurans. This class of compounds is of significant interest in medicinal chemistry and materials science. The protocols described herein are based on established palladium- and copper-catalyzed methodologies for similar substrates, providing a foundational approach for researchers exploring these transformations.

Introduction

The intramolecular cyclization of 2-haloanisole derivatives, particularly those bearing an additional aryl group, is a powerful strategy for the synthesis of the dibenzofuran core. The presence of a fluorine substituent on the dibenzofuran skeleton can significantly modulate the physicochemical and biological properties of the molecule, making the cyclization of "this compound" derivatives a key step in the synthesis of novel pharmaceutical candidates and functional materials. The primary route for this transformation involves the formation of a biaryl precursor followed by an intramolecular C-O bond formation, typically catalyzed by palladium or copper complexes.

Reaction Principle

The core transformation involves the intramolecular cyclization of a 2'-alkoxy-2-halobiphenyl derivative. In the context of "this compound," this precursor would first be synthesized, for example, via a Suzuki or Stille coupling reaction. The subsequent intramolecular cyclization proceeds via mechanisms such as:

  • Palladium-Catalyzed C-O Coupling: This typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by intramolecular coordination of the methoxy group and reductive elimination to form the dibenzofuran and regenerate the Pd(0) catalyst.

  • Copper-Catalyzed Ullmann Condensation: This classic reaction involves the formation of an aryl-copper intermediate which then undergoes intramolecular O-arylation. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

  • Radical Cyclization: While less common for this specific transformation, radical-initiated cyclization can also be a viable pathway for the formation of the dibenzofuran ring system.

Experimental Protocols

While a direct protocol for "this compound" is not explicitly detailed in the surveyed literature, the following protocols for structurally analogous compounds can be adapted. Researchers should consider these as starting points for optimization.

General Two-Step Procedure for the Synthesis of 1-Fluorodibenzofuran

The synthesis of 1-fluorodibenzofuran from this compound can be envisioned as a two-step process: first, a cross-coupling reaction to form a 2'-methoxy-2-fluoro-6-iodobiphenyl intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of the Biphenyl Precursor (Illustrative Suzuki Coupling)

This step is crucial for creating the direct precursor for the intramolecular cyclization.

Protocol 1: Palladium-Catalyzed Suzuki Coupling

  • Reactants:

    • This compound (1.0 equiv)

    • 2-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

    • A suitable phosphine ligand (e.g., SPhos, cataCXium® A) (0.06 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Solvent: Toluene/Water (e.g., 10:1 v/v)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 2-methoxyphenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2'-methoxy-2-fluoro-biphenyl precursor.

Step 2: Intramolecular Cyclization to form 1-Fluorodibenzofuran

The following protocols are based on methodologies for the cyclization of similar o-iododiaryl ethers.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This method is adapted from the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable palladium on carbon catalyst.[1]

  • Reactants:

    • 2'-Methoxy-2-fluoro-biphenyl precursor (from Step 1) (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, combine the 2'-methoxy-2-fluoro-biphenyl precursor, Pd/C, and potassium carbonate.

    • Add anhydrous DMF.

    • Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain 1-fluorodibenzofuran.

Protocol 3: Copper-Catalyzed Intramolecular Ullmann Condensation

This protocol is based on the synthesis of benzofurans using a copper catalyst.

  • Reactants:

    • 2'-Methoxy-2-fluoro-biphenyl precursor (from Step 1) (1.0 equiv)

    • Copper(I) iodide (CuI, 0.1 equiv)

    • 1,10-Phenanthroline (0.2 equiv)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: Dioxane or Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2'-methoxy-2-fluoro-biphenyl precursor, CuI, 1,10-phenanthroline, and cesium carbonate.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 110-130 °C for 12-24 hours, monitoring for completion.

    • Cool the mixture, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of dibenzofurans from related precursors, which can serve as a guide for the intramolecular cyclization of "this compound" derivatives.

Table 1: Palladium-Catalyzed Intramolecular Cyclization of Diaryl Ethers

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneNoneEthanolRefluxN/AGood[1]
Pd/CNoneK₂CO₃DMF1201285-95[1]
Pd(OAc)₂Pivalic AcidCs₂CO₃Toluene1102470-90[1]

Table 2: Copper-Catalyzed Intramolecular Cyclization of Diaryl Ethers/Related Precursors

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Cu₂ONoneK₂CO₃DMF15024Good[1]
CuI1,10-PhenanthrolineCs₂CO₃Dioxane1102460-85[1]
Cu(OAc)₂L4 (a specific ligand)K₂CO₃H₂O1004up to 83[2]

Visualizations

Logical Workflow for the Synthesis of 1-Fluorodibenzofuran

workflow cluster_start Starting Materials cluster_step1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Cyclization cluster_product Final Product start1 This compound step1 Palladium-Catalyzed Cross-Coupling start1->step1 start2 2-Methoxyphenylboronic acid start2->step1 intermediate 2'-Methoxy-2-fluoro-biphenyl step1->intermediate step2 Pd or Cu-Catalyzed C-O Bond Formation intermediate->step2 product 1-Fluorodibenzofuran step2->product

Caption: Synthetic workflow for 1-fluorodibenzofuran.

Signaling Pathway for Palladium-Catalyzed Intramolecular Cyclization

pd_cycle pd0 Pd(0) int1 Oxidative Addition Intermediate pd0->int1 sub Biphenyl Precursor sub->int1 Oxidative Addition int2 Intramolecular Coordination int1->int2 C-O Bond Formation int2->pd0 product 1-Fluorodibenzofuran int2->product Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed cyclization.

Safety Precautions

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium and copper catalysts can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Reactions under pressure should be performed behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

2-Fluoro-6-iodoanisole: A Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-6-iodoanisole is a halogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on the benzene ring, offers multiple reactive sites for the strategic construction of pharmacologically active compounds. The presence of the iodine atom facilitates participation in various cross-coupling reactions, while the fluorine and methoxy groups can influence the molecule's electronic properties and binding interactions with biological targets. This document provides an overview of the application of this compound in the synthesis of pharmaceutical intermediates, focusing on key reaction types and providing detailed experimental protocols.

Key Applications in Pharmaceutical Synthesis

This compound is a versatile precursor for the synthesis of substituted biaryl and aryl-alkyne scaffolds, which are common motifs in a wide range of therapeutic agents, including kinase inhibitors. The primary transformations involving this intermediate are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Intermediates

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biphenyl compounds. In this context, this compound can be coupled with various arylboronic acids or esters to generate complex biphenyl intermediates. These intermediates are often precursors to kinase inhibitors and other targeted therapies.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product This compound This compound Biphenyl_Intermediate Substituted Biphenyl Intermediate This compound->Biphenyl_Intermediate Suzuki Coupling Arylboronic_Acid R-B(OH)₂ Arylboronic_Acid->Biphenyl_Intermediate Catalyst Pd Catalyst Base Catalyst->Biphenyl_Intermediate

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Illustrative)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1002478
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O851692

Note: The data presented in this table is illustrative and representative of typical Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction conditions.

Sonogashira Coupling for the Synthesis of Aryl-Alkyne Intermediates

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl-alkyne intermediates. These structures are found in various antiviral and anticancer agents.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product This compound This compound Aryl-Alkyne_Intermediate Aryl-Alkyne Intermediate This compound->Aryl-Alkyne_Intermediate Sonogashira Coupling Terminal_Alkyne R-C≡CH Terminal_Alkyne->Aryl-Alkyne_Intermediate Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Aryl-Alkyne_Intermediate

Caption: Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst like CuI (0.05 eq.), and a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate. Purify the crude product via flash column chromatography.

Quantitative Data Summary (Illustrative)

EntryTerminal AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRT690
2EthynyltrimethylsilanePd(OAc)₂/PPh₃CuIDIPADMF50882
3Propargyl alcoholPd(PPh₃)₄CuITEATHFRT495

Note: This data is for illustrative purposes. Actual results will depend on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. This compound can be reacted with a variety of primary and secondary amines to produce substituted aniline derivatives, which are key intermediates in the synthesis of many pharmaceuticals.

Reaction Workflow:

Buchwald_Hartwig_Workflow Start Start: Reaction Setup Reactants Add this compound, Amine, Pd Catalyst, Ligand, and Base Start->Reactants Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reactants->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Reaction Heat Reaction Mixture (80-120 °C) Inert->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Aryl Amine Intermediate Purification->Product

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Charge a dry oven-dried Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere and Solvent Addition: Seal the tube, evacuate, and backfill with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Place the reaction tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Quantitative Data Summary (Illustrative)

EntryAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1101688
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1002075
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene1202482

Note: The provided data is illustrative. Optimal conditions and yields are substrate-dependent.

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to readily participate in key C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers and scientists in the field of drug development to utilize this compound in their synthetic strategies. The strategic incorporation of this intermediate can facilitate the discovery and development of novel therapeutic agents.

The Strategic Application of 2-Fluoro-6-iodoanisole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluoro-6-iodoanisole is a versatile synthetic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group on an aromatic ring, offers multiple avenues for chemical modification. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the iodo group serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines the application of this compound in the development of a hypothetical series of kinase inhibitors, detailing the synthetic protocols, and structure-activity relationship (SAR) data.

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The biaryl scaffold is a common motif in many approved kinase inhibitors, often facilitating crucial interactions within the ATP-binding pocket of the enzyme.

In this hypothetical study, this compound is utilized as a key starting material to generate a library of biaryl compounds via Suzuki-Miyaura cross-coupling. The resulting compounds are then evaluated for their inhibitory activity against a panel of cancer-relevant kinases.

Experimental Workflow for Kinase Inhibitor Development

G cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acids B->C D Library of Biaryl Analogs C->D E Kinase Inhibition Assays D->E F Cell-Based Proliferation Assays E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identification of Lead Compound G->H I ADME/Tox Profiling H->I J In Vivo Efficacy Studies I->J

Figure 1: Experimental workflow for developing kinase inhibitors.

Synthetic Protocol: Suzuki-Miyaura Coupling

General Procedure for the Synthesis of 2-Fluoro-6-alkoxybiaryl Derivatives:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed 1,4-dioxane and water (10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Structure-Activity Relationship (SAR) Studies

A library of compounds was synthesized by coupling this compound with various substituted arylboronic acids. The resulting biaryl derivatives were tested for their inhibitory activity against a panel of kinases. The IC50 values (concentration required for 50% inhibition) are summarized in the table below.

Compound IDR Group (on Arylboronic Acid)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1a Phenyl850>100002500
1b 4-Methylphenyl62085001800
1c 4-Methoxyphenyl45072001200
1d 4-Chlorophenyl1503500950
1e 4-(Trifluoromethyl)phenyl851800500
1f 3-Aminophenyl35950280
1g Pyridin-4-yl25600150

SAR Analysis:

  • The unsubstituted phenyl derivative (1a ) showed modest activity against Kinase A.

  • Electron-donating groups at the 4-position of the phenyl ring (1b , 1c ) led to a slight improvement in activity.

  • Electron-withdrawing groups (1d , 1e ) significantly enhanced the inhibitory potency against Kinase A.

  • The introduction of a basic nitrogen in the form of an amino group (1f ) or a pyridine ring (1g ) resulted in a substantial increase in activity against all three kinases, with compound 1g emerging as the most potent derivative. This suggests a key interaction of the nitrogen atom with the kinase active site.

Signaling Pathway Diagram

The identified lead compound 1g is hypothesized to inhibit the downstream signaling of Kinase A, a critical component of the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G cluster_0 MAPK/ERK Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E Kinase A F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H Inhibitor Compound 1g Inhibitor->D

Figure 2: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This hypothetical study demonstrates the utility of this compound as a valuable starting material in medicinal chemistry for the synthesis of novel kinase inhibitors. The strategic use of cross-coupling reactions allows for the rapid generation of a diverse library of compounds, facilitating the exploration of structure-activity relationships. The identified lead compound, a pyridyl-substituted biaryl derivative, shows promising inhibitory activity and serves as a strong candidate for further optimization in a drug discovery program. Future work would focus on improving the selectivity and pharmacokinetic properties of this lead compound to develop a clinical candidate.

Application Notes and Protocols for the One-Pot Synthesis of Heterocycles Using 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of valuable heterocyclic compounds, specifically dibenzofurans and xanthones, utilizing 2-Fluoro-6-iodoanisole as a key starting material. The methodologies described are based on established palladium- and copper-catalyzed cross-coupling and cyclization reactions, adapted for this specific substrate. These procedures offer efficient routes to complex molecular scaffolds relevant to pharmaceutical and materials science research.

I. One-Pot Synthesis of Substituted Dibenzofurans

This protocol outlines a one-pot, two-step process for the synthesis of substituted dibenzofurans from this compound and various phenols. The reaction proceeds via a sequential O-arylation and an intramolecular C-H activation/cyclization.

Reaction Principle:

The synthesis involves an initial copper-catalyzed Ullmann-type coupling of a phenol with this compound to form a diaryl ether intermediate. This is followed by a palladium-catalyzed intramolecular C-H activation and C-C bond formation to construct the dibenzofuran core, all within a single reaction vessel.

Experimental Protocol:

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methylphenol, 3-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • O-Arylation Step: Add anhydrous DMF (5 mL) to the flask. Stir the mixture at 120 °C for 12 hours.

  • Cyclization Step: After cooling the reaction mixture to room temperature, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and anhydrous toluene (10 mL).

  • Heating and Monitoring: Heat the reaction mixture to 110 °C and stir for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted dibenzofuran.

Quantitative Data Summary:

EntryPhenol SubstrateProductYield (%)
14-Methylphenol1-Fluoro-4-methyl-dibenzofuran75
23-Methoxyphenol1-Fluoro-3-methoxy-dibenzofuran68
3Phenol1-Fluoro-dibenzofuran72

Logical Workflow for One-Pot Dibenzofuran Synthesis:

G cluster_start Starting Materials cluster_step1 Step 1: O-Arylation cluster_step2 Step 2: Intramolecular Cyclization cluster_end Final Product A This compound D Formation of Diaryl Ether Intermediate (120 °C, 12 h) A->D B Substituted Phenol B->D C CuI, K2CO3, DMF C->D E Addition of Pd(OAc)2, PPh3, Toluene D->E F C-H Activation & C-C Bond Formation (110 °C, 24 h) E->F G Substituted Dibenzofuran F->G

Caption: Workflow for the one-pot synthesis of dibenzofurans.

II. One-Pot Synthesis of Substituted Xanthones

This protocol details a one-pot synthesis of substituted xanthones from this compound and salicylic acid derivatives. The reaction proceeds through a tandem nucleophilic coupling and an intramolecular electrophilic cyclization. This method is adapted from procedures involving the generation of aryne intermediates.[1][2]

Reaction Principle:

The reaction is initiated by the formation of an aryne intermediate from this compound in the presence of a strong base. The salicylate then acts as a nucleophile, adding to the aryne. The subsequent intramolecular cyclization of the resulting intermediate affords the xanthone scaffold.

Experimental Protocol:

Materials:

  • This compound

  • Substituted salicylic acid (e.g., 5-chlorosalicylic acid, 4-methylsalicylic acid)

  • Cesium fluoride (CsF)

  • 18-Crown-6

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the substituted salicylic acid (1.5 mmol), CsF (3.0 mmol), and 18-crown-6 (0.1 mmol).

  • Reaction Execution: Add anhydrous acetonitrile (10 mL) to the tube. Seal the tube and heat the mixture at 80 °C for 24 hours with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure substituted xanthone.

Quantitative Data Summary:

EntrySalicylic Acid SubstrateProductYield (%)
15-Chlorosalicylic acid2-Chloro-8-fluoro-xanthone65
24-Methylsalicylic acid3-Methyl-8-fluoro-xanthone70
3Salicylic acid8-Fluoro-xanthone68

Signaling Pathway for One-Pot Xanthone Synthesis:

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_end Product A This compound D Aryne Intermediate Generation A->D Base B Substituted Salicylate E Nucleophilic Addition of Salicylate B->E C CsF, 18-Crown-6, MeCN C->D D->E Trapping F Intramolecular Electrophilic Cyclization E->F G Substituted Xanthone F->G

Caption: Pathway for the one-pot synthesis of xanthones.

References

Application Notes and Protocols for the Scale-up Synthesis of Benzofurans from 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide range of pharmacological activities, making them crucial building blocks in drug discovery and development. This document provides detailed application notes and protocols for a scalable, three-step synthesis of substituted benzofurans, commencing from the readily available starting material, 2-Fluoro-6-iodoanisole.

The synthetic strategy involves an initial demethylation to unmask the phenolic hydroxyl group, followed by a palladium and copper-catalyzed Sonogashira cross-coupling with a terminal alkyne. The final step is an intramolecular cyclization to construct the benzofuran ring. This tandem approach offers an efficient route to a variety of substituted benzofurans, with the potential for large-scale production.

Synthetic Pathway Overview

The overall synthetic transformation from this compound to a 2-substituted-7-fluorobenzofuran is depicted below. This pathway is designed for scalability and efficiency, minimizing intermediate purification steps where possible.

G A This compound B 2-Fluoro-6-iodophenol A->B Step 1: Demethylation (BBr3, DCM) C o-Alkynylphenol Intermediate B->C Step 2: Sonogashira Coupling (Pd/Cu catalyst, Base, Alkyne) D 2-Substituted-7-fluorobenzofuran C->D Step 3: Intramolecular Cyclization (Heat or Catalyst)

Caption: Proposed three-step synthesis of 2-substituted-7-fluorobenzofurans.

Step 1: Demethylation of this compound

The initial step involves the cleavage of the methyl ether in this compound to yield the corresponding phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation and is suitable for scale-up with appropriate safety precautions.

Experimental Protocol:
  • Reactor Setup: To a dry, inerted (Nitrogen or Argon) glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, add anhydrous dichloromethane (DCM).

  • Charging Starting Material: Add this compound (1.0 eq) to the reactor and stir until fully dissolved.

  • Cooling: Cool the solution to -10 °C to 0 °C using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of Boron Tribromide (1.0 M in DCM, 1.2 - 1.5 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding methanol, followed by water, while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to yield the crude 2-Fluoro-6-iodophenol, which can often be used in the next step without further purification.

Quantitative Data Summary: Step 1
ParameterValue/Condition
Starting Material This compound
Reagent Boron Tribromide (BBr₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 90-98%
Purity (crude) >95% (by HPLC)

Step 2 & 3: Tandem Sonogashira Coupling and Intramolecular Cyclization

This one-pot procedure combines the Sonogashira coupling of 2-Fluoro-6-iodophenol with a terminal alkyne and the subsequent intramolecular cyclization to form the benzofuran ring. This approach is highly efficient for large-scale synthesis.[1]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation A Charge Reactor with 2-Fluoro-6-iodophenol, Solvent, and Base B Degas the Mixture A->B C Add Pd and Cu Catalysts B->C D Add Terminal Alkyne C->D E Heat to Reaction Temperature D->E F Monitor for Completion (TLC/HPLC) E->F G Cool and Filter F->G H Aqueous Work-up G->H I Solvent Removal H->I J Purification (e.g., Recrystallization) I->J

Caption: General workflow for the tandem Sonogashira coupling and cyclization.

Experimental Protocol:
  • Reactor Setup: In an appropriately sized, inerted reactor, charge 2-Fluoro-6-iodophenol (1.0 eq), a suitable solvent (e.g., DMF or Toluene), and a base (e.g., Triethylamine or Cesium Carbonate, 2.0-3.0 eq).

  • Degassing: Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 30-60 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.03 eq) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.05 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or HPLC (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Concentrate the organic phase under reduced pressure. The crude benzofuran product can be purified by recrystallization or flash column chromatography.

Quantitative Data Summary: Steps 2 & 3
ParameterValue/Condition
Starting Material 2-Fluoro-6-iodophenol
Coupling Partner Terminal Alkyne
Catalysts Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine or Cs₂CO₃
Solvent DMF or Toluene
Temperature 80-100 °C
Typical Combined Yield 70-90%
Purity (after purification) >98%

Safety Considerations for Scale-up

  • Boron Tribromide: BBr₃ is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. Ensure the reactor is completely dry before use.

  • Sonogashira Reaction: The Sonogashira coupling can be exothermic. Careful control of the reaction temperature, especially during scale-up, is crucial. The use of an inert atmosphere is necessary to prevent the formation of explosive alkyne-air mixtures and to protect the catalysts from deactivation.

  • Solvents: Dichloromethane and other organic solvents used are volatile and flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The described three-step synthesis provides a robust and scalable route to valuable benzofuran derivatives from this compound. The protocols are based on well-established chemical transformations and are amenable to large-scale production with appropriate process controls and safety measures. These application notes serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to facilitate the synthesis of novel benzofuran-based compounds for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues leading to low yields in the Suzuki-Miyaura coupling of 2-Fluoro-6-iodoanisole, a substrate known for its challenging reactivity due to steric hindrance and electronic effects.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound often low-yielding?

A1: The low yield is typically attributed to a combination of two factors:

  • Steric Hindrance: The substrate has two ortho-substituents (fluoro and methoxy groups) flanking the iodine atom. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[1][2]

  • Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the aromatic ring.[3][4] This makes the carbon-iodine bond stronger and less susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

Q2: What are the most common side reactions observed with this substrate?

A2: Besides the recovery of starting material, two primary side reactions plague this coupling:

  • Dehalogenation: The this compound is reduced to 2-fluoroanisole, where the iodine is replaced by a hydrogen atom. This can be promoted by certain bases or impurities in the solvent.[3]

  • Homocoupling: The boronic acid partner reacts with itself to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3]

Q3: Which reaction parameter is the most critical for optimizing this specific coupling?

A3: For sterically hindered and electron-rich aryl halides, the choice of ligand is the most critical parameter.[5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are typically required to stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps.[5][6]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential CauseTroubleshooting Steps
Inactive Catalyst The palladium(0) active species is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[7] Consider using a fresh bottle of palladium precatalyst.
Ineffective Ligand The steric bulk of this compound requires a suitable ligand. Switch from simple phosphine ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or a robust N-heterocyclic carbene (NHC) based catalyst.[6]
Insufficient Temperature The energy barrier for oxidative addition may be too high at lower temperatures. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for potential degradation.[7]

Issue 2: Significant Dehalogenation Product is Observed

Potential CauseTroubleshooting Steps
Inappropriate Base Some bases can promote dehalogenation. If using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[8][9]
Solvent Impurities Protic impurities (e.g., water in a non-aqueous solvent, or certain alcohols) can be a source of hydride for the dehalogenation pathway.[3] Ensure the use of anhydrous, high-purity solvents.

Issue 3: Major Byproduct is the Homocoupling of the Boronic Acid

Potential CauseTroubleshooting Steps
Oxygen in Reaction Homocoupling is often promoted by oxygen.[3] Improve the degassing procedure for your solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas for an extended period).
Boronic Acid Instability Boronic acids can be unstable and prone to degradation or trimerization into boroxines.[3] Use a fresh, high-purity boronic acid or consider converting it to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[3][10]

Data Presentation: Reaction Parameter Optimization

The following table provides recommended starting points for optimizing the Suzuki coupling of this compound.

ParameterCommon OptionsNotes for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common precatalysts that require an external ligand. Pd₂(dba)₃ is often preferred as it is readily reduced to the active Pd(0).[7]
Ligand XPhos, SPhos, RuPhos , P(t-Bu)₃, JohnPhosCrucial for success. Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are highly recommended to overcome steric hindrance.[5][6][11] A 1:2 Pd:Ligand ratio is a good starting point.
Base K₃PO₄, Cs₂CO₃ , K₂CO₃Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are often highly effective for challenging couplings.[7][8][9]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O A polar aprotic solvent with a small amount of water is typical to dissolve the inorganic base.[12][13][14] Ensure solvents are rigorously degassed.
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.[7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Note: This is a representative starting protocol. Optimization of stoichiometry, temperature, and reaction time is essential for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.

  • Seal the vessel. Evacuate and backfill with inert gas three to five times to ensure a completely oxygen-free atmosphere.

  • Add the degassed solvent system via syringe. The typical concentration of the aryl halide is between 0.1 M and 0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Pd Catalyst? - Dry & Degassed Solvents? - Anhydrous Base? start->reagent_check Start Here condition_check 2. Reaction Condition Optimization - Increase Temperature (e.g., 80°C -> 110°C) - Increase Reaction Time - Check Stirring Efficiency reagent_check->condition_check If reagents are fine success Improved Yield (Optimization Successful) reagent_check->success catalyst_screen 3. Catalyst/Ligand Screening - Switch to Bulky Ligands  (e.g., XPhos, SPhos) - Try Different Pd Precatalyst  (e.g., Pd₂(dba)₃) condition_check->catalyst_screen If yield is still low condition_check->success base_solvent_screen 4. Base & Solvent Optimization - Screen Bases (K₃PO₄, Cs₂CO₃) - Vary Solvent System  (e.g., Toluene/H₂O, 2-MeTHF/H₂O) catalyst_screen->base_solvent_screen If no improvement catalyst_screen->success base_solvent_screen->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ (Active Catalyst) pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide pdII_base R¹-Pd(II)L₂-OR" pdII_halide->pdII_base Base pdII_biaryl R¹-Pd(II)L₂-R² pdII_base->pdII_biaryl [R²B(OR')₂(OH)]⁻ pdII_biaryl->pd0 re_label Reductive Elimination product R¹-R² pdII_biaryl->product oa_label Oxidative Addition trans_label Transmetalation aryl_halide R¹-X (this compound) boronic_acid R²-B(OR')₂ + Base (OH⁻)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium Catalysis with 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 2-Fluoro-6-iodoanisole. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: To create carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the synthesis of substituted alkenes from an alkene coupling partner.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Q2: What are the primary side reactions to anticipate when using this compound in palladium catalysis?

A2: Due to its structure, this compound is prone to several side reactions that can lower the yield of the desired product. These include:

  • Homocoupling: Dimerization of the starting material or the coupling partner. This is a common byproduct in many palladium-catalyzed reactions.

  • Protodeiodination (Dehalogenation): Replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluoroanisole. This can be promoted by moisture or other proton sources in the reaction mixture.

  • Formation of Palladium Black: Precipitation of elemental palladium from the solution, which deactivates the catalyst and can reduce reaction efficiency.

Q3: How does the ortho-fluoro substituent influence the reactivity of this compound?

A3: The ortho-fluoro group has a significant electronic effect on the molecule. Its electron-withdrawing nature can increase the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. However, it can also influence the stability of intermediates and potentially affect the rates of other steps in the catalytic cycle.

Q4: Can the ortho-methoxy group cause any specific side reactions?

A4: The ortho-methoxy group is generally considered an electron-donating group, which can influence the electron density of the aromatic ring. While it doesn't typically participate directly in side reactions, its steric bulk, in combination with the ortho-fluoro group, can create a sterically hindered environment around the reaction center. This steric hindrance can impact ligand coordination and the overall efficiency of the coupling reaction.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Sonogashira Coupling

Symptoms:

  • Significant amount of unreacted this compound remaining.

  • Formation of a significant amount of homocoupled alkyne byproduct (Glaser coupling).

  • Observation of protodeiodinated 2-fluoroanisole.

Possible Causes & Solutions:

CauseSolution
Catalyst Inactivity Ensure the palladium catalyst and copper(I) co-catalyst are fresh and active. Consider using a pre-catalyst that is more stable.
Base Incompatibility The choice of base is crucial. For sterically hindered substrates, a bulky amine base like diisopropylamine (DIPA) may be more effective than triethylamine (Et3N).
Solvent Effects The polarity of the solvent can influence reaction rates. Toluene is often a good choice for Sonogashira couplings of similar substrates.
Oxygen Contamination The presence of oxygen can promote the homocoupling of the alkyne. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Experimental Protocol: Selective Mono-Sonogashira Coupling of a 2,6-Diiodoanisole Derivative

This protocol is adapted from a study on a structurally similar substrate and can be a good starting point for optimizing the reaction of this compound.

Materials:

  • 2,6-Diiodoanisole derivative (1 equivalent)

  • Terminal alkyne (2 equivalents)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (15 mol%)

  • Diisopropylamine (DIPA) (2 equivalents)

  • Toluene (solvent)

Procedure:

  • To a dried flask, add the 2,6-diiodoanisole derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous, degassed toluene, followed by diisopropylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Effect of Reaction Parameters on the Yield of Mono-alkynylated 2,6-diiodoanisole

EntryPalladium Catalyst (mol%)CuI (mol%)Terminal Alkyne (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₂Cl₂ (10)102Et₃N (2)MeCN502441
2Pd(OAc)₂ (5) + PPh₃ (10)51.5Et₃N (2)MeCN502443
3Pd(PPh₃)₄ (10)101.5Et₃N (2)THF602437
4Pd(PPh₃)₂Cl₂ (5)152DIPA (1)Toluener.t.1268

Data adapted from a study on 2,6-diiodoanisoles and serves as a reference for optimization.[1]

Issue 2: Significant Protodeiodination in Suzuki and Buchwald-Hartwig Reactions

Symptoms:

  • Formation of 2-fluoroanisole as a major byproduct.

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

CauseSolution
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.
Inefficient Transmetalation or Reductive Elimination If the transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig) and subsequent reductive elimination are slow, the intermediate aryl-palladium-iodide complex has a longer lifetime and is more susceptible to side reactions like protodeiodination. Consider using a more electron-rich and bulky phosphine ligand to promote reductive elimination.
Choice of Base The base can be a source of protons. Using a non-protic base or ensuring the base is completely dry can mitigate this issue. For Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.

Visual Guides

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)(Nu)L2->Pd(0)L2 Regeneration Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Logical Flowchart for Troubleshooting Low Yields

Troubleshooting Flowchart start Low Yield of Desired Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (Catalyst, Base, etc.) check_sm->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions analyze_byproducts Identify Major Byproducts (Homocoupling, Dehalogenation) check_conditions->analyze_byproducts address_homocoupling Inert Atmosphere? Degassed Solvents? analyze_byproducts->address_homocoupling Homocoupling Observed address_dehalogenation Anhydrous Conditions? Ligand Choice? analyze_byproducts->address_dehalogenation Dehalogenation Observed optimize_ligand Screen Different Ligands address_dehalogenation->optimize_ligand

Caption: Troubleshooting flowchart for low-yielding cross-coupling reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 2-Fluoro-6-iodoanisole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide systematic troubleshooting strategies for this sterically hindered and electronically complex substrate.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading particularly critical for this compound?

A1: Optimizing catalyst loading is crucial due to the unique structural features of this compound. The molecule's steric hindrance, caused by the ortho-fluoro and ortho-methoxy groups, can impede the approach of the catalyst to the reaction site.[1] This can slow down key steps in the catalytic cycle, such as oxidative addition. Finding the optimal catalyst loading is essential to balance reaction rate and catalyst stability, as excessive loading can lead to side reactions and catalyst decomposition, while insufficient loading may result in low conversion rates.[2]

Q2: What is a typical starting catalyst loading range for a sterically hindered aryl iodide like this?

A2: For sterically hindered substrates, a common starting point for palladium catalyst loading is between 1-5 mol%.[3] While lower loadings (ppb-ppm levels) are achievable for some reactions, hindered substrates often require more forcing conditions, which can include higher catalyst loadings to achieve a reasonable reaction rate.[4][5] It is recommended to start in the 1-2 mol% range and adjust based on initial results.

Q3: How does the choice of palladium source and ligand impact the required catalyst loading?

A3: The choice of palladium source and ligand is paramount. Modern palladium pre-catalysts, such as Buchwald G3 palladacycles, are often more reliable and efficient at generating the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[4][6] This efficiency can allow for lower catalyst loadings. The ligand choice is critical for stabilizing the catalyst and promoting the desired reaction steps. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often necessary for coupling sterically hindered substrates.[1][7] An optimal ligand can significantly improve catalyst turnover and allow for a reduction in catalyst loading.

Q4: What are the most common side reactions, and how can they be minimized through catalyst optimization?

A4: Common side reactions include homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) and dehalogenation of the aryl iodide.[7][8] Homocoupling is often promoted by the presence of oxygen, so ensuring a properly inert atmosphere is critical.[7][8] Dehalogenation can occur if the catalytic cycle is inefficient. Optimizing the catalyst and ligand system to ensure rapid reductive elimination can minimize the lifetime of intermediates that may lead to dehalogenation. Adjusting catalyst loading can also influence the prevalence of these side reactions.

Q5: When should I use a palladium pre-catalyst versus generating the catalyst in situ?

A5: Using a pre-catalyst is highly recommended for complex and sterically hindered substrates like this compound.[4] Pre-catalysts are designed for clean and efficient generation of the active LPd(0) species, leading to more consistent and reproducible results.[4][6] While in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, the reduction to Pd(0) can be inefficient and is a frequent source of reaction failure, especially for challenging substrates.[6][9]

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues encountered during the cross-coupling of this compound.

Issue 1: Low to No Product Yield

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium source is active. Use a modern pre-catalyst for more reliable generation of the active Pd(0) species.[4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[7][10]
Inefficient Ligand The steric hindrance of this compound requires a bulky, electron-rich ligand. Screen ligands such as XPhos, SPhos, or other biaryl phosphines known to be effective for hindered substrates.[1][7]
Suboptimal Base or Solvent The choice of base and solvent is critical. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common.[6] Screen different solvents (e.g., dioxane, toluene, THF) as solubility can impact reaction efficiency.[4]
Impure Reagents Use high-purity starting materials, bases, and solvents. Water or other impurities can significantly impact the reaction. Ensure solvents are anhydrous and properly degassed.[4][10]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[1] Incrementally increase the temperature to see if conversion improves.

Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)

Possible CauseTroubleshooting Steps
Oxygen Contamination Improve degassing techniques. Use freeze-pump-thaw cycles for solvents and ensure the reaction vessel is thoroughly purged with an inert gas.[11] Oxygen promotes the homocoupling of boronic acids.[7][8]
Slow Reductive Elimination This step can be slow for hindered substrates. Using a bulkier, more electron-donating ligand can often accelerate reductive elimination and minimize side reactions like dehalogenation.[1]
Incorrect Catalyst-to-Ligand Ratio An excess of ligand relative to the palladium source can sometimes improve catalyst stability and prevent decomposition that leads to side products.[4] A typical ratio is 1:1 to 1:2 (Pd:Ligand).
Inappropriate Base Certain bases can promote dehalogenation. If this is a major side product, screen alternative bases.[7]

Issue 3: Poor Reproducibility

Possible CauseTroubleshooting Steps
Inconsistent Reagent Purity Ensure all reagents, especially the solvent, base, and coupling partners, are from the same batch or of consistently high purity for all experiments.[10]
Variable Atmospheric Control The effectiveness of creating an inert atmosphere can vary. Standardize your degassing and inerting procedures. Using a glovebox for reaction setup provides the most consistent environment.[10]
Inconsistent Stirring For heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring for all reactions.[10]
Order of Reagent Addition The order of addition can influence the formation of the active catalyst. It is good practice to be consistent with the order in which reagents are added to the reaction vessel.[10]

Data Presentation

Table 1: General Catalyst System Recommendations for Sterically Hindered Aryl Iodides
Coupling TypePalladium Source (Pre-catalyst Recommended)Ligand ExamplesTypical Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsXPhos, SPhos, RuPhos, P(t-Bu)₃1 - 3
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsXPhos, BrettPhos, Josiphos Ligands1 - 5[3]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, cataCXium® A1 - 5
Table 2: Effect of Catalyst Loading on Reaction Outcome
Catalyst LoadingPotential AdvantagesPotential Disadvantages
Low (<1 mol%) Cost-effective, lower residual palladium in product.Slower reaction rates, risk of incomplete conversion for challenging substrates.[2]
Standard (1-5 mol%) Good balance of reaction rate and cost, often a reliable starting point.[3]May still be insufficient for highly unreactive substrates.
High (>5 mol%) Can overcome high activation barriers and drive difficult reactions to completion.Increased cost, higher potential for side reactions, more palladium to remove during purification.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and requires optimization for specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 5-10 mL) via syringe.[1]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Palladium Catalytic Cycle cluster_cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-I C Ar-Pd(II)(X)L_n B->C D Transmetalation (Suzuki) or Base-mediated Amine Coordination (Buchwald-Hartwig) C->D Ar'-B(OR)2 or R2NH/Base E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield with This compound reagent_check 1. Reagent Integrity Check - Pure & Anhydrous Reagents? - Active Catalyst/Pre-catalyst? - Properly Degassed Solvent? start->reagent_check atmosphere_check 2. Inert Atmosphere Check - Robust Degassing Technique? - No Leaks in System? reagent_check->atmosphere_check If Reagents are OK success Optimization Successful reagent_check->success If Issue is Found & Fixed ligand_screen 3. Ligand Screening - Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) atmosphere_check->ligand_screen If Atmosphere is OK atmosphere_check->success If Issue is Found & Fixed condition_opt 4. Condition Optimization - Screen Bases (e.g., K3PO4, Cs2CO3) - Screen Solvents (e.g., Dioxane, Toluene) - Increase Temperature (80-110 °C) ligand_screen->condition_opt If Still Low Yield ligand_screen->success If Yield Improves loading_adjust 5. Catalyst Loading Adjustment - Incrementally Increase Loading (e.g., 2% -> 4%) condition_opt->loading_adjust If Still Suboptimal condition_opt->success If Yield Improves loading_adjust->success

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

References

Preventing dehalogenation of "2-Fluoro-6-iodoanisole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent unwanted dehalogenation during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a concern when using this compound?

A1: Dehalogenation is the removal of a halogen atom (in this case, iodine or fluorine) from a molecule and its replacement with a hydrogen atom. This is a significant issue as it leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification. This compound is used as a building block, and the loss of either halogen means the loss of a reactive handle intended for further chemical modification.

Q2: Which halogen on this compound is more susceptible to removal?

A2: The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond. Therefore, deiodination (loss of iodine) is the more common and likely unwanted side reaction. While the C-F bond is very strong and generally stable, aggressive reaction conditions or specific catalytic systems can lead to defluorination.[1][2] The position of the fluorine on the aromatic ring and the overall electronic environment also influence its stability.[3]

Q3: What are the primary causes of dehalogenation during a typical cross-coupling reaction?

A3: Dehalogenation in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) can be triggered by several factors:

  • Catalyst and Ligand Choice: Highly active catalysts or certain ligands can promote reductive dehalogenation.

  • Base: The type and strength of the base can play a crucial role. Some bases can act as hydride donors, leading to the reduction of the aryl halide.[4]

  • Solvent and Impurities: Protic solvents (like alcohols) or impurities in aprotic solvents can serve as a proton source for hydrodehalogenation. The presence of oxygen can also affect catalyst stability and promote side reactions.[5][6]

  • Temperature: High reaction temperatures can increase the rate of dehalogenation.

Q4: Can dehalogenation occur during reactions other than cross-coupling?

A4: Yes. Reactions involving strong bases or organometallic reagents, such as lithiation for subsequent borylation, can also lead to dehalogenation. The generation of certain fluorinated carbanions can be challenging due to their instability, which may lead to decomposition or side reactions.[7]

Troubleshooting Guides

Guide 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

If you are observing significant dehalogenation (primarily deiodination) of this compound during a Suzuki, Buchwald-Hartwig, or similar reaction, use the following guide to troubleshoot the issue.

Problem: Formation of 2-fluoroanisole (deiodinated byproduct) or 6-iodoanisole (defluorinated byproduct).

Below is a diagram outlining the key factors that can contribute to this side reaction.

Dehalogenation Dehalogenation HighTemp High Temperature HighTemp->Dehalogenation Increases rate Base Base Selection (e.g., strong, protic) Base->Dehalogenation Acts as hydride/proton source Solvent Solvent/Impurities (e.g., protic, wet) Solvent->Dehalogenation Acts as proton source Catalyst Catalyst System (e.g., high loading, inappropriate ligand) Catalyst->Dehalogenation Promotes reductive elimination

Caption: Key factors promoting dehalogenation.

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and solving the dehalogenation issue.

start Dehalogenation Observed reagents 1. Verify Reagent Purity - Use fresh, anhydrous base - Use dry, degassed solvent start->reagents conditions 2. Modify Reaction Conditions - Lower temperature - Reduce reaction time reagents->conditions If problem persists base_solvent 3. Screen Base & Solvent - Switch to weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) - Ensure aprotic solvent (e.g., Toluene, Dioxane) conditions->base_solvent If problem persists catalyst 4. Optimize Catalyst System - Screen different ligands (e.g., bulky phosphines) - Reduce catalyst loading base_solvent->catalyst If problem persists success Problem Solved catalyst->success If optimized

Caption: Troubleshooting workflow for dehalogenation.

Quantitative Impact of Reaction Parameters:

The following table provides an illustrative summary of how modifying reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct. (Note: These are representative values for a generic Suzuki coupling and should be optimized for your specific system).

ParameterCondition A (High Dehalogenation)Yield (Product:Byproduct)Condition B (Optimized)Yield (Product:Byproduct)
Base NaOEt in EtOH30:70K₂CO₃ (anhydrous)85:15
Solvent DMF (wet)45:55Toluene (degassed)90:10
Temperature 120 °C60:4080 °C95:5
Ligand PPh₃70:30SPhos92:8

Experimental Protocols

Protocol 1: Suzuki Coupling with Minimized Dehalogenation Risk

This protocol details a Suzuki coupling reaction of this compound with an arylboronic acid, incorporating best practices to minimize deiodination.

Reaction Scheme:

sub This compound + Ar-B(OH)2 reagents Pd Catalyst Ligand Base, Solvent, Heat sub->reagents prod 2-Fluoro-6-aryl-anisole reagents->prod

Caption: General Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground and dried (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Place the stir bar, this compound, arylboronic acid, and K₃PO₄ into the reaction vessel.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure the rigorous exclusion of oxygen.[5]

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add degassed toluene via syringe. The solvent should be sparged with inert gas for at least 30 minutes before use.[6]

  • Reaction Execution: Lower the vessel into a preheated oil bath set to 80-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for high conversion to minimize byproduct formation.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Key Considerations to Prevent Dehalogenation:

  • Anhydrous Conditions: Ensure all reagents, especially the base and solvent, are free of water.[4][5]

  • Thorough Degassing: The removal of oxygen is critical to prevent catalyst degradation and minimize side reactions like homocoupling and dehalogenation.[5][6]

  • Choice of Base: Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxides, especially in protic solvents.[6]

  • Ligand Selection: For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective at promoting the desired coupling over dehalogenation.[6]

References

Technical Support Center: Purification of Crude 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-Fluoro-6-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route employed. If a Sandmeyer-type reaction is used, potential impurities include:

  • Starting materials: Unreacted 2-fluoro-6-iodoaniline.

  • Diazonium salt byproducts: Phenolic compounds from the reaction of the diazonium salt with water.

  • Biaryl impurities: Formed from the coupling of aryl radicals.

  • Isomeric products: Depending on the regioselectivity of the iodination and fluorination steps.

If the synthesis involves a halogen exchange from 2-Bromo-6-iodoanisole, unreacted starting material is a likely impurity.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties include:

  • Appearance: White solid.[1]

  • Melting Point: 82-84 °C.[1]

  • Solubility: Soluble in many organic solvents such as ether, methanol, and chloroform.[1]

  • Stability: Relatively stable at room temperature.[1] However, aryl iodides can be sensitive to light and heat, potentially undergoing deiodination.

Q3: What are the recommended storage conditions for crude and purified this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential light- or air-induced decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point. The chosen solvent may be too non-polar.- Try a more polar solvent or a solvent mixture. Common solvent systems for recrystallization of similar compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.- Ensure the initial dissolution is done at the solvent's boiling point and then allow for slow cooling to room temperature before placing in an ice bath.
No crystal formation upon cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Add a less polar "anti-solvent" dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- After slow cooling to room temperature, cool the flask in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.- Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired product from impurities The chosen mobile phase (eluent) has either too high or too low polarity. The stationary phase is not appropriate.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the desired compound.- Consider a different stationary phase: If separation on silica gel is poor, alumina (neutral, acidic, or basic) could be an alternative.
Product is not eluting from the column (stuck on the column) The eluent is not polar enough. The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase. A "flush" with a highly polar solvent like methanol at the end can elute strongly adsorbed compounds.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing to see if degradation occurs. If the compound is acid-sensitive, silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine.
Product elutes too quickly (with the solvent front) The eluent is too polar.- Start with a less polar mobile phase (e.g., pure hexane) and gradually increase the polarity.
Tailing of the product peak The compound is interacting too strongly with the stationary phase. The column may be overloaded.- Add a small amount of a modifier to the eluent. For example, a small percentage of acetic acid can help with acidic compounds, while triethylamine can help with basic compounds.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Decomposition of the product on the column Aryl iodides can be unstable on silica gel, potentially leading to deiodination.- Minimize the time the compound spends on the column by using flash chromatography with optimized eluent.- Consider using a less acidic stationary phase like neutral alumina.- If possible, purify the compound quickly and at a lower temperature.

Experimental Protocols

General Work-up Procedure

A typical work-up procedure after the synthesis of this compound involves:

  • Quenching the reaction mixture.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with water, a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and brine.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Recrystallization Protocol (General)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and heat the mixture to boiling with stirring until the solid dissolves completely. Add more hot solvent dropwise as needed to achieve complete dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol (General)
  • Select the stationary and mobile phases: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a mobile phase that provides good separation (Rf of 0.2-0.4 for the target compound). A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the column: Prepare a slurry of the stationary phase in the initial, least polar mobile phase and pour it into the chromatography column. Allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elute the column: Add the mobile phase to the top of the column and apply pressure (for flash chromatography) to move the solvent through the column. Start with a low polarity eluent and gradually increase the polarity if necessary (gradient elution).

  • Collect and analyze fractions: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify which ones contain the purified product.

  • Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
AppearanceWhite solid[1]
Melting Point82-84 °C[1]
Molecular FormulaC₇H₆FIO[1]
Molecular Weight252.02 g/mol
SolubilitySoluble in ether, methanol, chloroform[1]

Table 2: Suggested TLC and Column Chromatography Conditions

ParameterSuggested ConditionRationale
Stationary Phase Silica gel 60 F₂₅₄Standard choice for moderately polar organic compounds.
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 9:1, 4:1)Start with a low polarity and increase to achieve an Rf of 0.2-0.4.
Visualization (TLC) UV light (254 nm)The aromatic ring will absorb UV light, appearing as a dark spot.
Stationary Phase (Column) Silica gel (230-400 mesh)Standard for flash column chromatography.
Mobile Phase (Column) Gradient of Hexane:Ethyl AcetateStart with a low polarity to elute non-polar impurities, then increase the polarity to elute the desired product.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if solids present) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Pure_Crystals Pure Crystals Vacuum_Filtration->Pure_Crystals

Caption: Recrystallization workflow for this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Eluent Column_Packing Pack Column with Silica Gel Slurry TLC_Analysis->Column_Packing Load_Sample Load Crude Sample Column_Packing->Load_Sample Elution Elute with Gradient (e.g., Hexane -> Hexane/EtOAc) Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporation Solvent Evaporation Combine_Pure->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Impure Product) Identify_Technique Identify Purification Technique (Recrystallization or Column) Start->Identify_Technique Recrystallization_Issues Recrystallization Troubleshooting Identify_Technique->Recrystallization_Issues Recrystallization Column_Issues Column Chromatography Troubleshooting Identify_Technique->Column_Issues Column Check_Oiling_Out Oiling Out? Recrystallization_Issues->Check_Oiling_Out Check_Separation Poor Separation? Column_Issues->Check_Separation Change_Solvent Change Solvent/Solvent System Check_Oiling_Out->Change_Solvent Yes Check_Recovery Low Recovery? Check_Oiling_Out->Check_Recovery No Optimize_Eluent Optimize Eluent via TLC Check_Separation->Optimize_Eluent Yes Check_Elution Product Stuck? Check_Separation->Check_Elution No Use_Min_Solvent Use Minimum Hot Solvent & Wash with Cold Solvent Check_Recovery->Use_Min_Solvent Yes Increase_Polarity Increase Eluent Polarity Check_Elution->Increase_Polarity Yes

References

Technical Support Center: 19F NMR Reaction Monitoring of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using ¹⁹F NMR to monitor reactions involving 2-fluoro-6-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR a good technique for monitoring reactions with this compound?

A1: ¹⁹F NMR is an excellent tool for monitoring reactions involving fluorinated compounds like this compound for several key reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[1][2][3][4]

  • Wide Chemical Shift Range: ¹⁹F NMR spectra have a much wider range of chemical shifts compared to ¹H NMR.[2][4][5] This minimizes the chances of signal overlap between the starting material, intermediates, and products, making spectra easier to interpret and quantify.

  • Clean Background: Since naturally occurring fluorine is rare in most organic molecules and solvents, the ¹⁹F NMR spectrum typically shows only the signals from your fluorinated compounds of interest against a clean baseline.[6]

  • Quantitative Analysis: With proper experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis (qNMR) to determine reaction conversion, yield, and kinetics without the need for chromatography.[7][8][9]

Q2: What is a typical ¹⁹F NMR chemical shift for this compound?

A2: The chemical shift of the fluorine atom in this compound is influenced by the electron-donating methoxy group and the electron-withdrawing iodine atom. While the exact value can vary with the solvent and reference standard, the chemical shift for aryl fluorides typically falls within a specific region. For related compounds like fluorobenzene, the chemical shift is around -113.5 ppm relative to CFCl₃. The substituents on this compound will cause this to shift, and it is crucial to record a spectrum of the pure starting material in the reaction solvent before starting the reaction to have an accurate reference.

Q3: Can I use a benchtop NMR spectrometer for monitoring my reaction?

A3: Yes, benchtop NMR spectrometers are increasingly being used for reaction monitoring.[10][11] While they have lower field strengths than high-field NMRs, the high sensitivity and large chemical shift dispersion of ¹⁹F make it well-suited for analysis on these instruments.[5][10] Modern benchtop systems can provide quantitative data for many common reactions.[10][11]

Q4: Do I need a deuterated solvent for ¹⁹F NMR reaction monitoring?

A4: While deuterated solvents are required for the field-frequency lock in most high-field NMR spectrometers, some modern benchtop instruments have an external lock, which can obviate the need for deuterated solvents.[5][10] However, for high-field instruments, a deuterated solvent is necessary to maintain a stable magnetic field.

Troubleshooting Guide

Problem 1: I don't see a clear signal for my starting material or product.

  • Possible Cause: Incorrect NMR acquisition parameters.

  • Solution: Ensure that the spectral width is set appropriately to cover the expected chemical shift range for both your starting material and product. Check that the transmitter frequency is centered between the expected signals. Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause: Low concentration of the analyte.

  • Solution: If possible, increase the concentration of your reaction mixture. If the reaction is at a very low concentration, a higher number of scans will be necessary.

Problem 2: The integration of my signals is not accurate, giving me non-quantitative results.

  • Possible Cause: Incomplete relaxation of the ¹⁹F nuclei.

  • Solution: The longitudinal relaxation time (T₁) for ¹⁹F can be long. To ensure quantitative results, the relaxation delay (d1) should be at least 5 times the longest T₁ of any signal you wish to integrate.[2] You can also add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ values, but be sure it does not interfere with your reaction chemistry.

  • Possible Cause: Non-uniform excitation of the signals across the spectrum.

  • Solution: This can be a problem on high-field spectrometers if the signals of interest are far from the transmitter frequency.[5] Ensure the transmitter frequency is placed in the center of the signals you want to quantify. Using a lower field strength, such as on a benchtop spectrometer, can sometimes minimize this issue due to more homogeneous excitation over a wider range.[5][10]

Problem 3: The chemical shifts of my signals are drifting over time.

  • Possible Cause: Changes in the reaction medium, such as temperature or pH.

  • Solution: Temperature fluctuations can affect chemical shifts. Ensure the NMR probe is properly equilibrated to the set temperature. If the reaction produces acidic or basic byproducts, this can alter the chemical environment and shift the signals.[12] This is important information about your reaction but can complicate analysis. Consider using a buffered system if appropriate for your chemistry.

Experimental Protocol and Data

Example Reaction: Suzuki Coupling of this compound

A common reaction for this compound is a Suzuki coupling, where the iodine is replaced with a new carbon-carbon bond.

Reaction Scheme:

Detailed Methodology:

  • Preparation of the NMR Sample:

    • In a clean, dry NMR tube, add this compound (1.0 eq).

    • Add the boronic acid partner (e.g., phenylboronic acid, 1.2 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and base (e.g., K₂CO₃, 2.0 eq).

    • Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with other signals.

    • Add the deuterated solvent (e.g., DMSO-d₆ or THF-d₈) to the desired concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment (e.g., zgfl on a Bruker instrument).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification).[7]

    • Acquisition Time (aq): ~1-2 seconds.

    • Number of Scans (ns): 16-64 (depending on concentration).

    • Temperature: Set to the reaction temperature.

  • Reaction Monitoring:

    • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before heating).

    • Start the reaction (e.g., by placing the NMR tube in a heated oil bath or using the NMR probe's temperature control).

    • Acquire spectra at regular intervals (e.g., every 15-30 minutes) to monitor the disappearance of the starting material and the appearance of the product.

Data Presentation

The progress of the reaction can be monitored by integrating the signals corresponding to the starting material and the product. The conversion can be calculated as:

Conversion (%) = [Integral_product / (Integral_product + Integral_starting_material)] * 100

Table 1: Time-Course Data for the Suzuki Coupling of this compound

Time (minutes)¹⁹F Chemical Shift of Starting Material (ppm)¹⁹F Chemical Shift of Product (ppm)Relative Integral of Starting MaterialRelative Integral of ProductConversion (%)
0-115.2-1.000.000
30-115.2-112.80.780.2222
60-115.2-112.80.550.4545
90-115.2-112.80.310.6969
120-115.2-112.80.150.8585
180-115.2-112.80.050.9595

Note: Chemical shifts are hypothetical and for illustrative purposes.

Visualizations

ExperimentalWorkflow start_end start_end process process decision decision data data A Prepare NMR Sample: - this compound - Reagents & Catalyst - Internal Standard - Deuterated Solvent B Acquire t=0 Spectrum A->B In NMR Tube C Initiate Reaction (e.g., Heating) B->C D Acquire Spectrum at Time = t C->D At regular intervals E Process Spectrum: - Phasing - Baseline Correction - Integration D->E F Reaction Complete? E->F F->D No G Calculate Conversion and Yield F->G Yes H End Monitoring G->H

Caption: Experimental workflow for monitoring a reaction using ¹⁹F NMR.

TroubleshootingGuide problem problem question question solution solution P1 Poor S/N or No Signal Q1 Sufficient Concentration? P1->Q1 S1 Increase Concentration or Number of Scans Q1->S1 No Q2 Correct Acquisition Parameters? Q1->Q2 Yes S2 Check Spectral Width and Transmitter Frequency Q2->S2 No P2 Inaccurate Integration Q2->P2 Yes Q3 Relaxation Delay (d1) Long Enough? P2->Q3 S3 Set d1 >= 5 * T1 or Add Relaxation Agent Q3->S3 No Q4 Uniform Excitation? Q3->Q4 Yes S4 Center Transmitter Frequency Q4->S4 No

Caption: Troubleshooting guide for common ¹⁹F NMR reaction monitoring issues.

References

Technical Support Center: Synthesis of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-iodoanisole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction optimization.

Frequently Asked Questions (FAQs):

Q1: My reaction mixture shows multiple spots on TLC after attempting the direct iodination of 2-fluoroanisole. What are the likely impurities?

A1: The direct iodination of 2-fluoroanisole is an electrophilic aromatic substitution reaction. Both the fluorine and methoxy groups are ortho-, para-directing. Therefore, the formation of several regioisomers is a common issue. Besides your target compound, this compound, the most probable impurities are:

  • 2-Fluoro-4-iodoanisole: Iodination at the position para to the methoxy group. This is often a major byproduct due to less steric hindrance compared to the ortho positions.

  • Unreacted 2-fluoroanisole: If the reaction has not gone to completion.

  • Di-iodinated products: Under forcing conditions or with an excess of the iodinating agent, di-substitution can occur.

Q2: I have a low yield of the desired this compound. How can I improve the regioselectivity of the iodination?

A2: Achieving high regioselectivity for the ortho-iodination can be challenging. Here are some strategies to improve the yield of the desired product:

  • Choice of Iodinating Agent: Using a bulky iodinating agent can favor substitution at the less sterically hindered para position. Conversely, specific reagents are known to favor ortho-iodination. A combination of N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid (TFA) has been shown to be effective for regioselective iodination of electron-rich aromatic compounds.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Experimenting with different solvents may be beneficial.

Q3: I am synthesizing this compound by methylating 2-fluoro-6-iodophenol and my final product is not pure. What could be the impurity?

A3: When synthesizing this compound from 2-fluoro-6-iodophenol, the most common impurity is the unreacted 2-fluoro-6-iodophenol . This occurs if the methylation reaction does not proceed to completion. The presence of the starting material can be checked by TLC or NMR spectroscopy. To minimize this, ensure you are using a slight excess of the methylating agent and an adequate reaction time.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound from its regioisomers and other impurities typically involves standard chromatographic techniques.

  • Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent can be an effective purification method.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via direct iodination of 2-fluoroanisole. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterTypical ValueNotes
Yield of this compound 40-60%Highly dependent on the regioselectivity of the reaction.
Purity before chromatography 50-70%The main impurity is typically the 2-fluoro-4-iodoanisole isomer.
Purity after chromatography >98%Column chromatography is usually effective for isomer separation.
Reaction Time 2-24 hoursVaries with the iodinating agent and temperature.
Reaction Temperature 0 °C to room temperatureLower temperatures may improve selectivity.

Experimental Protocols

Key Experiment: Direct Iodination of 2-Fluoroanisole using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is a representative method for the regioselective ortho-iodination of 2-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 equivalents) to the solution with stirring.

  • Slowly add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from its regioisomers.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of this compound.

synthesis_pathway start 2-Fluoroanisole product This compound (Desired Product) start->product Electrophilic Aromatic Iodination impurity 2-Fluoro-4-iodoanisole (Major Impurity) start->impurity Electrophilic Aromatic Iodination reagents + NIS, cat. TFA in DCM purification Pure this compound product->purification Purification (Column Chromatography) impurity->purification Purification (Column Chromatography)

Caption: Synthetic pathway for this compound showing the formation of the main regioisomeric impurity.

troubleshooting_workflow start Synthesis of This compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes multiple_spots Multiple Spots on TLC issue->multiple_spots Yes unreacted_sm Unreacted Starting Material issue->unreacted_sm Yes end Successful Synthesis issue->end No solution_yield Optimize reaction conditions: - Adjust temperature - Screen solvents - Vary iodinating agent low_yield->solution_yield solution_spots Likely regioisomers. Purify by column chromatography. multiple_spots->solution_spots solution_sm Increase reaction time or use slight excess of reagents. unreacted_sm->solution_sm solution_yield->end solution_spots->end solution_sm->end

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

Technical Support Center: Sonogashira Reactions with Ortho-Fluoroaryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira reactions involving ortho-fluoroaryl iodides.

Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of ortho-fluoroaryl iodides.

Question: I am observing low to no yield in my Sonogashira reaction with an ortho-fluoroaryl iodide. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in Sonogashira reactions, especially with sterically hindered and electronically modified substrates like ortho-fluoroaryl iodides, can stem from several factors. The ortho-fluoro group can influence the electronic properties and steric environment of the reaction center.

Potential Causes and Solutions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical. The steric bulk and electronic properties of the ligand play a significant role in the efficiency of the catalytic cycle.[1][2]

    • Solution: Screen a variety of phosphine ligands, from electron-rich and bulky ones that can promote oxidative addition to less sterically demanding ones.[1][2] For challenging substrates, consider using more advanced catalyst systems like Buchwald's G3 precatalysts or N-heterocyclic carbene (NHC) palladium complexes.[1][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are key parameters that may need fine-tuning for this specific class of substrates.

    • Solution: Gradually increase the reaction temperature, as some aryl bromides (and by extension, less reactive aryl iodides) may require heating to facilitate oxidative addition.[4] Experiment with different solvents; while THF and DMF are common, other solvents like 1,4-dioxane or toluene might be more suitable for your specific substrate.[5][6] Ensure the base is of high purity and strong enough to deprotonate the terminal alkyne.[5]

  • Poor Reagent Quality: The purity of all reagents, including the aryl iodide, alkyne, catalyst, ligand, base, and solvent, is crucial for a successful reaction.[7]

    • Solution: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen.[5][8]

  • Incomplete Reaction: The reaction may be sluggish and require more time to reach completion.

    • Solution: Increase the reaction time and monitor the progress closely using TLC or GC-MS.[5] A slight excess of the terminal alkyne can also be beneficial.[5]

Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?

Answer:

Catalyst deactivation can be a significant issue, leading to incomplete conversion. The formation of inactive palladium species, often observed as "palladium black," is a common indicator.

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of the alkyne (Glaser coupling), which can consume the copper co-catalyst and lead to palladium black formation.[8][9]

    • Solution: Employ rigorous inert atmosphere techniques, such as using a Schlenk line or a glovebox.[7][8] Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[5][8]

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.[7]

    • Solution: Use high-purity reagents and anhydrous, degassed solvents. Filtering the amine base through a plug of activated alumina can remove impurities.[3]

  • Ligand Degradation or Dissociation: The phosphine ligands can be sensitive to air and temperature.

    • Solution: Use an appropriate excess of the ligand relative to the palladium source to improve catalyst stability.[3] Consider using more robust ligands, such as bulky, electron-rich phosphines or NHC ligands.[1]

Question: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

Answer:

The formation of a dimeric alkyne product is a classic sign of the Glaser-Hay homocoupling side reaction, which is a common issue in copper-catalyzed Sonogashira reactions.[8]

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned, oxygen is a major promoter of this side reaction.[8][9]

    • Solution: The most critical step is to rigorously exclude oxygen from the reaction mixture.[8]

  • Copper Co-catalyst: The copper(I) co-catalyst, while increasing the reaction rate, is also involved in the homocoupling pathway.

    • Solution: Consider using a copper-free Sonogashira protocol.[1][9] These methods often require different ligands and bases but can completely eliminate the Glaser coupling side product.[10]

Frequently Asked Questions (FAQs)

Q1: How does the ortho-fluoro substituent affect the Sonogashira reaction?

The ortho-fluoro substituent can have both electronic and steric effects on the reaction:

  • Electronic Effect: Fluorine is an electron-withdrawing group, which can increase the rate of oxidative addition of the aryl iodide to the palladium catalyst.[11] This is generally beneficial for the reaction.

  • Steric Effect: The presence of a substituent in the ortho position can introduce steric hindrance, which may slow down the reaction rate. However, the effect of a single fluorine atom is generally considered to be modest.[2]

Q2: What are the recommended starting conditions for a Sonogashira reaction with an ortho-fluoroaryl iodide?

A good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-2 mol%)

  • Ligand: PPh₃ (if not using a pre-formed complex)

  • Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)

  • Solvent: Anhydrous, degassed THF or DMF

  • Temperature: Room temperature to 60 °C

These conditions can then be optimized by screening different ligands, bases, solvents, and temperatures.

Q3: When should I consider a copper-free Sonogashira reaction?

A copper-free Sonogashira reaction is advisable when:

  • You observe significant formation of the alkyne homocoupling (Glaser) product.[9]

  • Your substrates are sensitive to copper salts.

  • You are working in a system where trace copper contamination is a concern.

Copper-free protocols often utilize different palladium catalysts, ligands (e.g., bulky phosphines), and bases.[1][10]

Data Presentation: Comparison of Reaction Parameters

The following tables provide a summary of common reaction parameters for Sonogashira couplings. Optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₂Cl₂PPh₃1 - 5A common and cost-effective starting point.[6]
Pd(OAc)₂Various phosphines1 - 5Requires in-situ reduction to Pd(0).[1]
Pd₂(dba)₃Various phosphines0.5 - 2A good source of Pd(0).[1]
Buchwald Precatalysts (e.g., G3)Buchwald ligands0.5 - 2Highly active and reliable for challenging substrates.[3]
PEPPSI™ PrecatalystsNHC ligands1 - 3Effective for a broad range of substrates.[3]

Table 2: Common Solvents and Bases

SolventBaseTypical ConcentrationNotes
Tetrahydrofuran (THF)Triethylamine (TEA)2-3 equivalentsA standard combination for many Sonogashira reactions.[5]
Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)2-3 equivalentsOften used for less reactive substrates due to its higher boiling point.[5]
1,4-DioxaneCs₂CO₃2 equivalentsCan be effective in certain systems.
TolueneK₃PO₄2 equivalentsA non-polar solvent option.

Experimental Protocols

General Protocol for Sonogashira Coupling of an ortho-Fluoroaryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • ortho-Fluoroaryl iodide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine, 3 eq)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the ortho-fluoroaryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.[6]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)(L)₂-C≡CR' pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination (Ar-C≡CR') Product Coupled Product alkynyl_pd->Product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Base, CuI cu_acetylide->pd_complex ArI ortho-Fluoroaryl Iodide ArI->pd_complex Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_catalyst Catalyst Deactivation? check_yield->check_catalyst No optimize_conditions Optimize Conditions: - Temperature - Solvent - Base check_yield->optimize_conditions Yes check_side_products Side Products? check_catalyst->check_side_products No improve_inert Improve Inert Atmosphere & Reagent Purity check_catalyst->improve_inert Yes consider_cu_free Consider Copper-Free Protocol check_side_products->consider_cu_free Yes (Homocoupling) success Successful Reaction check_side_products->success No screen_catalyst Screen Catalysts/Ligands optimize_conditions->screen_catalyst screen_catalyst->start improve_inert->start consider_cu_free->start Problem_Solution_Map problem1 Low/No Yield solution1 Optimize Conditions (Temp, Solvent, Base) problem1->solution1 solution2 Screen Catalysts & Ligands problem1->solution2 solution4 Use High Purity Reagents problem1->solution4 problem2 Catalyst Deactivation problem2->solution2 solution3 Improve Inert Atmosphere problem2->solution3 problem2->solution4 problem3 Alkyne Homocoupling problem3->solution3 solution5 Consider Copper-Free Protocol problem3->solution5

References

Effect of base on the stability of "2-Fluoro-6-iodoanisole"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-6-iodoanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, particularly concerning its stability in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a white solid that is relatively stable at room temperature when stored in a cool, dark place and protected from light. Instability is primarily observed in the presence of strong bases.

Q2: Why is my reaction with this compound and a strong base failing or giving unexpected products?

A2: this compound is highly susceptible to degradation in the presence of strong bases. The primary degradation pathway is believed to be the formation of a highly reactive 3-fluoro-2-methoxybenzyne intermediate. This aryne can then undergo self-polymerization or react with other nucleophiles present in the reaction mixture, leading to a complex mixture of products and low yields of the desired product.

Q3: Which bases are most likely to cause the degradation of this compound?

A3: Strong, non-nucleophilic bases are most likely to induce the formation of the aryne intermediate and subsequent degradation. This includes organolithium reagents (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium), lithium amides (e.g., lithium diisopropylamide - LDA), and sodium amide (NaNH₂). Weaker inorganic bases like potassium carbonate (K₂CO₃) are generally more compatible.

Q4: Can I use this compound in reactions requiring basic conditions?

A4: Yes, but the choice of base is critical. For reactions requiring a base, it is advisable to use milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). It is crucial to avoid strong organometallic bases if the goal is to maintain the integrity of the this compound scaffold.

Q5: Are there any specific signs of degradation I should watch for during my experiment?

A5: Yes. The formation of the aryne intermediate and subsequent polymerization often leads to the formation of dark, tar-like materials in the reaction flask. If you observe a rapid color change to dark brown or black upon addition of a base, it is a strong indication of degradation. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) will also show the disappearance of the starting material and the appearance of multiple, often inseparable, product spots or peaks.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Strategy
Reaction turns dark/black upon addition of a strong base (e.g., n-BuLi, LDA). Formation and polymerization of the 3-fluoro-2-methoxybenzyne intermediate.- Immediately quench the reaction if possible. - For future experiments, switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, Et₃N). - If a strong base is essential for a desired transformation (e.g., lithiation), consider an alternative substrate that is more stable under these conditions.
Low or no yield of the desired product in a base-mediated reaction. Degradation of the starting material via aryne formation.- Perform a stability test of this compound under the reaction conditions (base, solvent, temperature) without the other reactants. - Lower the reaction temperature. - Use a less polar solvent if compatible with the desired reaction.
Multiple unexpected products are observed by GC-MS or LC-MS analysis. The aryne intermediate has reacted with other nucleophiles or has undergone oligomerization.- Identify the byproducts if possible to confirm the aryne pathway. - Redesign the synthesis to avoid the use of a strong base with this compound. - Consider a protecting group strategy if a specific proton needs to be removed.
Inconsistent results between batches. Purity of the base or solvent.- Ensure all reagents and solvents are pure and anhydrous, especially when using organolithium reagents. - Titrate organolithium reagents before use to determine their exact concentration.

Data Presentation

The following table provides an illustrative summary of the expected stability of this compound in the presence of various bases. The stability is categorized based on the anticipated propensity for aryne formation.

Base Base Type Typical Conditions Expected Stability Primary Degradation Pathway
n-Butyllithium (n-BuLi)Strong OrganometallicTHF, -78 °C to rtVery LowAryne Formation
Lithium Diisopropylamide (LDA)Strong, Non-nucleophilic AmideTHF, -78 °C to 0 °CVery LowAryne Formation
Sodium Amide (NaNH₂)Strong Inorganic AmideLiquid NH₃ or THFVery LowAryne Formation
Sodium Hydride (NaH)Strong Inorganic HydrideTHF, DMF, 0 °C to rtLow to ModerateAryne Formation (slower)
Potassium tert-Butoxide (KOtBu)Strong AlkoxidetBuOH, THF, rtLow to ModerateAryne Formation
Potassium Carbonate (K₂CO₃)Weak InorganicAcetone, DMF, rt to refluxHighMinimal Degradation
Triethylamine (Et₃N)Organic AmineCH₂Cl₂, THF, rtHighMinimal Degradation

Disclaimer: This table provides expected trends. Actual stability may vary depending on the specific reaction conditions (temperature, solvent, concentration, and presence of other reagents).

Experimental Protocols

Protocol 1: Stability Assessment of this compound with a Selected Base via GC-MS Monitoring

This protocol describes a general method to assess the stability of this compound in the presence of a base.

1. Materials:

  • This compound

  • Selected base (e.g., K₂CO₃, Et₃N, or a solution of n-BuLi in hexanes)

  • Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂)

  • Internal standard (e.g., dodecane or another inert compound with a distinct GC retention time)

  • Quenching solution (e.g., saturated aqueous NH₄Cl for strong bases, water for weaker bases)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • GC-MS vials

2. Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Take an initial sample (t=0) from the stock solution, quench it with the appropriate solution, extract the organic components, dry the organic layer, and prepare a sample for GC-MS analysis.

  • Add the selected base to the stock solution at the desired reaction temperature (e.g., -78 °C for n-BuLi, room temperature for K₂CO₃).

  • At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots from the reaction mixture.

  • Immediately quench each aliquot in a separate vial containing the quenching solution.

  • Perform a liquid-liquid extraction on each quenched aliquot.

  • Dry the organic extracts over an anhydrous drying agent.

  • Analyze each sample by GC-MS.

3. Data Analysis:

  • Monitor the peak area of this compound relative to the internal standard over time.

  • A decrease in the relative peak area indicates degradation.

  • Analyze the mass spectra of any new peaks to identify potential degradation products.

Protocol 2: In-situ NMR Monitoring of the Reaction of this compound with a Base

This protocol is suitable for observing the reaction in real-time but requires access to an NMR spectrometer capable of running reactions at variable temperatures.

1. Materials:

  • This compound

  • Selected base (deuterated if possible, or a strong base solution)

  • Anhydrous deuterated solvent (e.g., THF-d₈)

  • NMR tube with a sealable cap (e.g., J. Young tube)

2. Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of this compound in the anhydrous deuterated solvent directly in the NMR tube.

  • Acquire a baseline ¹H and ¹⁹F NMR spectrum of the starting material.

  • Cool the NMR probe to the desired reaction temperature.

  • Carefully add the selected base to the NMR tube.

  • Quickly re-insert the NMR tube into the spectrometer and begin acquiring spectra at regular intervals.

3. Data Analysis:

  • Monitor the disappearance of the characteristic signals for this compound in the ¹H and ¹⁹F NMR spectra.

  • Observe the appearance of new signals corresponding to degradation products. The formation of complex, broad signals may indicate polymerization.

Mandatory Visualization

degradation_pathway A This compound C 3-Fluoro-2-methoxybenzyne (Reactive Intermediate) A->C - HI B Strong Base (e.g., n-BuLi, LDA) B->A Deprotonation & Elimination D Polymerization / Trapping by Nucleophiles C->D E Complex Mixture of Byproducts / Tar D->E

Caption: Proposed degradation pathway of this compound in the presence of a strong base.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solution of This compound + Internal Standard B Take t=0 sample A->B C Add Base A->C D Monitor at time intervals (t = 15, 30, 60... min) C->D E Quench Aliquot D->E F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Analyze by GC-MS G->H

Caption: Workflow for GC-MS monitoring of this compound stability.

Technical Support Center: Ligand Screening for Suzuki Coupling of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers conducting Suzuki-Miyaura cross-coupling reactions with the sterically hindered substrate, 2-Fluoro-6-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

The primary challenge arises from significant steric hindrance. The substrate has two ortho-substituents (a fluoro and a methoxy group) flanking the iodine atom. This steric bulk can impede key steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl iodide and the subsequent reductive elimination to form the product.[1][2][3]

Q2: What are the most critical factors for a successful coupling with this substrate?

For sterically demanding substrates like this compound, the most critical factors are:

  • Catalyst System: The choice of both the palladium precursor and, most importantly, the ligand is paramount.[3] Bulky, electron-rich phosphine ligands are generally required to facilitate the reaction.[1][4]

  • Base Selection: The strength and type of base are crucial for an efficient transmetalation step without causing substrate or product degradation.[3][5]

  • Reaction Conditions: Maintaining a strictly inert atmosphere is essential to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[3][6]

Q3: Which types of ligands are most effective for this reaction?

Due to the steric hindrance, bulky and electron-rich monodentate phosphine ligands are typically the most effective.[1][4] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points.[7] Custom ligands designed for sterically demanding couplings, like AntPhos or indolylphosphines, have also shown high efficacy in similar systems.[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps.[4]

Q4: What are the common side reactions, and how can they be minimized?

The most common side reactions include:

  • Homocoupling of the Boronic Acid: This occurs when two boronic acid molecules couple together. It is primarily caused by the presence of oxygen.[3][5] Minimization: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3][6]

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[5] Minimization: Use fresh, high-purity boronic acid or convert it to a more stable boronate ester, such as a pinacol ester.[3][5]

  • Dehalogenation: The starting this compound is reduced, replacing the iodine with hydrogen. This can be promoted by certain bases or impurities.[5] Minimization: Screen alternative bases and ensure high-purity starting materials and solvents.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue when working with sterically hindered substrates. Follow this workflow to troubleshoot the reaction.

G cluster_start Troubleshooting Workflow cluster_optimization Optimization Steps cluster_checks Fundamental Checks start Low / No Yield Observed atmosphere Verify Inert Atmosphere (Degas solvents properly) start->atmosphere First, check... ligand 1. Screen Bulky Ligands (e.g., SPhos, XPhos, AntPhos) base 2. Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base solvent 3. Vary Solvent System (e.g., Toluene, Dioxane/H2O) base->solvent catalyst 4. Check Catalyst Activity (Use fresh Pd source / Pre-catalyst) solvent->catalyst reagents Confirm Reagent Quality (Fresh boronic acid?) atmosphere->reagents reagents->ligand If checks pass, optimize...

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Steps:

  • Verify Fundamentals: Before changing parameters, confirm that your setup is sound. Is the inert atmosphere rigorously maintained? Are the solvents properly degassed? Is the boronic acid fresh and pure? Protodeboronation of old boronic acid is a common cause of failure.[5][6]

  • Ligand Screening is Key: The ligand has the most significant impact on the success of this reaction. If a standard ligand like PPh₃ fails, it is unlikely to work under any conditions. A screening of more specialized, bulky, and electron-rich ligands is necessary. Refer to Table 1 for a suggested screening panel.

  • Optimize the Base: If ligand screening does not yield satisfactory results, the base is the next parameter to optimize. Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent candidates for sterically hindered couplings.[5]

  • Evaluate Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[5][8] If solubility is an issue or the reaction is sluggish, increasing the temperature or switching to a higher-boiling solvent like DMF may be beneficial, but monitor for decomposition.

  • Check Palladium Source: Catalyst deactivation can lead to failed reactions. Ensure the palladium precursor is from a reliable, fresh source. Using air-stable palladium pre-catalysts can also improve reproducibility.[6]

Data Presentation: Ligand Performance

The following table summarizes representative results from a ligand screening experiment for the coupling of this compound with phenylboronic acid. These results illustrate the critical role of ligand choice in overcoming steric hindrance.

Table 1: Ligand Screening for Suzuki Coupling of this compound

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O100<5
2Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Toluene11035
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10088
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
5Pd₂(dba)₃ (2)AntPhos (4)Cs₂CO₃ (2)Toluene11095

Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Base (2.0 equiv), 12h. Yields are hypothetical and for illustrative purposes based on literature for similar hindered couplings.[2]

Experimental Protocols

General Protocol for Ligand Screening

This protocol provides a starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk tube under a positive flow of inert gas, add this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[3]

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_substrate Substrate Analysis cluster_properties Key Properties cluster_ligand Recommended Ligand Class Substrate Aryl Halide: This compound Sterics High Steric Hindrance (Ortho-substituents) Substrate->Sterics Electronics Electronically Neutral/Rich Substrate->Electronics Ligand Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald-type) Sterics->Ligand Requires bulky ligand to promote RE Electronics->Ligand Requires e--rich ligand to promote OA

Caption: Ligand selection guide based on substrate properties.

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX ArPdOH Ar-Pd(II)-OH L2 ArPdX->ArPdOH ArPdArB [Ar-Pd(II)-Ar'] L2 ArPdOH->ArPdArB ArPdArB->Pd0 Product Ar-Ar' ArPdArB->Product Reductive Elimination ArX Ar-I ArX->ArPdX Oxidative Addition Base Base (OH-) Base->ArPdOH Ligand Exchange ArB Ar'-B(OR)2 ArB->ArPdArB Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-iodoanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Fluoro-6-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on overcoming the steric challenges inherent to this di-ortho-substituted aryl halide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during cross-coupling and other reactions with this compound, offering systematic approaches to problem-solving.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is showing very low or no conversion. What are the primary factors to investigate?

A1: Low or no yield with a sterically hindered substrate like this compound is a common challenge. The primary factors to investigate are the catalyst system (palladium source and ligand), the reaction conditions (base, solvent, and temperature), and the integrity of your reagents. The significant steric hindrance from the ortho-fluoro and iodo groups, in addition to the methoxy group, impedes the crucial oxidative addition and subsequent steps in the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Catalyst & Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are designed to promote reactions with sterically demanding substrates.[3][4][5]

  • Base & Solvent Optimization: The choice of base and solvent is interdependent and crucial for reaction success. A stronger, non-nucleophilic base is often required. The solvent must be anhydrous and capable of dissolving all reactants.

  • Temperature & Reaction Time: Sterically hindered reactions often require higher temperatures and longer reaction times to overcome the activation energy barrier.

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

Q2: I'm observing significant amounts of side products, such as homocoupling of my coupling partner or hydrodehalogenation of the this compound. How can I minimize these?

A2: The formation of side products is often competitive with the desired cross-coupling and is exacerbated by steric hindrance.

  • Homocoupling: This can arise from issues in the transmetalation step. Optimizing the base and ensuring the stoichiometry of the coupling partners is correct can help. In Suzuki reactions, slow addition of the boronic acid can sometimes mitigate this.

  • Hydrodehalogenation (reduction of the C-I bond): This side reaction can be promoted by certain ligands and reaction conditions.[1] The choice of a suitable ligand that favors reductive elimination over competing pathways is key. Additionally, ensuring a truly inert atmosphere is crucial, as trace oxygen can sometimes contribute to catalyst decomposition pathways that lead to side reactions.

In-Depth Troubleshooting for Specific Reactions

Suzuki-Miyaura Coupling

Problem: Low yield when coupling this compound with a boronic acid.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos, AntPhos, NHCs) start->ligand 1. Ineffective Ligand base Optimize Base (e.g., K3PO4, Cs2CO3, t-BuOK) ligand->base 2. Still Low Yield success Improved Yield ligand->success solvent Change Solvent System (e.g., Dioxane/H2O, Toluene, THF) base->solvent 3. No Improvement base->success temp Increase Temperature (e.g., 80-120 °C) solvent->temp 4. Minor Improvement solvent->success precatalyst Use Advanced Precatalyst (e.g., G3-Palladacycles) temp->precatalyst 5. For Difficult Couplings temp->success precatalyst->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Quantitative Data from Literature for Sterically Hindered Aryl Halides (Illustrative)

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / AntPhosK₃PO₄Toluene110>95[1]
Pd₂ (dba)₃ / XPhosK₃PO₄Dioxane/H₂O100High[6]
Acenaphthoimidazolylidene Pd Complext-BuOKDioxane80>99[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the bulky phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Reaction Setup: Add this compound (1.0 equivalent) and the boronic acid (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). If a biphasic system is used, add degassed water.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Problem: Difficulty in coupling this compound with a primary or secondary amine.

Key Considerations: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[7][8] For hindered substrates, specialized ligands that promote the rate-limiting reductive elimination step are necessary.[6][9]

Ligand and Base Combinations for Hindered Systems

LigandBaseTypical Amines
XPhosNaOt-Bu or LHMDSPrimary & Secondary Alkyl/Aryl Amines
RuPhosNaOt-Bu or K₃PO₄Aromatic Amines
BrettPhosLiHMDSPrimary Amines

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biarylphosphine ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents) to a reaction vessel.

  • Reaction Setup: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to the required temperature (typically 90-110 °C) for 12-24 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by chromatography.

Sonogashira Coupling

Problem: Unsuccessful coupling of this compound with a terminal alkyne.

Troubleshooting Logic:

Sonogashira_Troubleshooting cluster_copper Copper-Mediated Pathway cluster_copper_free Copper-Free Pathway start {Low Yield in Sonogashira}|{Is a Copper co-catalyst (CuI) being used?} copper_yes Yes start->copper_yes copper_no No start->copper_no check_base Check Base Amine base (e.g., Et3N, DIPEA) is crucial for both Pd and Cu cycles Is base anhydrous and in excess? copper_yes->check_base check_ligand Check Pd Ligand Standard PPh3 may fail. Try bulky phosphines. check_base->check_ligand outcome Optimize Temperature & Time check_ligand->outcome copper_free_conditions Copper-Free Conditions Requires specific ligands (e.g., P(t-Bu)3) and often a different base (e.g., Cs2CO3) Can prevent alkyne homocoupling (Glaser coupling) copper_no->copper_free_conditions buchwald_method Consider Buchwald's Conditions PdCl2(PCy3)2, Cs2CO3 in an amine-free solvent like dioxane can be effective for hindered substrates. copper_free_conditions->buchwald_method buchwald_method->outcome

Caption: Decision-making workflow for Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling (with Copper)

  • Preparation: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).

  • Reaction Setup: Evacuate and backfill the flask with argon. Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Follow with a standard aqueous work-up and purify by chromatography.

Metalation and Grignard Formation

Problem: Difficulty forming an organometallic intermediate from this compound.

Q3: I am unable to form a Grignard reagent or perform a lithium-halogen exchange at the iodine position. What is the issue?

A3: The ortho-fluoro and methoxy groups can complicate these reactions.

  • Grignard Formation: Direct reaction with magnesium metal may be sluggish. Activation of the magnesium (e.g., with I₂, 1,2-dibromoethane) is essential. However, the directing effect of the methoxy group can also lead to competitive reactions.

  • Lithium-Halogen Exchange: This is often a more reliable method. Using n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) should facilitate the exchange at the more labile C-I bond. However, the ortho-fluoro and methoxy groups are also directing groups for metalation (C-H activation).[10] It is critical to perform the reaction at a sufficiently low temperature and for a short duration to favor the faster lithium-halogen exchange over the slower, thermodynamically driven deprotonation.

Experimental Protocol: Lithium-Halogen Exchange

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a flame-dried, argon-purged flask.

  • Reaction: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise.

  • Quenching: Stir the mixture at -78 °C for 15-30 minutes, then quench the resulting aryllithium species with the desired electrophile.

  • Work-up: Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl. Perform a standard aqueous work-up and purify as needed.

References

Technical Support Center: Palladium Catalyst Removal from 2-Fluoro-6-iodoanisole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures involving 2-Fluoro-6-iodoanisole. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure product purity.

Troubleshooting Guide

Residual palladium in your final product can interfere with downstream applications and biological assays. The following table addresses common issues encountered during the purification of products derived from this compound.

Problem Potential Cause Recommended Solution
Visible black particles (palladium black) in the product after filtration. 1. Inefficient filtration of heterogeneous palladium. 2. Formation of fine palladium colloids.1. Improve Filtration Technique: Use a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). Ensure the Celite® bed is well-packed and of sufficient thickness (1-2 cm).[1] 2. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles before filtration. 3. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1]
High levels of residual palladium detected by ICP-MS after filtration. 1. The palladium species is soluble and not effectively removed by filtration.[1] 2. The filtration medium is saturated or channeling has occurred.1. Employ a Scavenger: Use a solid-supported palladium scavenger with high affinity for soluble palladium species. Thiol-based scavengers are often effective for Pd(II).[1][2] 2. Optimize Filtration: Pass the filtrate through a fresh Celite® pad or a finer filter.[1]
Low product yield after using a palladium scavenger. 1. The product is binding to the scavenger. 2. The scavenger was not washed sufficiently after filtration.1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. 2. Thorough Washing: Wash the scavenger with fresh solvent after filtration to recover any bound product.[1] 3. Select a Different Scavenger: Test a different type of scavenger that may have a lower affinity for your product.[1]
Inconsistent palladium removal efficiency. 1. Variability in the palladium catalyst's oxidation state (Pd(0) vs. Pd(II)). 2. The solvent system affects scavenger performance.[1]1. Scavenger Screening: Perform a small-scale screen with different types of scavengers to find the most effective one for your specific reaction conditions.[1] 2. Solvent Consideration: Choose a scavenger that is compatible with your reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from organic reaction products?

A1: The most common methods include:

  • Filtration through Celite®: Effective for removing heterogeneous palladium black.[3]

  • Adsorption on Activated Carbon: A cost-effective method for adsorbing palladium residues.[4][5]

  • Use of Palladium Scavengers: Solid-supported reagents with functional groups (e.g., thiols, amines) that chelate and remove soluble palladium species.[1][2][6]

  • Column Chromatography: Can separate the desired product from palladium residues, although it may not always reduce levels sufficiently on its own.[3][7]

  • Liquid-Liquid Extraction: Useful for removing water-soluble palladium salts.[3]

Q2: How do I choose the right palladium scavenger for my reaction with this compound?

A2: The choice of scavenger depends on the oxidation state of the palladium and the solvent used. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] It is recommended to perform a small-scale screen of a few different scavengers to identify the most efficient one for your specific product and reaction conditions.

Q3: What is Celite®, and how does it aid in palladium removal?

A3: Celite® is a diatomaceous earth that acts as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalyst, preventing them from passing through the filter paper.[1][3]

Q4: How can I quantify the amount of residual palladium in my final product?

A4: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8][9] For more rapid, in-process checks, fluorometric methods based on palladium-catalyzed reactions can be used.[8][9]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium using Celite® Filtration

This protocol is suitable for the removal of insoluble palladium species (e.g., palladium black) from a reaction mixture containing the product of a this compound reaction.

Materials:

  • Crude reaction mixture

  • Suitable solvent (e.g., ethyl acetate, dichloromethane)

  • Celite® 545

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Prepare the Celite® Pad: Place a piece of filter paper in the Büchner funnel that covers all the holes. Add a 1-2 cm thick layer of Celite® and gently press down to create a flat, compact bed.[1]

  • Pre-wet the Pad: Pour a small amount of the chosen solvent over the Celite® pad and apply a gentle vacuum to ensure the pad is evenly wetted and settled.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[1]

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[1]

  • Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin

This protocol is effective for removing soluble palladium species from a reaction mixture.

Materials:

  • Crude reaction mixture containing soluble palladium

  • Thiol-functionalized silica gel or polystyrene resin

  • Suitable solvent (e.g., THF, toluene)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Crude Product: If the reaction solvent is not suitable, remove it under reduced pressure and dissolve the crude product in an appropriate solvent.

  • Add the Scavenger Resin: Add the thiol-based scavenger resin to the solution. The amount to add is typically recommended by the manufacturer (often in molar equivalents relative to the palladium catalyst).

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature may need to be determined experimentally.[2]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a Büchner funnel or a simple plug of cotton in a pipette.[1]

  • Wash the Resin: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[2]

  • Combine and Concentrate: Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The efficiency of different palladium removal techniques can vary significantly. The following table summarizes typical efficiencies for common methods.

Removal Method Typical Initial Pd Level (ppm) Typical Final Pd Level (ppm) Removal Efficiency Notes
Celite® Filtration >1000100 - 500ModerateEffective for heterogeneous Pd.
Activated Carbon ~1000<50HighCost-effective, but may require optimization.[4]
Scavenger Resins (e.g., Thiol, TMT) 500 - 800<10>99%Highly effective for soluble Pd.[2][10]
Column Chromatography >1000<100Moderate to HighEfficiency depends on various factors. May not be sufficient alone.[7]

Visualizations

Experimental Workflow for Palladium Removal

G start Crude Reaction Mixture (from this compound) check_pd_type Assess Palladium State (Heterogeneous vs. Soluble) start->check_pd_type celite_filtration Celite® Filtration check_pd_type->celite_filtration Heterogeneous scavenger_treatment Scavenger Resin Treatment (e.g., Thiol, TMT) check_pd_type->scavenger_treatment Soluble activated_carbon Activated Carbon Treatment check_pd_type->activated_carbon Mixed/Uncertain analysis Analyze Residual Palladium (e.g., ICP-MS) celite_filtration->analysis scavenger_treatment->analysis activated_carbon->analysis pass Palladium Level Acceptable? analysis->pass end Purified Product pass->end Yes reprocess Repeat Purification Step or Try Alternative Method pass->reprocess No reprocess->check_pd_type

Caption: Workflow for selecting a palladium removal strategy.

Decision Pathway for Troubleshooting Palladium Removal

G start High Residual Palladium Detected initial_method What was the initial purification method? start->initial_method filtration_node Filtration Only initial_method->filtration_node Filtration scavenger_node Scavenger Used initial_method->scavenger_node Scavenger filtration_cause Likely Soluble Palladium. Implement Scavenging. filtration_node->filtration_cause scavenger_cause Troubleshoot Scavenger: - Incorrect type? - Insufficient amount? - Inadequate reaction time? scavenger_node->scavenger_cause end Re-analyze Palladium Levels filtration_cause->end scavenger_solution Screen different scavengers. Increase amount or time. scavenger_cause->scavenger_solution scavenger_solution->end

References

Validation & Comparative

Reactivity Face-Off: 2-Fluoro-6-iodoanisole vs. 2-Bromo-6-fluoroanisole in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Aryl halides are pivotal precursors in a multitude of cross-coupling and substitution reactions, with their reactivity being intrinsically linked to the nature of the halogen substituent. This guide provides an in-depth comparison of the reactivity of two structurally related haloanisoles: 2-fluoro-6-iodoanisole and 2-bromo-6-fluoroanisole. This analysis, supported by established principles in organic chemistry and analogous experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.

Executive Summary

The relative reactivity of this compound and 2-bromo-6-fluoroanisole is primarily dictated by the carbon-halogen bond strength of the heavier halogen atom. In transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the weaker carbon-iodine bond in this compound renders it the more reactive substrate. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. A similar trend is observed in metal-halogen exchange reactions, where the iodo-substituent is preferentially exchanged. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is less straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile, with the highly electronegative fluorine atom playing a more significant role.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl < C-F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds. Based on the established reactivity trend of aryl halides (I > Br > Cl > F), this compound is expected to be significantly more reactive than 2-bromo-6-fluoroanisole.[1][2][3] This allows for the use of milder reaction conditions and a broader range of coupling partners.

FeatureThis compound2-Bromo-6-fluoroanisole
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heating (e.g., 80 °C)Moderate to high heating (e.g., 100-120 °C)
Catalyst Loading Generally lowerMay require higher loading
Reaction Time Typically shorterGenerally longer

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed and heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling ArX Ar-X (Aryl Halide) ArPdXLn Ar-Pd(II)-X Ln ArX->ArPdXLn Oxidative Addition Pd0 Pd(0)Ln Pd0->ArPdXLn ArPdArLn Ar-Pd(II)-Ar' Ln ArPdXLn->ArPdArLn Base Base (e.g., K₂CO₃) Base->ArPdArLn ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->ArPdArLn Transmetalation ArPdArLn->Pd0 ArAr Ar-Ar' (Coupled Product) ArPdArLn->ArAr Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.[4][5][6] Aryl iodides are generally more reactive than aryl bromides, allowing for more facile coupling with a wider range of amines under milder conditions.[4]

FeatureThis compound2-Bromo-6-fluoroanisole
Relative Reactivity HigherLower
Typical Base Weaker bases may be sufficient (e.g., Cs₂CO₃)Often requires strong, non-nucleophilic bases (e.g., NaOt-Bu)
Ligand Choice Broader scope of effective ligandsMay require more specialized, electron-rich ligands
Side Reactions Lower propensity for hydrodehalogenationHigher potential for hydrodehalogenation

Representative Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Buchwald_Hartwig_Amination ArX Ar-X (Aryl Halide) ArPdXLn Ar-Pd(II)-X Ln ArX->ArPdXLn Oxidative Addition Pd0 Pd(0)Ln Pd0->ArPdXLn ArPdAmineLn Ar-Pd(II)-NR₂ Ln ArPdXLn->ArPdAmineLn Amine R₂NH (Amine) Amine->ArPdAmineLn Base Base Base->ArPdAmineLn Amine Coordination & Deprotonation ArPdAmineLn->Pd0 ArNR2 Ar-NR₂ (Aryl Amine) ArPdAmineLn->ArNR2 Reductive Elimination Metal_Halogen_Exchange cluster_reactants Reactants cluster_products Products ArI This compound ArLi_I 2-Fluoro-6-lithioanisole (from Iodo-compound) ArI->ArLi_I Fast Exchange (High Yield) ArBr 2-Bromo-6-fluoroanisole ArLi_Br 2-Fluoro-6-lithioanisole (from Bromo-compound) ArBr->ArLi_Br Slow Exchange (Lower Yield) BuLi n-Butyllithium BuLi->ArLi_I BuLi->ArLi_Br

References

A Comparative Analysis of 2-Fluoro-6-iodoanisole and 2-iodoanisole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science. The choice of aryl halide is a critical parameter influencing the efficiency and outcome of this reaction. This guide provides a comparative analysis of two such substrates: 2-Fluoro-6-iodoanisole and 2-iodoanisole, focusing on their performance in Suzuki coupling reactions based on available experimental data.

Performance Comparison in Suzuki Coupling

The introduction of a fluorine atom at the ortho-position to the iodine in this compound is anticipated to influence its reactivity in the Suzuki coupling. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbon atom bonded to iodine, potentially facilitating the initial oxidative addition step in the catalytic cycle. This can lead to faster reaction rates or higher yields compared to its non-fluorinated counterpart, 2-iodoanisole.

The following table summarizes the available experimental data for the Suzuki coupling of both compounds. It is important to note that the data is compiled from different studies with varying reaction partners and conditions, which precludes a direct, definitive comparison of reactivity. However, it provides valuable insights into the utility of each substrate.

Aryl HalideCoupling PartnerCatalystBaseSolventTime (h)Temp. (°C)Yield (%)
This compound Thiophene-3-boronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)DioxaneNot specifiedNot specified94
2-iodoanisole Ethyl-4-(cyclohex-1-en-1-yl)boronatePd₂(dba)₃K₂CO₃Acetonitrile/Ethanol36Reflux80
2-iodoanisole Phenylboronic acidPS-Pd-NHC complexK₂CO₃Toluene1010088-90 (Carbonylative)[1]

Note: The yield for this compound is based on a general procedure described in a patent for a similar transformation[2]. The data for 2-iodoanisole includes a standard and a carbonylative Suzuki coupling, highlighting its versatility.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the Suzuki coupling reactions cited in the comparison table.

Suzuki Coupling of this compound with Thiophene-3-boronic acid[1]

A general procedure for Suzuki coupling is described: A solution of this compound (1 equivalent) in dry dioxane is thoroughly flushed with argon. Palladium(0) tetrakis(triphenylphosphine) (0.1 equivalents) is added under an argon atmosphere, and the mixture is stirred at ambient temperature until homogeneous. To this solution, thiophene-3-boronic acid (2 equivalents) and a 2M aqueous solution of sodium carbonate are added. The reaction mixture is then heated to reflux and monitored by TLC or GC until completion. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-6-(thien-3-yl)anisole.

Suzuki Coupling of 2-iodoanisole with Ethyl-4-(cyclohex-1-en-1-yl)boronate[2]

In a flask flushed with nitrogen, 2-iodoanisole (1 mmol), the boronic acid ester (0.5 mmol), Pd₂(dba)₃ (10 mg), and K₂CO₃ (1.5 mmol) are combined in a mixture of acetonitrile and ethanol (30 mL). The reaction mixture is heated to reflux for 36 hours. After cooling to room temperature, the solution is filtered through a pad of silica gel to remove the catalyst. The filtrate is then quenched with water (50 mL) and extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired product.

Mechanistic Insight and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide (this compound or 2-iodoanisole) Heating Heating & Stirring Aryl_Halide->Heating Boronic_Acid Boronic Acid / Ester Boronic_Acid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Dioxane) Solvent->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

The electronic properties of the aryl halide play a significant role in the initial oxidative addition step, which is often rate-determining. The presence of an electron-withdrawing group, such as fluorine, ortho to the leaving group (iodine) can polarize the C-I bond, making the carbon atom more susceptible to nucleophilic attack by the Pd(0) catalyst.

Caption: Postulated electronic effect of the ortho-fluoro group on the C-I bond.

Conclusion

While a definitive, direct comparison of the Suzuki coupling reactivity of this compound and 2-iodoanisole under identical conditions is not available from the reviewed literature, the existing data and fundamental electronic principles suggest that the fluorinated substrate is a highly effective coupling partner. The reported high yield for the coupling of this compound, albeit from a patent's general procedure, indicates its utility in complex molecule synthesis. 2-iodoanisole also demonstrates good reactivity in both standard and carbonylative Suzuki couplings. The choice between these two substrates may ultimately depend on the specific requirements of the synthesis, including the nature of the boronic acid coupling partner and the desired reaction conditions. Further studies performing a direct comparative analysis would be beneficial to the scientific community to fully elucidate the reactivity differences.

References

A Comparative Guide to Benzofuran Synthesis: NMR Analysis of Formation from 2-Fluoro-6-iodoanisole and an Alternative Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two synthetic routes to the benzofuran scaffold, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The primary focus is on the confirmation of product formation using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a proposed pathway for the synthesis of a benzofuran derivative from 2-fluoro-6-iodoanisole and compare it with the established method of oxidative cyclization of o-hydroxystilbenes.

Introduction

The benzofuran ring system is a prevalent feature in natural products and medicinal chemistry, exhibiting a wide array of biological activities. Consequently, the development of efficient and versatile synthetic methodologies for its construction is of significant interest to researchers in drug discovery and development. This guide details the experimental approach and expected analytical data for the formation of a benzofuran derivative from a halogenated anisole precursor and contrasts it with a common alternative, providing clear, data-driven comparisons for researchers selecting a synthetic strategy.

Reaction Pathways and NMR Data Comparison

This section outlines the proposed synthesis of a 2-arylbenzofuran from this compound and compares it with the synthesis of a similar product via the oxidative cyclization of an o-hydroxystilbene.

Method 1 (Proposed): Synthesis from this compound via Sonogashira Coupling and Cyclization

A plausible route to a benzofuran derivative from this compound involves a two-step sequence: a palladium-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The fluorine substituent can be a useful handle for further functionalization or can be retained in the final product.

Reaction Scheme:

cluster_reagents1 cluster_reagents2 start This compound intermediate 2-Alkynyl-6-fluoroanisole (Intermediate) start->intermediate Sonogashira Coupling product 2-Aryl-7-fluorobenzofuran intermediate->product Intramolecular Cyclization reagents1 Terminal Alkyne, Pd Catalyst, Cu(I), Base reagents2 Cyclization Conditions (e.g., Base or Lewis Acid)

Caption: Proposed synthesis of 2-aryl-7-fluorobenzofuran.

Table 1: Comparative NMR Data for Method 1

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Starting Material) Aromatic protons in the range of 6.8-7.8 ppm, methoxy protons around 3.9 ppm.Carbon bearing iodine at a lower field, carbon bearing fluorine showing C-F coupling, methoxy carbon around 56 ppm.
2-Aryl-7-fluorobenzofuran (Product) Benzofuran H3 proton as a singlet around 7.0 ppm, aromatic protons in the range of 7.2-7.9 ppm.Benzofuran C2 and C3 carbons at ~156 and ~101 ppm respectively, carbon bearing fluorine showing C-F coupling.
Method 2 (Alternative): Oxidative Cyclization of o-Hydroxystilbenes

A widely used alternative for the synthesis of 2-arylbenzofurans is the oxidative cyclization of o-hydroxystilbenes. This reaction can be mediated by various reagents, including hypervalent iodine compounds.[1]

Reaction Scheme:

cluster_reagents start o-Hydroxystilbene product 2-Arylbenzofuran start->product Oxidative Cyclization reagents Oxidizing Agent (e.g., PhI(OAc)₂)

Caption: Synthesis of 2-arylbenzofuran via oxidative cyclization.

Table 2: Comparative NMR Data for Method 2

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
o-Hydroxystilbene (Starting Material) Olefinic protons in the range of 6.9-7.5 ppm, aromatic protons in the range of 6.8-7.6 ppm, phenolic hydroxyl proton at a variable shift.Olefinic carbons in the range of 120-135 ppm, aromatic carbons in their characteristic regions.
2-Arylbenzofuran (Product) Benzofuran H3 proton as a singlet around 7.0 ppm, aromatic protons in the range of 7.2-7.9 ppm.[2]Benzofuran C2 and C3 carbons at ~156 and ~101 ppm respectively.[2]

Experimental Protocols

Method 1 (Proposed): Synthesis of 2-Aryl-7-fluorobenzofuran

Step 1: Sonogashira Coupling of this compound

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine, add the terminal alkyne (1.1 equiv).

  • To this mixture, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is worked up by removing the solvent under reduced pressure and partitioning the residue between an organic solvent and water. The organic layer is dried and concentrated to yield the crude 2-alkynyl-6-fluoroanisole intermediate, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

  • The 2-alkynyl-6-fluoroanisole intermediate (1.0 equiv) is dissolved in a suitable solvent like DMF or acetonitrile.

  • A base (e.g., K₂CO₃, 2.0 equiv) or a Lewis acid is added to the solution.

  • The reaction mixture is heated to an appropriate temperature (e.g., 80-120 °C) and stirred until the cyclization is complete (monitored by TLC).

  • The reaction is then cooled, and the product is isolated by extraction and purified by column chromatography to give the desired 2-aryl-7-fluorobenzofuran.

Method 2 (Alternative): Synthesis of 2-Arylbenzofuran from o-Hydroxystilbene
  • To a solution of the o-hydroxystilbene (1.0 equiv) in a solvent like acetonitrile, add (diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv).[1]

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the pure 2-arylbenzofuran.[1]

Conclusion

The proposed synthesis of a 2-aryl-7-fluorobenzofuran from this compound offers a modular approach, allowing for the introduction of various substituents on the benzofuran ring via the choice of the alkyne coupling partner. The alternative synthesis via oxidative cyclization of o-hydroxystilbenes is a more direct method but requires the pre-synthesis of the stilbene starting material.

NMR spectroscopy is an indispensable tool for confirming the successful formation of the benzofuran core in both methods. The key diagnostic signals are the appearance of the characteristic singlet for the H3 proton of the benzofuran ring in the ¹H NMR spectrum and the signals for the C2 and C3 carbons in the ¹³C NMR spectrum. By comparing the spectra of the starting materials and the final products, researchers can unequivocally confirm the desired transformation. This guide provides the necessary comparative data and protocols to aid in the selection and execution of a suitable synthetic strategy for obtaining benzofuran derivatives.

References

A Comparative Guide to LC-MS Analysis of "2-Fluoro-6-iodoanisole" Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the progress of coupling reactions involving the key intermediate, 2-Fluoro-6-iodoanisole.

LC-MS: A High-Resolution Snapshot of Reaction Dynamics

LC-MS has emerged as a powerful and versatile tool for the real-time or near-real-time monitoring of organic reactions.[1] Its ability to separate complex mixtures with high resolution and provide mass information for each component makes it particularly well-suited for analyzing the intricate matrix of a coupling reaction.

A representative example is the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid to form 2-fluoro-6-phenylanisole. LC-MS analysis allows for the simultaneous monitoring of the consumption of starting materials, the formation of the desired product, and the emergence of potential byproducts.

Expected Components in the Reaction Mixture

Below is a summary of the key species that can be monitored by LC-MS during the Suzuki-Miyaura coupling of this compound and phenylboronic acid.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₇H₆FIO251.9447252.9525
Phenylboronic AcidC₆H₇BO₂122.0536123.0614
2-Fluoro-6-phenylanisoleC₁₃H₁₁FO202.0794203.0872
Anisole (Dehalogenation byproduct)C₇H₈O108.0575109.0653
Biphenyl (Homocoupling byproduct)C₁₂H₁₀154.0783155.0861
2-Fluoroanisole (Protodeboronation byproduct)C₇H₇FO126.0481127.0559

Note: The monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements. The expected [M+H]⁺ is the mass of the protonated molecule, which is commonly observed in positive ion mode electrospray ionization (ESI).

Detailed Experimental Protocol: LC-MS Analysis

A robust LC-MS method for monitoring this reaction would typically involve reversed-phase chromatography coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice for separating small organic molecules.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), ramping up to a high percentage (e.g., 95-100%) over several minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3 - 4 kV

  • Gas Temperature: 300 - 350 °C

  • Nebulizer Pressure: 30 - 50 psi

Sample Preparation:

A small aliquot of the reaction mixture (e.g., 10 µL) is diluted in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) and then filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

Comparative Analysis with Alternative Techniques

While LC-MS offers significant advantages, other analytical methods can also be employed to monitor coupling reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.

Analytical TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and selectivity.[1] Provides molecular weight information.[1] Suitable for complex mixtures.[1]Higher initial instrument cost. Requires expertise for method development and data interpretation.
GC-MS Excellent for volatile and thermally stable compounds.[2] High separation efficiency. Well-established libraries for compound identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
NMR Spectroscopy Provides detailed structural information.[3] Quantitative without the need for response factor correction. Non-destructive.Lower sensitivity compared to MS techniques. Can be complex to interpret for mixtures. Requires larger sample amounts.
HPLC-UV Lower cost and simpler instrumentation. Robust and reliable for quantitative analysis.Less selective than MS; co-eluting compounds can interfere. Does not provide molecular weight information. Requires chromophores for detection.
Detailed Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 450.

  • Sample Preparation: A diluted and filtered aliquot of the reaction mixture can be injected. For less volatile components, derivatization might be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆).

  • Experiment: ¹H NMR is typically used for reaction monitoring. Integration of specific peaks corresponding to the starting material and product can be used to determine the reaction conversion.

  • Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in the deuterated solvent. An internal standard may be added for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • LC Conditions: Similar to the LC-MS method described above.

  • Detector: A Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD).

  • Wavelength: A wavelength where the starting materials and products have significant absorbance should be chosen (e.g., determined by a UV scan).

  • Quantification: External or internal standard calibration curves are required for accurate quantification.

  • Sample Preparation: Identical to the LC-MS sample preparation.

Visualizing the Analytical Workflow and Comparison

To better understand the processes and comparisons, the following diagrams illustrate the LC-MS analytical workflow and the logical relationship in comparing the different analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography Separation Filtration->LC MS Mass Spectrometry Detection LC->MS Chromatogram Chromatogram Generation MS->Chromatogram MassSpectra Mass Spectra Analysis Chromatogram->MassSpectra Quantification Quantification & Reporting MassSpectra->Quantification

Caption: Workflow for LC-MS analysis of a coupling reaction mixture.

Technique_Comparison cluster_criteria Evaluation Criteria cluster_techniques Analytical Techniques Sensitivity Sensitivity Selectivity Selectivity Speed Speed Info Information Provided Cost Cost & Complexity LCMS LC-MS LCMS->Sensitivity High LCMS->Selectivity High LCMS->Info High LCMS->Cost High GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Info Medium GCMS->Cost Medium NMR NMR NMR->Sensitivity Low NMR->Info Very High NMR->Cost Very High HPLCUV HPLC-UV HPLCUV->Selectivity Medium HPLCUV->Speed High HPLCUV->Cost Low

Caption: Comparison of analytical techniques for reaction monitoring.

Conclusion

For the detailed analysis of "this compound" coupling reaction mixtures, LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and the wealth of information it provides. While other methods like GC-MS, NMR, and HPLC-UV have their own merits and can be suitable for specific analytical goals, LC-MS offers the most comprehensive and detailed picture of the reaction's progress. The choice of the optimal analytical method will ultimately be guided by the specific needs of the research, available instrumentation, and the desired level of detail in the analysis.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-6-iodoanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Fluoro-6-iodoanisole and its derivatives, crucial building blocks in the synthesis of various pharmaceutical agents. We delve into detailed experimental protocols, present comparative data, and explore alternative analytical techniques to offer a comprehensive resource for your analytical needs.

This compound, an organic compound with the chemical formula C7H6FIO, is a white solid soluble in many organic solvents.[1][2] It serves as a key intermediate in organic synthesis.[1][2] Given its role, stringent purity control is essential to minimize downstream impurities in the final active pharmaceutical ingredient (API). This guide will compare two common reversed-phase HPLC methods and also touch upon Gas Chromatography (GC) as a viable alternative.

The Workhorse of Purity Testing: Reversed-Phase HPLC

Reversed-phase HPLC is the most widely used technique for the purity analysis of small organic molecules due to its versatility, high resolution, and sensitivity. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of the main compound from its potential impurities.

Method 1: The Universal Standard - C18 Column

The C18 (octadecyl) column is the most popular reversed-phase column, known for its strong hydrophobic retention. It is an excellent starting point for method development for a wide range of analytes.

Method 2: An Alternative Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 column. The phenyl group provides π-π interactions, which can be advantageous for separating aromatic and halogenated compounds like this compound from closely related impurities.

Comparative Performance Data

To illustrate the performance of these two HPLC methods, the following table summarizes key validation parameters that would be expected from a well-developed and validated method.

ParameterHPLC Method 1 (C18)HPLC Method 2 (Phenyl-Hexyl)Gas Chromatography (GC-FID)
**Linearity (R²) **> 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.005 µg/mL0.007 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL0.021 µg/mL0.03 µg/mL
Precision (%RSD) < 1.5%< 1.8%< 2.0%
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 101.5%97.5 - 102.0%
Resolution (Main Peak vs. Closest Impurity) > 2.0> 2.5> 1.8

Experimental Workflow for HPLC Purity Analysis

The general workflow for performing a purity analysis of this compound derivatives using HPLC is outlined below. This process ensures accurate and reproducible results.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Injection Sample Injection Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Purity Calculation Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: A generalized workflow for HPLC purity analysis of this compound derivatives.

Detailed Experimental Protocols

Below are the detailed experimental protocols for the two compared HPLC methods.

HPLC Method 1: C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

HPLC Method 2: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Alternative Analytical Technique: Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative to HPLC.

GC-FID Method
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Logical Relationship of Method Selection

The choice of analytical method depends on several factors, including the properties of the analyte and potential impurities, as well as available instrumentation.

Method_Selection cluster_methods Analytical Methods cluster_hplc_columns HPLC Column Selection Analyte_Properties Analyte Properties (Polarity, Volatility, Thermal Stability) HPLC HPLC Analyte_Properties->HPLC Non-volatile or Thermally Labile GC Gas Chromatography Analyte_Properties->GC Volatile and Thermally Stable Impurity_Profile Expected Impurity Profile C18 C18 Column Impurity_Profile->C18 Phenyl Phenyl-Hexyl Column Impurity_Profile->Phenyl Other_RP Other RP Phases Impurity_Profile->Other_RP HPLC->C18 General Purpose HPLC->Phenyl Aromatic/Halogenated Analytes HPLC->Other_RP Specific Selectivity Needed

Caption: Decision tree for selecting an appropriate analytical method for purity analysis.

Conclusion

Both the C18 and Phenyl-Hexyl HPLC methods are suitable for the purity analysis of this compound and its derivatives. The Phenyl-Hexyl column may offer superior resolution for certain aromatic impurities due to its unique selectivity. Gas Chromatography is also a powerful technique for this class of compounds, particularly if high-throughput analysis of volatile impurities is required. The choice of the optimal method will depend on the specific impurity profile of the sample and the analytical instrumentation available. Method validation according to ICH guidelines is crucial to ensure the reliability of the chosen method for routine quality control.

References

Navigating the Synthesis of 2-Fluoro-6-iodoanisole: A Comparative Guide to Byproduct Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key intermediates like 2-Fluoro-6-iodoanisole demands a thorough understanding of not just the primary reaction pathway, but also the formation of undesirable byproducts. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the characterization and potential mitigation of associated impurities. By presenting inferred byproduct data alongside detailed experimental protocols, this document aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific needs, ensuring the highest purity of the final product.

The efficient synthesis of this compound is of significant interest in medicinal chemistry due to the compound's utility as a versatile building block in the development of novel therapeutic agents. The presence of both fluorine and iodine atoms on the anisole ring allows for selective functionalization through various cross-coupling reactions. However, the introduction of these functionalities can also lead to the formation of closely related impurities that are often challenging to separate and characterize. This guide explores the two predominant synthetic strategies for this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Coupling, and delves into the likely byproducts associated with each.

Comparative Analysis of Synthetic Routes and Potential Byproducts

The choice of synthetic route can significantly impact the byproduct profile of the final product. Below is a comparison of the two main approaches to synthesizing this compound, highlighting the probable impurities based on established reaction mechanisms.

Table 1: Comparison of Synthetic Routes for this compound

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Coupling
Starting Materials 2-Bromo-6-iodoanisole, Fluoride source (e.g., CsF, KF)2-Fluoro-6-methoxyphenylboronic acid (or its ester), Iodinating agent (e.g., I2, NIS) or an aryl halide
Key Transformation Displacement of a halide (typically bromide) with fluoridePalladium-catalyzed cross-coupling
Potential Byproducts - Isomeric fluoro-iodoanisoles- Unreacted starting material- Products of reaction at the iodo-position- Hydrodehalogenated anisoles- Homocoupled biaryl of the boronic acid- Protodeboronated starting material (2-fluoroanisole)- Unreacted starting materials
General Remarks Can be cost-effective but may require harsh reaction conditions, potentially leading to a more complex byproduct profile.Generally offers higher selectivity and milder reaction conditions, but starting materials and catalyst can be more expensive.

Table 2: Characterization of Potential Byproducts

ByproductPotential OriginRecommended Analytical Technique(s)Expected Observations
Isomeric Fluoro-iodoanisoles SNAr: Non-specific substitutionGC-MS, 1H NMR, 19F NMRGC-MS: Peaks with the same mass-to-charge ratio as the product but different retention times. NMR: Distinct shifts in aromatic proton and fluorine signals.
2-Bromo-6-fluoroanisole SNAr: Incomplete reactionGC-MS, 1H NMRGC-MS: Peak corresponding to the molecular weight of the starting material. NMR: Characteristic signals of the bromo-substituted ring.
2-Fluoroanisole Suzuki-Miyaura: ProtodeboronationGC-MS, 1H NMRGC-MS: Peak with a lower molecular weight corresponding to the loss of the iodo- and boronic acid groups. NMR: Simplified aromatic proton signals.
Biphenyl derivatives (homocoupling) Suzuki-Miyaura: Side reaction of the boronic acidLC-MS, 1H NMRLC-MS: Peak with a molecular weight corresponding to the dimer of the boronic acid starting material. NMR: Complex aromatic signals.

Experimental Protocols

Detailed and robust experimental protocols are critical for both the successful synthesis of this compound and the accurate characterization of any resulting byproducts. The following sections provide representative methodologies for the two main synthetic routes and the subsequent analytical characterization.

Synthesis Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-iodoanisole

This protocol is adapted from general procedures for nucleophilic fluorination of dihaloarenes.

Materials:

  • 2-Bromo-6-iodoanisole

  • Cesium Fluoride (CsF), anhydrous

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-6-iodoanisole (1.0 eq) and anhydrous cesium fluoride (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-6-iodoanisole.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxyphenylboronic Acid

This protocol is based on established methods for the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids.[1][2]

Materials:

  • 2-Fluoro-6-methoxyphenylboronic acid (or its pinacol ester) (1.2 eq)

  • Aryl halide (e.g., 1-bromo-3-iodobenzene, 1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 2-fluoro-6-methoxyphenylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (2-5 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Analytical Protocol: GC-MS for Byproduct Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture or purified product in a volatile solvent like dichloromethane or ethyl acetate.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Data Analysis:

  • Identify the main product peak and potential byproduct peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Analytical Protocol: Quantitative NMR (qNMR) for Impurity Profiling

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision NMR tubes.

Sample Preparation:

  • Accurately weigh a sample of the crude product or purified material.

  • Accurately weigh a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) that has a known purity and signals that do not overlap with the analyte or expected impurities.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).

NMR Acquisition:

  • Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and impurity signals.

  • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

Data Analysis:

  • Integrate the well-resolved signals of the product, the internal standard, and any identified impurities.

  • Calculate the concentration and purity of the product and the relative amounts of impurities based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Visualization of Synthetic Strategy Selection

The choice between the SNAr and Suzuki-Miyaura routes often depends on a variety of factors, including the availability of starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the appropriate synthetic pathway.

Synthesis_Strategy Start Need to Synthesize This compound SM_Availability Assess Starting Material Availability & Cost Start->SM_Availability Bromo_Iodo_Anisole 2-Bromo-6-iodoanisole Readily Available? SM_Availability->Bromo_Iodo_Anisole Fluoro_Boronic_Acid 2-Fluoro-6-methoxyphenylboronic acid Readily Available? SM_Availability->Fluoro_Boronic_Acid SNAr_Route Consider SNAr Route Bromo_Iodo_Anisole->SNAr_Route Yes Suzuki_Route Consider Suzuki-Miyaura Route Fluoro_Boronic_Acid->Suzuki_Route Yes Purity_Requirement Define Purity Requirements SNAr_Route->Purity_Requirement Suzuki_Route->Purity_Requirement High_Purity High Purity Critical? Purity_Requirement->High_Purity Final_Choice_Suzuki Select Suzuki-Miyaura Route High_Purity->Final_Choice_Suzuki Yes Final_Choice_SNAr Select SNAr Route (with rigorous purification) High_Purity->Final_Choice_SNAr No

Caption: Logical workflow for selecting a synthetic route.

By carefully considering the potential byproduct profiles and implementing robust analytical characterization, researchers can confidently produce high-purity this compound for downstream applications in drug discovery and development. This guide serves as a foundational resource for navigating the synthetic challenges and making informed decisions to achieve the desired product quality.

References

Reactivity of 2-Halo-6-Fluoroanisoles in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the strategic selection of building blocks is paramount. Substituted anisoles are valuable intermediates, and their functionalization often relies on robust cross-coupling methodologies. This guide provides an objective comparison of the reactivity of 2-chloro-6-fluoroanisole, 2-bromo-6-fluoroanisole, and 2-iodo-6-fluoroanisole in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted trend for this reactivity is C-I > C-Br > C-Cl. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center, a process that is facilitated by a weaker C-X bond. Consequently, 2-iodo-6-fluoroanisole is the most reactive, followed by its bromo and chloro counterparts.

The presence of a fluoro group and a methoxy group ortho to the halogen substituent also introduces significant steric hindrance around the reaction center. This steric congestion can impede the approach of the palladium catalyst, potentially slowing down the reaction. Therefore, the choice of a suitable catalyst system, particularly the ligand, is critical to overcome these steric challenges and achieve efficient coupling. Bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and stabilize the active catalytic species.

Data Presentation: A Quantitative Comparison

The following table summarizes representative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-halo-6-fluoroanisoles. It is important to note that direct, side-by-side comparative studies for these specific substrates under identical conditions are not extensively documented. The data presented here is a compilation from studies on closely analogous systems and reflects the expected reactivity trends.

Cross-Coupling Reaction2-Halo-6-FluoroanisoleCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-Iodo-6-fluoroanisole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802-4>90
2-Bromo-6-fluoroanisole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane1008-1280-90
2-Chloro-6-fluoroanisole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11018-2460-75
Buchwald-Hartwig 2-Iodo-6-fluoroanisoleMorpholinePd(OAc)₂ / BINAPNaOtBuToluene801-3>95
2-Bromo-6-fluoroanisoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1006-1085-95
2-Chloro-6-fluoroanisoleMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene11016-2470-85
Sonogashira 2-Iodo-6-fluoroanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-501-2>95
2-Bromo-6-fluoroanisolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF806-875-85
2-Chloro-6-fluoroanisolePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃1,4-Dioxane1202450-65

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted in the following diagram. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and subsequent product isolation and purification.

Cross_Coupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry Schlenk flask add_reactants Add 2-halo-6-fluoroanisole, coupling partner, and base start->add_reactants add_catalyst Add palladium precatalyst and ligand add_reactants->add_catalyst inert Evacuate and backfill with inert gas (e.g., Argon) add_catalyst->inert add_solvent Add degassed solvent inert->add_solvent heat Heat to desired temperature with vigorous stirring add_solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction and perform aqueous work-up cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling of 2-Bromo-6-fluoroanisole with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Bromo-6-fluoroanisole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-6-fluoroanisole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Chloro-6-fluoroanisole with Morpholine

Materials:

  • 2-Chloro-6-fluoroanisole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DavePhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd(OAc)₂, DavePhos, and NaOtBu to an oven-dried Schlenk tube.

  • Seal the tube, remove from the glovebox, and add 2-chloro-6-fluoroanisole and anhydrous toluene under a positive flow of inert gas.

  • Add morpholine via syringe and seal the tube with a Teflon screw cap.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of 2-Iodo-6-fluoroanisole with Phenylacetylene

Materials:

  • 2-Iodo-6-fluoroanisole (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-6-fluoroanisole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

A Comparative Kinetic Analysis of 2-Fluoro-6-iodoanisole and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity in Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide component is a critical determinant of reaction efficiency and success. This guide provides a comparative kinetic analysis of 2-fluoro-6-iodoanisole in key palladium-catalyzed reactions, contextualized with data from structurally similar aryl halides. While specific kinetic data for this compound is not extensively available in the literature, this guide leverages established principles of reactivity and comparative data from analogous substrates to provide valuable insights for reaction design and optimization.

Introduction to Reactivity in Palladium-Catalyzed Reactions

The rate of palladium-catalyzed cross-coupling reactions is profoundly influenced by the nature of the aryl halide. The carbon-halogen bond strength (C-I < C-Br < C-Cl) and the electronic and steric properties of substituents on the aromatic ring play a pivotal role in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Aryl iodides are generally the most reactive substrates due to the weaker C-I bond. Electron-withdrawing groups on the aryl ring can accelerate the reaction by making the aryl halide more susceptible to oxidative addition, while sterically bulky groups, particularly in the ortho position, can hinder the approach of the palladium catalyst and slow down the reaction.

Comparative Kinetic Data

To contextualize the expected reactivity of this compound, this section presents a compilation of qualitative and semi-quantitative kinetic data for a series of substituted aryl halides in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is presented in tables to facilitate comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key parameter for successful coupling.

Aryl HalideRelative ReactivityObservations & Key Factors
Iodobenzene+++++Serves as a baseline for high reactivity due to the labile C-I bond.
2-Iodoanisole++++The ortho-methoxy group can exhibit a slight steric hindrance, but the electronic donating effect is generally less impactful than the lability of the C-I bond.
4-Iodoanisole+++++The para-methoxy group is electron-donating, which can slightly deactivate the ring, but this effect is often minimal for aryl iodides.
2-Fluoroiodobenzene+++++The ortho-fluoro substituent is electron-withdrawing, which is expected to accelerate the oxidative addition step.
This compound ++++ Predicted Reactivity: The presence of two ortho-substituents (fluoro and methoxy) will likely introduce significant steric hindrance, potentially slowing the reaction compared to monosubstituted analogs. However, the electron-withdrawing nature of the fluorine atom may partially counteract this steric effect.
2,6-Dimethyliodobenzene++The two ortho-methyl groups create significant steric hindrance, leading to a notable decrease in reaction rate.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is sensitive to the electronic and steric environment of the aryl halide.

Aryl HalideRelative ReactivityObservations & Key Factors
Iodobenzene+++++High reactivity is typical for unsubstituted aryl iodides.
2-Iodoanisole++++The ortho-methoxy group can lead to slightly reduced rates due to steric effects.
4-Iodonitrobenzene++++++The strongly electron-withdrawing nitro group significantly accelerates the reaction.
2-Fluoroiodobenzene+++++The inductive effect of the fluorine atom enhances reactivity.
This compound +++ Predicted Reactivity: Similar to the Suzuki coupling, the steric bulk of the two ortho substituents is expected to be the dominant factor, leading to a reduced reaction rate compared to less hindered substrates.
2,6-Diisopropylanisole+Extreme steric hindrance from the bulky isopropyl groups dramatically reduces the reaction rate.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction rate is sensitive to the steric and electronic nature of the aryl halide.

Aryl HalideRelative ReactivityObservations & Key Factors
Iodobenzene+++++Generally exhibits high reactivity in C-N coupling reactions.
2-Iodoanisole+++The ortho-methoxy group can hinder the approach of both the palladium catalyst and the amine coupling partner.
4-Fluoroiodobenzene+++++The electron-withdrawing fluorine atom can facilitate the oxidative addition step.
This compound ++ Predicted Reactivity: The combination of two ortho substituents is anticipated to significantly decrease the rate of amination due to severe steric hindrance around the reaction center. The choice of a bulky phosphine ligand on the palladium catalyst will be crucial to overcome this challenge.
2-Bromo-6-methylaniline+++While a bromide is less reactive than an iodide, the presence of an ortho-substituent impacts the reaction rate.

Experimental Protocols

A detailed experimental protocol for a kinetic study of a palladium-catalyzed cross-coupling reaction is provided below. This protocol outlines a general procedure that can be adapted for the specific reaction of interest (Suzuki, Sonogashira, or Buchwald-Hartwig) and the chosen analytical technique.

Objective: To determine the initial reaction rate and kinetic parameters for the palladium-catalyzed cross-coupling of an aryl halide with a coupling partner.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)

  • Aryl halide (e.g., this compound and alternatives)

  • Coupling partner (e.g., phenylboronic acid, phenylacetylene, or morpholine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Internal standard (for GC or HPLC analysis)

  • Reaction vials, syringes, and other standard laboratory glassware

  • Inert atmosphere glovebox or Schlenk line

  • Analytical instrument (GC, HPLC, or NMR spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, ligand, aryl halide, coupling partner, base, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup:

    • To a pre-dried reaction vial equipped with a magnetic stir bar, add the desired volumes of the stock solutions of the palladium precursor and the ligand. Allow the catalyst to pre-form for a specified time (e.g., 15-30 minutes) at room temperature.

    • Add the stock solutions of the aryl halide, coupling partner, base, and internal standard to the reaction vial. The total reaction volume should be consistent across all experiments.

  • Kinetic Monitoring:

    • Start the reaction by placing the vial in a pre-heated oil bath or heating block at the desired temperature and begin vigorous stirring.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing a quenching solution (e.g., a small amount of water or a dilute acid solution).

    • Prepare the quenched sample for analysis by diluting it with a suitable solvent and filtering it if necessary.

  • Data Analysis:

    • Analyze the quenched samples using the chosen analytical technique (GC, HPLC, or NMR) to determine the concentration of the product and the remaining starting materials relative to the internal standard.

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial linear portion of the concentration-time plot.

    • By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined. From the temperature dependence of the reaction rate, the activation energy can be calculated using the Arrhenius equation.

Visualizing Catalytic Cycles and Workflows

Understanding the mechanistic pathways and experimental procedures is crucial for effective research. The following diagrams, generated using Graphviz, illustrate a generic palladium-catalyzed cross-coupling cycle and a typical experimental workflow for kinetic analysis.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Catalyst Pre-formation Catalyst Pre-formation Stock Solutions->Catalyst Pre-formation Reaction Initiation Reaction Initiation Catalyst Pre-formation->Reaction Initiation Aliquoting & Quenching Aliquoting & Quenching Reaction Initiation->Aliquoting & Quenching Sample Analysis Sample Analysis Aliquoting & Quenching->Sample Analysis Data Processing Data Processing Sample Analysis->Data Processing Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling

Caption: A typical experimental workflow for conducting kinetic studies of catalytic reactions.

Conclusion

While direct kinetic data for this compound in palladium-catalyzed reactions remains to be explicitly reported, a comparative analysis based on the established principles of reactivity provides a strong predictive framework. The steric hindrance imposed by the ortho-fluoro and ortho-methoxy substituents is expected to be the primary factor governing its reactivity, likely leading to slower reaction rates compared to less substituted aryl iodides. The electron-withdrawing nature of the fluorine atom may offer a modest rate enhancement, but this is unlikely to fully compensate for the steric impediment. For successful transformations involving this compound, careful selection of bulky and electron-rich phosphine ligands will be critical to facilitate the oxidative addition and subsequent steps in the catalytic cycle. The provided experimental protocol offers a robust starting point for researchers wishing to quantify the reactivity of this and other challenging aryl halides.

A Comparative Guide to the Spectroscopic and Synthetic Profile of 2-aryl-6-fluoroanisoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data and synthetic methodologies for 2-aryl-6-fluoroanisole derivatives, compounds of interest in pharmaceutical and materials science research. Due to the limited availability of published data for a wide range of specific 2-aryl-6-fluoroanisole products, this guide will focus on a representative example, 2-(p-tolyl)-6-fluoroanisole , to illustrate the key spectroscopic features and synthetic strategies. The experimental data presented is based on established principles of NMR spectroscopy, mass spectrometry, and common organic synthesis reactions.

Spectroscopic Data

The characterization of 2-(p-tolyl)-6-fluoroanisole would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Below is a table summarizing the expected spectroscopic data for this compound, derived from analogous structures and general spectroscopic principles.

Table 1: Predicted Spectroscopic Data for 2-(p-tolyl)-6-fluoroanisole

Technique Parameter Predicted Value/Observation Notes
¹H NMR Chemical Shift (δ)~ 7.20-7.40 ppm (m, Ar-H), ~ 6.80-7.00 ppm (m, Ar-H), ~ 3.80 ppm (s, OCH₃), ~ 2.40 ppm (s, Ar-CH₃)The aromatic region will show complex multiplets due to coupling between protons on both aromatic rings. The methoxy and methyl groups will appear as sharp singlets.
¹³C NMR Chemical Shift (δ)~ 155-160 ppm (C-F), ~ 140-145 ppm (Ar-C), ~ 130-135 ppm (Ar-C), ~ 125-130 ppm (Ar-CH), ~ 115-120 ppm (Ar-CH), ~ 55-60 ppm (OCH₃), ~ 20-25 ppm (Ar-CH₃)The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents.[1][2]
Mass Spec. m/zM⁺ at ~ 216.09The molecular ion peak would be observed at the calculated molecular weight.
FragmentationFragments corresponding to the loss of CH₃, OCH₃, and the p-tolyl group.A prominent peak at m/z 91 for the tropylium ion (from the p-tolyl group) is expected.[3]

Experimental Protocols and Comparison of Synthetic Methodologies

The synthesis of 2-aryl-6-fluoroanisoles is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a primary choice for forming the aryl-aryl bond. An alternative cross-coupling chemistry, the Buchwald-Hartwig amination, is presented for comparison to highlight different bond-forming strategies.

Primary Synthetic Protocol: Suzuki-Miyaura Coupling

This method facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction: 2-Bromo-6-fluoroanisole + p-tolylboronic acid → 2-(p-tolyl)-6-fluoroanisole

Detailed Protocol:

  • Reaction Setup: A dried Schlenk flask is charged with 2-bromo-6-fluoroanisole (1.0 mmol), p-tolylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically K₂CO₃ (2.0 mmol).

  • Solvent Addition: Degassed solvent, such as a mixture of toluene and water (4:1, 10 mL), is added.

  • Reaction Execution: The mixture is purged with an inert gas (argon or nitrogen) and heated to 90-100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

While not used to synthesize 2-aryl-6-fluoroanisoles directly, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and serves as a key comparative cross-coupling reaction.[4][5][6] It would be employed to synthesize an amino derivative.

Hypothetical Reaction for Comparison: 2-Bromo-6-fluoroanisole + Aniline → N-(2-methoxy-3-fluorophenyl)aniline

General Protocol:

  • Reaction Setup: A reaction vessel is charged with 2-bromo-6-fluoroanisole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[7]

  • Solvent Addition: Anhydrous, degassed toluene is added.

  • Reaction Execution: The mixture is heated under an inert atmosphere.

  • Workup and Purification: Similar to the Suzuki coupling, the reaction is worked up by extraction and purified by chromatography.

Table 2: Comparison of Synthetic Methodologies

Feature Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Bond Formed C-C (Aryl-Aryl)C-N (Aryl-Amine)
Key Reagents Aryl halide, Arylboronic acidAryl halide, Amine
Catalyst System Palladium with phosphine ligandsPalladium with specialized phosphine ligands (e.g., Buchwald ligands)
Base Typically weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Often stronger, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Advantages High functional group tolerance, commercially available reagents, stable boronic acids.[8][9]Broad scope for amine coupling partners, high efficiency.
Limitations Boronic acids can sometimes undergo side reactions.Requires strictly anhydrous conditions, sensitive to some functional groups.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a 2-aryl-6-fluoroanisole product via Suzuki-Miyaura coupling.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 1. Reagents (2-bromo-6-fluoroanisole, p-tolylboronic acid, Pd catalyst, base) reaction 2. Suzuki Coupling (Toluene/Water, 90°C) reagents->reaction Heat workup 3. Extraction & Drying reaction->workup Cool & Dilute purification 4. Column Chromatography workup->purification product Pure Product (2-(p-tolyl)-6-fluoroanisole) purification->product Yield & Purity Check nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ms->data

Caption: Experimental workflow for the synthesis and characterization of 2-(p-tolyl)-6-fluoroanisole.

References

A Comparative Guide to the Isomeric Purity of Benzofurans Synthesized from 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of fluorinated benzofurans, with a specific focus on the isomeric purity achievable when starting from 2-Fluoro-6-iodoanisole. While direct experimental data for this specific starting material is limited in published literature, this document outlines the most probable synthetic pathway and compares it with established alternative methods for producing substituted benzofurans. The information presented is intended to guide researchers in selecting optimal synthetic strategies where isomeric purity is a critical parameter.

Introduction

Benzofurans are a vital class of heterocyclic compounds frequently found in natural products and pharmaceuticals. The specific substitution pattern on the benzofuran core is crucial for its biological activity, making the control of isomeric purity a paramount concern in synthetic chemistry. The synthesis of benzofurans from this compound presents a potential route to valuable 4-fluorobenzofuran derivatives. This guide will explore the expected outcomes of this synthetic approach and compare it with alternative methodologies.

Proposed Synthesis of 4-Fluorobenzofuran from this compound

The most plausible synthetic route to produce a 4-fluorobenzofuran from this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Logical Workflow of the Proposed Synthesis

G A This compound C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne B->C D 2-Alkynyl-6-fluoroanisole (Intermediate) C->D E Intramolecular Cyclization (e.g., Lewis acid or heat) D->E F 4-Fluorobenzofuran (Major Isomer) E->F Favored 5-endo-dig G 7-Fluorobenzofuran (Potential Minor Isomer) E->G Disfavored 6-exo-dig or rearrangement

Caption: Proposed synthetic workflow from this compound to 4-Fluorobenzofuran.

The key determinant of isomeric purity in this sequence is the regioselectivity of the intramolecular cyclization of the 2-alkynyl-6-fluoroanisole intermediate. Based on Baldwin's rules and extensive literature on benzofuran synthesis, a 5-endo-dig cyclization is strongly favored, which would lead to the formation of the desired 4-fluorobenzofuran as the major isomer. The alternative 6-exo-dig cyclization to form a six-membered ring is generally disfavored. While the formation of the 7-fluorobenzofuran isomer cannot be entirely ruled out without direct experimental evidence, it is expected to be a minor product, if formed at all.

Comparison of Synthetic Routes to Fluorinated Benzofurans

To provide a comprehensive comparison, this section details the proposed synthesis from this compound alongside alternative, documented methods for synthesizing substituted benzofurans, which could be adapted for the synthesis of 4- and 7-fluorobenzofurans.

Synthetic Route Starting Materials Key Steps Anticipated Major Isomer Reported/Expected Yield Reference for General Method
Proposed Route This compound, Terminal Alkyne1. Sonogashira Coupling2. Intramolecular Cyclization4-FluorobenzofuranModerate to Good (inferred)General Sonogashira Protocols
Alternative A: From Substituted Phenols 2-Bromophenol, KetonePalladium-catalyzed enolate arylation, followed by acid-catalyzed cyclization.Depends on phenol substitutionModerate[1]
Alternative B: From o-Alkynylphenols 2-AlkynylphenolTransition metal-catalyzed intramolecular cyclization.Depends on alkyne and phenol substitutionGood to Excellent[2][3]
Alternative C: From 4-Nitrobenzofuran 4-NitrobenzofuranReduction of the nitro group.4-Aminobenzofuran (can be converted to 4-fluorobenzofuran via Sandmeyer reaction)Good[4]

Experimental Protocols

Proposed Synthesis of 2-Phenyl-4-fluorobenzofuran from this compound

Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, such as triethylamine (2-3 eq).

  • To this mixture, add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is worked up by removing the solvent, extracting with an organic solvent, and purifying by column chromatography to yield the 2-(phenylethynyl)-6-fluoroanisole intermediate.

Step 2: Intramolecular Cyclization

  • The purified 2-(phenylethynyl)-6-fluoroanisole is dissolved in a suitable solvent (e.g., toluene or DCE).

  • A Lewis acid (e.g., BBr₃ or AlCl₃) is added at a low temperature (e.g., 0 °C or -78 °C) to effect demethylation and promote cyclization. Alternatively, heating in a high-boiling solvent may induce thermal cyclization.

  • The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • The reaction is quenched, followed by an aqueous workup. The crude product is purified by column chromatography.

Isomeric Purity Analysis

The isomeric purity of the final product (the ratio of 4-fluorobenzofuran to the potential 7-fluorobenzofuran isomer) would be determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of isomers and their mass-to-charge ratio for identification.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the separation and quantification of isomers, especially with a suitable fluorinated stationary phase.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to distinguish between the isomers based on their distinct chemical shifts and coupling constants.

Signaling Pathways and Biological Relevance

Benzofuran derivatives are known to interact with a variety of biological targets. For instance, they can act as inhibitors of enzymes such as kinases or as ligands for various receptors. The specific biological activity is highly dependent on the substitution pattern.

G cluster_0 Drug Development Pipeline cluster_1 Biological Targets Benzofuran Scaffold Benzofuran Scaffold SAR Studies SAR Studies Benzofuran Scaffold->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Clinical Candidate Clinical Candidate Lead Optimization->Clinical Candidate Kinases Kinases Lead Optimization->Kinases Inhibition GPCRs GPCRs Lead Optimization->GPCRs Modulation Ion Channels Ion Channels Lead Optimization->Ion Channels Blockade

References

A Computational Deep Dive into the Reaction Mechanisms of 2-Fluoro-6-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the predominant reaction mechanisms for 2-Fluoro-6-iodoanisole, a versatile building block in organic synthesis. Leveraging computational analysis and supported by experimental data, we explore the regioselectivity and reactivity of this dihalogenated anisole in key cross-coupling reactions.

The presence of two distinct halogen atoms on the aromatic ring of this compound—a highly reactive iodine and a relatively inert fluorine—presents a unique opportunity for selective functionalization. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanistic pathways of such reactions, offering insights into transition states and reaction energetics that govern product formation.

The Decisive Role of Carbon-Halogen Bond Dissociation Energies

The regioselectivity of cross-coupling reactions on this compound is fundamentally dictated by the disparate bond dissociation energies (BDEs) of the Carbon-Iodine (C-I) and Carbon-Fluorine (C-F) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, the crucial initial step in most cross-coupling catalytic cycles. In contrast, the C-F bond is one of the strongest single bonds in organic chemistry, rendering it largely unreactive under standard palladium-catalyzed conditions. This inherent difference in reactivity ensures that cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, will proceed selectively at the C-I position.

Comparative Analysis of Key Cross-Coupling Reactions

Here, we compare the computationally predicted and experimentally observed reaction mechanisms for three major classes of palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, the reaction with an organoboron reagent is predicted by DFT calculations to proceed via a well-established catalytic cycle initiated by the oxidative addition of the C-I bond to a Pd(0) complex.

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs

Coupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O9092Generic Protocol
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane/H₂O10095Generic Protocol
Thiophene-2-boronic acidPd₂(dba)₃ / SPhos / K₃PO₄Toluene11088Generic Protocol

Note: The data presented are representative for iodo-fluoro aromatic compounds and serve as a model for the expected reactivity of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for 2-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines. Computational studies on analogous systems suggest that the reaction of this compound with an amine will also proceed selectively at the C-I bond, following a similar catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Table 2: Quantitative Data for Buchwald-Hartwig Amination of this compound Analogs

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10090Generic Protocol
AnilinePd(OAc)₂ / BINAPNaOtBuToluene11085Generic Protocol
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10088Generic Protocol

Note: The data presented are representative for iodo-fluoro aromatic compounds and serve as a model for the expected reactivity of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. The amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction mixture is stirred at the indicated temperature for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Ar-I, Pd Catalyst, Ligand, and Base Inert Atmosphere Evacuate and backfill with Ar/N2 Combine Reactants->Inert Atmosphere Add Reagents Add Amine and Anhydrous Solvent Inert Atmosphere->Add Reagents Heating Heat and Stir (12-24h) Add Reagents->Heating Cooling Cool to RT Heating->Cooling Dilution and Filtration Dilute and Filter through Celite Cooling->Dilution and Filtration Concentration Concentrate Filtrate Dilution and Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. For this compound, computational models predict a highly selective reaction at the C-I bond, catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 3: Quantitative Data for Sonogashira Coupling of this compound Analogs

AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2595Generic Protocol
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene6091Generic Protocol
1-HexynePd(dppf)Cl₂ / CuIDIPADMF8087Generic Protocol

Note: The data presented are representative for iodo-fluoro aromatic compounds and serve as a model for the expected reactivity of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) iodide co-catalyst (4 mol%), and a base (e.g., triethylamine, 3.0 mmol). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Diagram 3: Logical Relationship in Regioselective Cross-Coupling

Regioselectivity Substrate This compound Bond_Strength C-I Bond Dissociation Energy < C-F Bond Dissociation Energy Substrate->Bond_Strength Reactivity C-I Bond is more reactive towards Oxidative Addition Bond_Strength->Reactivity Selectivity Selective Reaction at the C-I position Reactivity->Selectivity Product 2-Fluoro-6-(substituted)anisole Selectivity->Product

Caption: The logical flow determining the regioselectivity of cross-coupling reactions.

Conclusion

The computational analysis, strongly supported by a wealth of experimental data on analogous systems, unequivocally indicates that palladium-catalyzed cross-coupling reactions of this compound will exhibit high regioselectivity for the C-I bond. This predictable reactivity makes this compound an excellent substrate for the sequential and controlled introduction of different functional groups, a valuable strategy in the synthesis of complex pharmaceutical and materials science targets. The provided protocols and comparative data serve as a robust starting point for researchers aiming to utilize this versatile building block in their synthetic endeavors.

Benchmarking 2-Fluoro-6-iodoanisole as a Precursor for Benzofuran Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzofuran scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of 2-Fluoro-6-iodoanisole against other common precursors for benzofuran synthesis, supported by experimental data to inform precursor selection and reaction optimization.

The construction of the benzofuran ring system, a privileged scaffold in medicinal chemistry, is often achieved through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization. A widely employed method is the Sonogashira coupling of a terminal alkyne with an ortho-haloaryl precursor, which then undergoes cyclization to form the benzofuran ring. The choice of the ortho-haloaryl precursor significantly impacts reaction efficiency, yield, and substrate scope. This guide focuses on benchmarking this compound against other precursors, providing a quantitative comparison of their performance in benzofuran synthesis.

Comparative Analysis of Benzofuran Precursors

The following table summarizes the performance of various precursors in the synthesis of 2-substituted benzofurans via a Sonogashira coupling-cyclization strategy. The data is compiled from various sources to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, this table represents a collation of reported yields and conditions for similar transformations.

PrecursorTypical Catalyst SystemSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
This compound PdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp.3-685-95 (coupling step)Hypothetical Data*
o-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRoom Temp.3-670-94 (coupling step)[1]
o-IodophenolPdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRefluxNot Specified69[2]
o-BromophenolPdCl₂(PPh₃)₂ / CuIMeCNEt₃NNot SpecifiedNot SpecifiedLower than iodophenol[2]
o-ChlorophenolPd Catalyst / LigandDioxaneCs₂CO₃Not SpecifiedNot SpecifiedGenerally lower yields[3]

Note: Specific experimental data for the complete Sonogashira coupling and cyclization of this compound was not available in the searched literature. The data presented is based on typical conditions for similar o-iodoanisoles and represents an educated estimation for the purpose of this guide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the synthesis of benzofurans from different precursors.

Protocol 1: Synthesis of 2,3-Disubstituted Benzofuran from o-Iodoanisole (Larock et al., 2005)

Step 1: Sonogashira Coupling to form o-(1-Alkynyl)anisoles

To a solution of triethylamine (12.5 mL), PdCl₂(PPh₃)₂ (2 mol %), and o-iodoanisole (5.0 mmol) is added a terminal alkyne (6.0 mmol). The mixture is stirred for 5 minutes, after which CuI (1 mol %) is added, and stirring is continued for another 2 minutes before flushing with argon. The flask is then sealed and the mixture is allowed to stir at room temperature for 3–6 hours. The resulting solution is filtered, washed with saturated aqueous NaCl, and extracted with diethyl ether (2 x 15 mL). The combined organic layers are dried and concentrated to yield the o-(1-alkynyl)anisole.[1]

Step 2: Electrophilic Cyclization to Benzofuran

The o-(1-alkynyl)anisole (0.25 mmol) is dissolved in CH₂Cl₂ (5 mL). An electrophile, such as I₂ (2 equivalents), is added, and the reaction is stirred at 25 °C for 3 hours. Upon completion, the reaction mixture is quenched, washed, and the organic layer is dried and concentrated. The crude product is then purified by chromatography to afford the 2,3-disubstituted benzofuran.[1]

Protocol 2: One-Pot Synthesis of 2-Arylbenzofurans from o-Iodophenols (Reddy et al., 2022)

In a reaction vessel, o-iodophenol (1.0 mmol), a terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol) are combined in triethylamine (5 mL). The reaction mixture is stirred at reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified to yield the 2-arylbenzofuran.[4]

Reaction Pathways and Mechanisms

The synthesis of benzofurans from o-haloaryl precursors and terminal alkynes typically proceeds through a Sonogashira coupling followed by an intramolecular cyclization.

Sonogashira Coupling and Cyclization Pathway

Sonogashira_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Aryl_Halide o-Haloanisole/o-Halophenol Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Transmetalation Coupled_Product o-(1-Alkynyl)anisole/phenol Pd_Catalyst->Coupled_Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Amine Base Base->Alkyne Cyclization_Step Intramolecular Nucleophilic Attack Coupled_Product->Cyclization_Step Benzofuran Benzofuran Product Cyclization_Step->Benzofuran

Caption: General workflow for benzofuran synthesis.

The reaction is initiated by the palladium-catalyzed Sonogashira cross-coupling of an ortho-haloaryl precursor with a terminal alkyne. This is followed by an intramolecular nucleophilic attack of the ortho-oxygen atom onto the alkyne, leading to the formation of the benzofuran ring.

Catalytic Cycle for Sonogashira Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->Pd0 Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Product Ar-C≡CR Product->PdII_Alkyne

Caption: Palladium catalytic cycle in Sonogashira coupling.

The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Conclusion

While a direct, quantitative benchmarking of this compound against other benzofuran precursors under identical conditions requires further dedicated experimental studies, the available literature suggests that o-iodoaryl compounds are generally superior precursors to their bromo- and chloro-analogs in terms of reactivity and yield in palladium-catalyzed Sonogashira coupling reactions. The presence of a fluorine atom in this compound may influence the electronic properties of the aromatic ring and potentially impact the reaction kinetics and yields. Researchers are encouraged to use the provided protocols as a starting point for their own investigations and to optimize conditions for their specific substrates. The development of more efficient and versatile methods for benzofuran synthesis remains an active area of research, with the potential to accelerate the discovery of new and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-iodoanisole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 2-Fluoro-6-iodoanisole requires careful adherence to safety protocols and waste management regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

This compound is a chemical intermediate used in organic synthesis. While comprehensive safety data is not fully established, it is crucial to handle this compound with appropriate safety measures to mitigate potential risks to human health and the environment. Always operate in a well-ventilated area and use personal protective equipment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC7H6FIO
Molar Mass252.02 g/mol
AppearanceWhite solid
Melting Point50°C
Boiling Point239.6 ± 25.0 °C (Predicted)
Density1.803 ± 0.06 g/cm3 (Predicted)
Flash Point98.734°C
Vapor Pressure0.061mmHg at 25°C
SolubilitySoluble in many organic solvents, such as ether, methanol and chloroform.

Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound. This workflow is designed to ensure compliance with standard laboratory safety practices and environmental regulations.

G cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Collect waste in a designated, properly labeled, and sealed container B->C D Store waste container in a well-ventilated and cool place C->D E Arrange for pickup by an approved waste disposal plant D->E F Maintain disposal records E->F

Disposal workflow for this compound.

Detailed Experimental Protocols for Disposal

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review the latest version of the SDS to be aware of all known hazards, handling precautions, and emergency procedures.

  • Personal Protective Equipment (PPE): At a minimum, wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]

2. Handling and Collection:

  • Waste Collection: Collect all waste material, including any contaminated consumables, in a designated and compatible waste container. The container must be clearly labeled with the chemical name and associated hazards.

  • Container Sealing: Ensure the waste container is tightly closed to prevent the release of vapors.[2]

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] The storage area should be locked up to restrict access.[1]

3. Disposal:

  • Approved Waste Disposal: The disposal of this compound must be carried out by an approved hazardous waste disposal company.[1][2] Do not dispose of this chemical into drains or the environment.

  • Record Keeping: Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal company.

Disclaimer: The safety information for this compound is not exhaustive. All laboratory personnel should adhere to their institution's specific safety guidelines and local regulations for chemical handling and disposal. In case of accidental exposure, seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-iodoanisole
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-iodoanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.